Bisphenol A diacrylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-5-19(22)24-17-11-7-15(8-12-17)21(3,4)16-9-13-18(14-10-16)25-20(23)6-2/h5-14H,1-2H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLPGTXWCFQMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106980-37-4 | |
| Details | Compound: 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106980-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Bisphenol A Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Bisphenol A diacrylate (BPA-DA), a monomer frequently utilized in the production of polymers for various applications, including in the dental and medical fields. This document details the primary synthetic pathways, offers in-depth experimental protocols, and outlines robust purification techniques to achieve high-purity BPA-DA suitable for research and development.
Synthesis of this compound
This compound can be synthesized through several chemical routes. The two most common and practical methods are the esterification of Bisphenol A with acryloyl chloride and the reaction of Bisphenol A diglycidyl ether with acrylic acid.
Esterification of Bisphenol A with Acryloyl Chloride
This method involves the direct reaction of Bisphenol A with acryloyl chloride in the presence of a base, typically a tertiary amine like triethylamine (B128534), which acts as a hydrogen chloride scavenger.
Figure 1: Esterification of Bisphenol A with Acryloyl Chloride.
A detailed experimental procedure for this synthesis is as follows:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Bisphenol A (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Addition of Acryloyl Chloride: Cool the solution to 0 °C in an ice bath. Add acryloyl chloride (2.2 eq.) dissolved in anhydrous DCM dropwise via the dropping funnel over a period of 1-2 hours while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate successively with 1 M HCl solution, saturated NaHCO₃ solution, and brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Reaction of Bisphenol A Diglycidyl Ether with Acrylic Acid
This alternative synthesis route involves the ring-opening reaction of the epoxide groups of Bisphenol A diglycidyl ether with acrylic acid. This reaction is typically catalyzed by a tertiary amine or a phosphonium (B103445) salt.[1][2]
Figure 2: Synthesis via Ring-Opening of Bisphenol A Diglycidyl Ether.
A general experimental procedure for this synthesis is as follows:
-
Reaction Setup: Charge a round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer with Bisphenol A diglycidyl ether (1.0 eq.), acrylic acid (2.0-2.2 eq.), a suitable catalyst (e.g., triethylamine or triphenylphosphine, 0.05-0.2 eq.), and a polymerization inhibitor (e.g., hydroquinone, ~500 ppm).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by measuring the acid value of the mixture.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dissolve the crude product in a suitable organic solvent like ethyl acetate (B1210297).
-
Purification: Wash the organic solution with saturated NaHCO₃ solution to remove excess acrylic acid, followed by washing with brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Purification of this compound
To achieve the high purity required for many applications, the crude this compound must be purified to remove unreacted starting materials, by-products, and catalyst residues. The most common purification methods are recrystallization and column chromatography.
General Purification Workflow
Figure 3: General workflow for the purification of this compound.
Recrystallization
Recrystallization is an effective method for purifying solid crude this compound. The choice of solvent is critical for successful purification. A mixed solvent system, such as ethanol (B145695)/water or isopropanol/water, is often effective.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol or isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) to the hot solution until turbidity persists. Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Column Chromatography
For the purification of smaller quantities or for achieving very high purity, column chromatography is a suitable method.
-
Stationary Phase: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation of Pure Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data and Characterization
The yield and purity of the synthesized this compound should be determined to assess the efficiency of the synthesis and purification methods.
| Method | Typical Yield | Purity | Analytical Technique |
| Esterification & Recrystallization | 70-85% | >98% | HPLC, NMR |
| Ring-Opening & Column Chromatography | 60-80% | >99% | HPLC, NMR |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum will show characteristic peaks for the aromatic protons of the bisphenol A core, the isopropylidene protons, the acrylate (B77674) vinyl protons, and the protons of the connecting ether linkage.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals corresponding to the quaternary carbons of the bisphenol A backbone, the aromatic carbons, the carbonyl carbon of the acrylate group, and the vinyl carbons.
-
FTIR (ATR): The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester (around 1720 cm⁻¹), C=C stretching of the acrylate (around 1635 cm⁻¹), and C-O stretching of the ether and ester groups.[3]
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices when handling the chemicals and performing the reactions described. The specific conditions may need to be optimized based on the scale of the reaction and the desired purity of the final product.
References
Characterization of Bisphenol A Ethoxylate Diacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A ethoxylate diacrylate (BPA-EDA) is a significant monomer utilized in the synthesis of various polymers, particularly in the formulation of UV-curable resins, adhesives, and dental materials.[1][2] Its structure, which combines the rigidity of the bisphenol A core with the flexibility of ethoxy chains and the reactivity of acrylate (B77674) groups, imparts desirable properties such as high reactivity, thermal stability, and chemical resistance to the resulting polymers.[2][3] This technical guide provides a comprehensive overview of the characterization of Bisphenol A ethoxylate diacrylate, including its synthesis, physicochemical properties, and the analytical techniques employed for its characterization.
Physicochemical Properties
Bisphenol A ethoxylate diacrylate is a viscous liquid at room temperature.[2][3] The properties of BPA-EDA can vary depending on the extent of ethoxylation, which is typically expressed as the number of ethylene (B1197577) oxide (EO) units per phenol (B47542) group. The CAS number for Bisphenol A ethoxylate diacrylate is 64401-02-1.
| Property | Value (EO/phenol = 1.5) | Value (EO/phenol = 2) |
| Average Molecular Weight (Mn) | ~468 g/mol [4] | ~512 g/mol [2] |
| Density (at 25 °C) | 1.146 g/mL[4] | 1.14 g/mL[2] |
| Refractive Index (n20/D) | 1.545[4] | 1.534[2] |
| Form | Liquid[4] | Viscous Liquid[2] |
| Inhibitor | 250 ppm MEHQ[4] | 1000 ppm Monomethyl ether hydroquinone[2] |
Synthesis of Bisphenol A Ethoxylate Diacrylate
The synthesis of Bisphenol A ethoxylate diacrylate is a two-step process:
-
Ethoxylation of Bisphenol A: Bisphenol A is reacted with ethylene oxide in the presence of a basic catalyst to form ethoxylated bisphenol A.[1][5]
-
Esterification: The ethoxylated bisphenol A is then esterified with acrylic acid or its derivatives, typically in the presence of an acid catalyst, to yield the final product.[6]
Experimental Protocols
Step 1: Synthesis of Ethoxylated Bisphenol A (Exemplary Protocol for a 6-mole ethoxylate) [1]
-
Materials:
-
Bisphenol A: 1286 g
-
Ethylene oxide: 1508 g
-
Potassium hydroxide (B78521) (catalyst): 1.3 g
-
-
Procedure:
-
Charge the Bisphenol A and potassium hydroxide into a suitable reactor.
-
Heat the mixture to 145 °C.
-
Introduce ethylene oxide into the reactor while maintaining the temperature at 145 °C.
-
After the reaction is complete, the crude ethoxylated bisphenol A can be purified. A common purification method involves neutralization with an acid (e.g., phosphoric acid) followed by filtration to remove the catalyst salts.[1]
-
Step 2: Esterification of Ethoxylated Bisphenol A with Acrylic Acid (General Protocol) [6][7]
-
Materials:
-
Ethoxylated Bisphenol A
-
Acrylic Acid (slight excess)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Solvent (e.g., toluene, to facilitate azeotropic removal of water)
-
Polymerization inhibitor (e.g., hydroquinone)
-
-
Procedure:
-
Charge the ethoxylated bisphenol A, acrylic acid, acid catalyst, and polymerization inhibitor into a reactor equipped with a Dean-Stark apparatus.
-
Add the solvent and heat the mixture to reflux.
-
Continuously remove the water formed during the reaction via azeotropic distillation.
-
Monitor the reaction progress by techniques such as titration to determine the acid value.
-
Once the reaction is complete, cool the mixture and wash it with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water.
-
The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the final product, Bisphenol A ethoxylate diacrylate.
-
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of Bisphenol A ethoxylate diacrylate, ensuring its structural integrity and purity.
Spectroscopic Analysis
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in the BPA-EDA molecule. The expected characteristic absorption bands are:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic and vinyl) |
| ~2960-2850 | C-H stretching (aliphatic) |
| ~1725 | C=O stretching (acrylate ester)[8] |
| ~1635 | C=C stretching (acrylate)[8] |
| ~1600, ~1500 | C=C stretching (aromatic ring) |
| ~1240, ~1170 | C-O stretching (ester and ether)[9] |
| ~830 | C-H out-of-plane bending (p-disubstituted benzene) |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.
1H NMR Spectroscopy (Predicted Chemical Shifts)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.1-6.8 | d | Aromatic protons (AA'BB' system) |
| 6.4-5.8 | m | Acrylate vinyl protons (-CH=CH₂) |
| 4.3-4.1 | t | -O-CH₂-CH₂-O- protons adjacent to the acrylate group |
| 4.1-3.9 | t | -O-CH₂-CH₂-O- protons adjacent to the aromatic ring |
| 1.6 | s | Isopropylidene protons (-C(CH₃)₂) |
13C NMR Spectroscopy (Predicted Chemical Shifts) [10][11]
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (acrylate) |
| ~156, ~144 | Quaternary aromatic carbons |
| ~131, ~128 | CH aromatic carbons and =CH₂ (acrylate) |
| ~128 | =CH- (acrylate) |
| ~68-65 | Ethoxy carbons (-O-CH₂-CH₂-O-) |
| ~42 | Quaternary isopropylidene carbon (-C(CH₃)₂) |
| ~31 | Isopropylidene methyl carbons (-C(CH₃)₂) |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of Bisphenol A ethoxylate diacrylate and for quantifying it in various matrices. A reversed-phase HPLC method is typically employed.
Typical HPLC Method Parameters: [12][13]
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid).[13]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic rings (e.g., ~275 nm).[13] Fluorescence detection can also be used for higher sensitivity.[14]
-
Flow Rate: Typically around 1 mL/min.[15]
Visualizations
Synthesis Workflow of Bisphenol A Ethoxylate Diacrylate
Caption: Synthesis workflow for Bisphenol A ethoxylate diacrylate.
Analytical Workflow for Characterization
Caption: Analytical workflow for the characterization of BPA-EDA.
References
- 1. US6342641B1 - Purified bisphenol a ethoxylates and processes of purifying thereof - Google Patents [patents.google.com]
- 2. 双酚 A 乙氧基化物二丙烯酸酯 average Mn ~512, EO/phenol 2 | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 双酚 A 乙氧基化物二丙烯酸酯 average Mn ~468, EO/phenol 1.5, contains 250 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN102531855B - Preparation method of bisphenol A epoxy ethane additive product - Google Patents [patents.google.com]
- 6. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Bisphenol A, BPA Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 14. Quantification of Bisphenol A by HPLC [eag.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic Analysis of Bisphenol A Diacrylate Oligomers: A Technical Guide
Introduction
Bisphenol A diacrylate (BPA-DA) and its oligomers are key components in a variety of applications, including dental resins, coatings, and adhesives, primarily due to their ability to form highly cross-linked polymers upon curing.[1][2] The physical and chemical properties of the final cured material are highly dependent on the initial oligomer composition, molecular weight distribution, and purity. Therefore, a thorough spectroscopic analysis is crucial for researchers, scientists, and drug development professionals to ensure material quality, elucidate chemical structures, and monitor polymerization kinetics. This guide provides an in-depth overview of the primary spectroscopic techniques used for the characterization of BPA-DA oligomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of BPA-DA oligomers. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of characteristic functional groups and the overall structure.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) is used to identify the different types of protons present in the BPA-DA molecule. Key signals include those from the aromatic rings of the bisphenol A core, the acrylate (B77674) double bonds, and the aliphatic protons of the linking chains.[1][3]
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. It is particularly useful for identifying the carbonyl carbons of the acrylate groups and the quaternary carbon of the bisphenol A moiety.[4]
Quantitative Data: NMR Chemical Shifts
The following table summarizes the characteristic chemical shifts (δ) in ppm for this compound oligomers, typically recorded in a solvent like CDCl₃ or acetone-d₆.[1][4][5]
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Acrylate C=CH₂ (trans) | ~6.4 | ~131 |
| Acrylate C=CH₂ (cis) | ~6.1 | ~128 |
| Acrylate CH=C | ~5.8 | - |
| Aromatic Protons (Bisphenol A) | 6.7 - 7.2 | 114 - 156 |
| Methylene Protons (-O-CH₂-) | ~4.2 | ~65 |
| Methine Proton (-CH(OH)-) | ~4.0 | ~68 |
| Isopropylidene (-C(CH₃)₂) | ~1.6 | ~31 (CH₃), ~42 (C) |
| Carbonyl (C=O) | - | ~166 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the BPA-DA oligomer sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition for ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in BPA-DA oligomers. It is particularly valuable for monitoring the curing process by observing the disappearance of the acrylate C=C double bond absorption band.[2][6]
Quantitative Data: FTIR Absorption Bands
The table below lists the key characteristic infrared absorption bands for uncured BPA-DA oligomers.[2][7][8]
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| O-H (Hydroxyl) | Stretching | 3400 - 3500 (broad) |
| C-H (Aromatic) | Stretching | 3030 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Acrylate Ester) | Stretching | 1720 - 1730 |
| C=C (Aromatic) | Stretching | ~1608, ~1510 |
| C=C (Acrylate) | Stretching | ~1635 |
| C-O-C (Ether) | Stretching | 1035 - 1245 |
| C=C (Acrylate) | Twisting | ~810 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small drop of the viscous liquid oligomer directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Thin Film: Dissolve the oligomer in a volatile solvent (e.g., dichloromethane). Cast a thin film onto a KBr or NaCl salt plate and allow the solvent to evaporate completely.
-
-
Instrument Setup:
-
Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.
-
Collect a background spectrum of the empty ATR crystal or the clean salt plate.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and molecular weight distribution of the oligomers. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for analyzing larger oligomers.[9] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful for identifying and quantifying residual monomers, impurities like free bisphenol A, and smaller oligomeric species.[10][11]
Experimental Protocol: LC-MS/MS for BPA Detection
-
Sample Preparation:
-
Accurately weigh a known amount of the oligomer sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Perform a dilution series to bring the concentration within the calibrated range of the instrument. For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove matrix interference.[10]
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase gradient (e.g., water and acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate) to separate the components of the mixture.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Set the mass spectrometer to operate in Selected Reaction Monitoring (SRM) mode for high specificity and sensitivity.[11]
-
Define the precursor ion (the molecular ion of BPA) and one or more product ions (fragments generated by collision-induced dissociation).
-
-
Data Analysis:
-
Identify BPA based on its retention time and the specific SRM transition.
-
Quantify the amount of BPA by comparing the peak area to a calibration curve generated from standards of known concentration.[11]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, primarily related to the aromatic bisphenol A core and the acrylate functional groups. It can also be employed to monitor the curing process, as changes in conjugation can affect the UV-Vis absorption spectrum.[12][13]
Quantitative Data: UV-Vis Absorption
The primary absorption is due to the π → π* transitions in the aromatic rings.
| Chromophore | λ_max (nm) |
| Bisphenol A Aromatic Rings | ~270-280 |
| Acrylate C=C-C=O | ~210-230 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the BPA-DA oligomer in a UV-transparent solvent (e.g., acetonitrile, ethanol, or hexane).
-
The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
-
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes (one for the sample, one for the reference).
-
Fill the reference cuvette with the pure solvent.
-
-
Data Acquisition:
-
Place the reference cuvette in the spectrophotometer and run a baseline correction (autozero).
-
Replace the reference cuvette with the sample cuvette.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the molar extinction coefficient is known, the concentration can be determined using the Beer-Lambert law (A = εbc).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detection of bisphenol-A in dental materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Properties of Cross-linked Bisphenol A Diacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of cross-linked Bisphenol A diacrylate (BPA-DA), a common monomer used in the formation of polymer networks for various applications. Understanding the thermal behavior of this material is critical for ensuring its performance, stability, and safety in its intended uses. This document details key thermal properties, the experimental protocols for their measurement, and the relationship between the material's structure and its thermal characteristics.
Core Thermal Properties
The thermal properties of cross-linked BPA-DA are crucial for determining its processing parameters and its performance at elevated temperatures. The key properties include the glass transition temperature (Tg), thermal decomposition temperature (Td), and the coefficient of thermal expansion (CTE). These properties are highly dependent on the degree of cross-linking; a higher cross-link density generally leads to a higher Tg and enhanced thermal stability.[1] The rigid aromatic rings in the bisphenol A core contribute significantly to the thermal stability and mechanical strength of the resulting polymer network.[2]
Table 1: Summary of Quantitative Thermal Property Data for Cross-linked Bisphenol A-based Systems
| Material System | Thermal Property | Value | Analysis Method | Reference |
| Bisphenol A epoxy diacrylate (BAEA) / DAPP (flame retardant) blends | Glass Transition Temperature (Tg) | Decreases with increasing DAPP content | DMA | --INVALID-LINK--[3] |
| Bisphenol A epoxy diacrylate (BAEA) / DAPP blends | Decomposition Temperature (Td at 5% weight loss) | Decreases with increasing phosphorus content | TGA | --INVALID-LINK--[3] |
| Bisphenol A-based phthalonitrile (B49051) resins | Glass Transition Temperature (Tg) | 160–191 °C | DSC | --INVALID-LINK--[4] |
| Bisphenol A-based phthalonitrile resins | 5% Weight-Loss Temperature (T5%) | 409–437 °C | TGA | --INVALID-LINK--[4] |
Experimental Protocols
Accurate characterization of thermal properties relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermomechanical Analysis (TMA).
DSC is used to measure thermal transitions such as the glass transition temperature (Tg), melting, and crystallization behavior.[5] The instrument measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the cross-linked this compound sample into a standard aluminum DSC pan.[5][7] Ensure the sample has good thermal contact with the bottom of the pan; for solid samples, a flat surface is ideal.[7] Seal the pan with a lid.[7]
-
Instrument Calibration: Calibrate the DSC instrument using standard materials with known melting points, such as indium.[5]
-
Reference Pan: Place an empty, sealed DSC pan of the same type as the sample pan into the reference position of the DSC cell.[6][7]
-
Loading the Sample: Place the prepared sample pan into the sample position in the DSC cell.[8]
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg, for example, 30 °C.
-
Ramp the temperature at a controlled rate, typically 10-20 °C/min, to a temperature above the expected Tg.[5][6] A TGA analysis should be performed beforehand to determine the decomposition temperature, and the maximum DSC temperature should be set at least 10 °C below the onset of decomposition.[7]
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating ramp is often performed to analyze the thermal properties of the material with a known thermal history.
-
-
Atmosphere: Maintain an inert atmosphere during the experiment by purging with a gas such as nitrogen.[5]
-
Data Analysis: The glass transition temperature (Tg) is determined from the resulting DSC curve as a change in the baseline.[5]
TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.[9]
Protocol:
-
Crucible Preparation: Use a clean, empty TGA crucible, typically made of alumina (B75360) or platinum.[10] Weigh the empty crucible.[10]
-
Sample Preparation: Place a representative sample of the cross-linked this compound (typically 5-20 mg) into the crucible.[11]
-
Instrument Setup: Calibrate the TGA instrument.[10]
-
Loading the Sample: Place the crucible containing the sample into the TGA instrument.[10]
-
Thermal Program:
-
Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as nitrogen for inert conditions or air for oxidative conditions.[9]
-
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%). The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates.[9]
TMA measures the dimensional changes of a material as a function of temperature.[13][14] It is used to determine the coefficient of thermal expansion (CTE) and the glass transition temperature (Tg).[13]
Protocol:
-
Sample Preparation: Prepare a sample with a specific geometry and parallel surfaces.[13][15]
-
Probe Selection: Select the appropriate probe for the measurement mode (e.g., expansion, penetration).[14][15] For CTE and Tg determination, an expansion probe is commonly used.[14]
-
Instrument Setup: Place the sample on the TMA stage.[15] Position the probe in contact with the sample surface and apply a small, constant force.[13]
-
Thermal Program:
-
Heat the sample at a controlled, slow rate, typically 2-5 °C/min, to ensure temperature uniformity.[13] The temperature range should encompass the glass transition.
-
-
Atmosphere: Use a purge gas like nitrogen to ensure efficient heat transfer.[13]
-
Data Analysis: The TMA curve plots the change in dimension versus temperature. The Tg is identified by a change in the slope of the curve.[16] The CTE is calculated from the slope of the curve in the regions below and above the Tg.[13]
Visualizations
Visual diagrams can aid in understanding complex relationships and workflows. The following diagrams are provided in the DOT language for use with Graphviz.
This diagram outlines the typical sequence of experiments for characterizing the thermal properties of a cross-linked polymer.
Caption: Experimental workflow for thermal analysis.
The thermal degradation of cross-linked this compound is a complex process involving the cleavage of the weakest bonds at high temperatures.[17] This diagram illustrates the primary degradation routes.
Caption: Thermal degradation pathways of BPA-DA.
Relationship Between Structure and Thermal Properties
The chemical structure of this compound plays a pivotal role in the thermal properties of the resulting cross-linked polymer. The presence of aromatic rings in the bisphenol A backbone contributes to the rigidity of the polymer chains, leading to higher glass transition temperatures and improved thermal stability.[2][18] The cross-linking density is another critical factor; a higher degree of cross-linking restricts the mobility of the polymer chains, which in turn increases the Tg and the overall thermal stability of the material.[1] The ether and ester linkages within the cross-linked structure are typically the most susceptible to cleavage at elevated temperatures, initiating the degradation process.[17] Understanding these structure-property relationships is essential for designing materials with tailored thermal characteristics for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Bisphenol a diglycidyl ether diacrylate | 4687-94-9 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. infinitalab.com [infinitalab.com]
- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 11. epfl.ch [epfl.ch]
- 12. m.youtube.com [m.youtube.com]
- 13. Practical Tips for Curing Thermosets Part Seven: The Glass Transition Temperature Measured Using TMA - Polymer Innovation Blog [polymerinnovationblog.com]
- 14. thermalsupport.com [thermalsupport.com]
- 15. infinitalab.com [infinitalab.com]
- 16. tainstruments.com [tainstruments.com]
- 17. benchchem.com [benchchem.com]
- 18. upcommons.upc.edu [upcommons.upc.edu]
Solubility of Bisphenol A Diacrylate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Bisphenol A diacrylate (BPA-DMA), a common monomer used in the production of polymers and specialty resins. A thorough understanding of its solubility is crucial for optimizing synthesis, formulation, and purification processes in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this guide summarizes the available qualitative information and provides a detailed experimental protocol for determining solubility in the laboratory.
Core Concepts in Solubility
The solubility of a solid solute, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is primarily governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound, featuring both aromatic rings and acrylate (B77674) functional groups, influences its interactions with different organic solvents.
Solubility Profile of this compound
While precise quantitative solubility data for this compound is not widely published, qualitative assessments from various sources provide valuable insights into its behavior in common organic solvents. The following table summarizes the known solubility characteristics. It is important to note that these are general descriptions, and the actual solubility can be influenced by factors such as temperature, purity of both the solute and the solvent, and the presence of any additives.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Organic Solvent | Chemical Class | Qualitative Solubility |
| Methanol | Alcohol | Soluble[1][2] |
| Ethanol | Alcohol | Soluble[2] |
| Acetone | Ketone | Soluble[2] |
| Dichloromethane | Halogenated Hydrocarbon | Soluble (inferred from synthesis protocols)[2] |
| Cyclohexane | Alicyclic Hydrocarbon | Soluble (inferred from synthesis protocols)[2] |
| Water | Protic Solvent | Poor solubility[2] |
Disclaimer: The information presented in this table is based on qualitative descriptions found in the literature. For precise applications, it is highly recommended to determine the quantitative solubility experimentally using the protocol outlined below.
Experimental Protocol for Determining Solubility
This section details a standard laboratory procedure for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials or flasks with secure caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish or watch glass.
-
Transfer the filtered saturated solution to the pre-weighed dish.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary to ensure complete solvent removal without degrading the solute.
-
Once the solvent is fully evaporated, reweigh the dish containing the dried this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.
-
Express the solubility in the desired units, typically as grams of solute per 100 mL of solvent ( g/100 mL).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered solution (mL)) x 100
-
Synthesis of this compound: A Workflow Overview
This compound is typically synthesized via the esterification of Bisphenol A with an acrylic acid derivative, such as methacryloyl chloride, in the presence of a base. The following diagram illustrates a generalized workflow for this synthesis.
This workflow outlines the key stages in the synthesis of this compound, from the preparation of reactants to the final product isolation. The specific conditions, such as reaction time and temperature, may be optimized based on the scale and desired purity of the product.
Conclusion
This technical guide provides foundational knowledge on the solubility of this compound in organic solvents. While quantitative data remains scarce, the provided qualitative information and detailed experimental protocol will enable researchers and professionals to effectively work with this monomer. The synthesis workflow also offers a clear overview of its production for those involved in material synthesis and development. For critical applications, experimental determination of solubility is strongly advised.
References
Synthesis of Bisphenol A Glycidyl Dimethacrylate (Bis-GMA) from Bisphenol A: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) is a foundational monomer in the development of polymer-based materials, particularly in the dental and medical fields. Its synthesis, primarily from Bisphenol A (BPA), is a critical process that dictates the final properties and purity of the monomer, which in turn affect the performance of the resulting polymers. This technical guide provides a comprehensive overview of the primary synthesis routes for Bis-GMA from BPA, offering detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms and experimental workflows. The two principal methods covered are the reaction of Bisphenol A with glycidyl methacrylate (B99206) and the reaction of the diglycidyl ether of Bisphenol A (DGEBA) with methacrylic acid. This document is intended to serve as a detailed resource for researchers and professionals involved in the synthesis and application of Bis-GMA.
Introduction
Bisphenol A glycidyl dimethacrylate (Bis-GMA) is a high molecular weight dimethacrylate monomer that was first introduced in the 1960s.[1] Its unique chemical structure, featuring a rigid bisphenol A core and two reactive methacrylate groups, imparts desirable properties such as low polymerization shrinkage, high mechanical strength, and good chemical resistance to the resulting polymers.[2] Consequently, Bis-GMA has become a cornerstone in the formulation of dental composites, sealants, and adhesives.[1]
The synthesis of Bis-GMA is a critical step that requires precise control over reaction conditions to ensure high purity and yield. The presence of impurities or unreacted starting materials can significantly impact the performance and biocompatibility of the final product. This guide details the two most common synthesis pathways from Bisphenol A.
Reaction Mechanisms
There are two primary synthetic routes to produce Bis-GMA from Bisphenol A:
-
Route 1: The direct reaction of Bisphenol A with two equivalents of glycidyl methacrylate (GMA).
-
Route 2: A two-step process involving the synthesis of the diglycidyl ether of Bisphenol A (DGEBA), followed by its reaction with methacrylic acid.
Route 1: Reaction of Bisphenol A with Glycidyl Methacrylate
This is a direct addition reaction where the phenolic hydroxyl groups of Bisphenol A attack the epoxide ring of glycidyl methacrylate. The reaction is typically catalyzed by a tertiary amine, such as dimethyl-para-toluidene (DMPT).[3]
Caption: Reaction mechanism of Bis-GMA synthesis from Bisphenol A and Glycidyl Methacrylate.
Route 2: Reaction of DGEBA with Methacrylic Acid
This route involves the initial formation of the diglycidyl ether of Bisphenol A (DGEBA) from Bisphenol A and epichlorohydrin. The resulting DGEBA is then reacted with methacrylic acid in the presence of a catalyst, such as triphenylphosphine (B44618) (TPP), to yield Bis-GMA.[4][5]
Caption: Two-step reaction mechanism for Bis-GMA synthesis via DGEBA intermediate.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Bis-GMA via the two routes described above.
Protocol for Route 1: Synthesis from Bisphenol A and Glycidyl Methacrylate
This protocol is based on the procedure described by Xie (1992).[3]
Materials:
-
Bisphenol A (BPA)
-
Glycidyl methacrylate (GMA)
-
Dimethyl-para-toluidene (DMPT) as a catalyst
-
Inhibitor (e.g., hydroquinone)
-
Nitrogen gas
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
Place one mole of Bisphenol A and two or more moles of glycidyl methacrylate into a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.[3]
-
Add a catalytic amount of dimethyl-para-toluidene (DMPT).
-
Add an inhibitor (e.g., hydroquinone) to prevent premature polymerization.
-
Bubble nitrogen gas through the mixture to maintain an inert atmosphere.
-
Heat the reaction mixture with continuous stirring. The reaction temperature and time can be optimized based on the desired conversion and purity (see Table 2).
-
Monitor the progress of the reaction by measuring the epoxy value of the mixture. The reaction is considered complete when the epoxy value approaches zero.
-
After completion, the resulting viscous liquid is collected. Purification can be performed by washing with a suitable solvent to remove unreacted starting materials and catalyst.
Caption: Experimental workflow for the synthesis of Bis-GMA from BPA and GMA.
Protocol for Route 2: Synthesis from DGEBA and Methacrylic Acid
This protocol is based on the procedure described by Praharaj et al. (2013) and an Indian patent.[5][6]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA)
-
Methacrylic acid (MAA)
-
Triphenylphosphine (TPP) or a tertiary amine as a catalyst[4][6]
-
Butylated hydroxytoluene (BHT) or hydroquinone (B1673460) as an inhibitor[4][5]
-
Dichloromethane (for purification)
Equipment:
-
Round-bottom flask with temperature control
-
Nitrogen purge setup
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Charge a round-bottom flask with DGEBA and methacrylic acid. A molar ratio of 1:1.25 (DGEBA to methacrylic acid) can be used.[4]
-
Add the catalyst (e.g., 0.3% triphenylphosphine) and an inhibitor (e.g., 1000 ppm hydroquinone or 0.03 wt% BHT).[4][5]
-
Maintain the reaction under a nitrogen purge.
-
Heat the mixture to 75-95°C with constant stirring for a period of 6 to 12 hours.[5][6]
-
Monitor the reaction progress by techniques such as titration to determine the acid value.
-
Upon completion, dissolve the raw product in a solvent like dichloromethane.
-
Wash the organic solution to remove residual methacrylic acid and catalyst. For example, washing with a potassium carbonate solution can remove unreacted acid.[4]
-
Remove the solvent under vacuum using a rotary evaporator at a temperature around 40-60°C to obtain the purified Bis-GMA.[4][6]
Caption: Experimental workflow for the synthesis of Bis-GMA from DGEBA and Methacrylic Acid.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and properties of Bis-GMA.
Table 1: Reactants and Molar Ratios for Bis-GMA Synthesis
| Synthesis Route | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1 : Reactant 2) | Catalyst | Reference |
| 1 | Bisphenol A | Glycidyl Methacrylate | 1 : ≥2 | Tertiary Amine (e.g., DMPT) | [3] |
| 2 | DGEBA | Methacrylic Acid | 1 : 1.25 | Triphenylphosphine | [4] |
Table 2: Influence of Reaction Parameters on Bis-GMA Synthesis (Route 1)
| Parameter | Variation | Effect on Reaction | Reference |
| BPA:GMA Ratio | Increasing GMA | Higher conversion of BPA | [3] |
| DMPT Catalyst | Increasing concentration | Faster reaction rate | [3] |
| Temperature | Increasing temperature | Faster reaction rate, but risk of polymerization | [3] |
| Time | Increasing time | Higher conversion | [3] |
Table 3: Physical and Chemical Properties of Bis-GMA
| Property | Value | Temperature (°C) | Reference |
| Viscosity | 566.1 Pa·s | 25 | [7] |
| 910 Pa·s | ~22 | [7] | |
| 600-1000 Pa·s | Not specified | [8] | |
| Molecular Weight | 512.6 g/mol | - | [8] |
| Degree of Conversion (DC) | ~75% | Not specified | [9] |
Table 4: Spectroscopic Characterization Data for Bis-GMA
| Spectroscopic Technique | Key Peaks / Signals | Reference |
| FTIR | Disappearance of broad -OH peak from BPA, appearance of urethane (B1682113) peak if modified. | [10] |
| ¹H NMR | Confirms the molecular structure. | [9] |
| ¹³C NMR | Confirms the molecular structure. | [7] |
Characterization of Bis-GMA
Thorough characterization of the synthesized Bis-GMA is crucial to confirm its structure and purity.
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to verify the disappearance of the phenolic hydroxyl groups from BPA and the epoxide groups from GMA, and the formation of the new hydroxyl and ester groups in Bis-GMA.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the successful synthesis and purity of the Bis-GMA monomer.[7][9]
-
Rheometry: Used to measure the viscosity of the synthesized Bis-GMA, which is a critical parameter for its application in dental composites.[7]
-
Chromatography (e.g., HPLC): Can be used to assess the purity of the final product and quantify any residual starting materials.
Conclusion
The synthesis of Bisphenol A glycidyl dimethacrylate from Bisphenol A can be effectively achieved through two primary routes, each with its own set of reaction conditions and considerations. Careful control over stoichiometry, catalyst concentration, temperature, and reaction time is essential for obtaining a high-purity product with the desired properties. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and characterize Bis-GMA for a variety of applications, particularly in the development of advanced dental and medical materials. Further optimization of the synthesis process may be necessary depending on the specific purity and performance requirements of the final application.
References
- 1. Bis-GMA - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. Investigation on synthesis and properties of isosorbide based bis-GMA analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. allindianpatents.com [allindianpatents.com]
- 7. A Low-Viscosity BisGMA Derivative for Resin Composites: Synthesis, Characterization, and Evaluation of Its Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of a novel resin monomer with low viscosity | Pocket Dentistry [pocketdentistry.com]
- 9. researchgate.net [researchgate.net]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. thejcdp.com [thejcdp.com]
An In-depth Technical Guide to Bisphenol A Diacrylate: Chemical Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bisphenol A diacrylate (BPA-DA), a monomer frequently utilized in the production of polymers for various industrial and biomedical applications. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and analysis, and explores its interactions with key biological signaling pathways.
Core Chemical Properties
This compound is a diester of Bisphenol A and acrylic acid. Its chemical structure, characterized by a central Bisphenol A core flanked by two acrylate (B77674) groups, imparts both rigidity and reactivity to the molecule. The ethoxylated and epoxy derivatives are also common, each with distinct properties and applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its common derivatives.
| Property | This compound (Ethoxylated, n≈2) | Bisphenol A epoxy diacrylate |
| CAS Number | 64401-02-1[1][2][3][4] | 55818-57-0[5] |
| Molecular Formula | C₂₅H₂₈O₆ (for n=2)[1][3] | (C₁₅H₁₆O₂)x.(C₃H₅ClO)x.x(C₃H₄O₂)[5] |
| Average Molecular Weight | ~512 g/mol [2][6] | ~484.5 g/mol [7] |
| Appearance | Viscous liquid[2][6] | Viscous liquid |
| Density | 1.14 g/mL at 25 °C[2][6] | 1.3 ± 0.1 g/cm³[5] |
| Refractive Index | n20/D 1.534[2][6] | 1.595[5] |
| Boiling Point | Not readily available | 551.3 ± 50.0 °C (760 mmHg)[5] |
| Flash Point | 113 °C (closed cup)[2] | 192.9 ± 23.6 °C[5] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the esterification of Bisphenol A with acrylic acid.
Materials:
-
Bisphenol A
-
Acrylic acid
-
Sulfuric acid (catalyst)
-
Toluene (B28343) (solvent)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask with a Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, dissolve Bisphenol A in toluene.
-
Add a stoichiometric excess of acrylic acid (e.g., 2.2 equivalents) and a catalytic amount of sulfuric acid.
-
Add a small amount of hydroquinone to inhibit the polymerization of acrylic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification:
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. Alternatively, purification can be achieved through recrystallization from a suitable solvent system.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detector: UV detector at 280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methyl-polysiloxane).
-
Carrier Gas: Helium.
-
Injection: Split/splitless injector.
-
Detection: Mass spectrometer in electron ionization (EI) mode. Derivatization with a silylating agent like BSTFA may be required to improve volatility and peak shape.
Biological Interactions and Signaling Pathways
This compound and its parent compound, Bisphenol A, are recognized as endocrine-disrupting chemicals (EDCs). They can interact with various nuclear receptors, leading to the disruption of normal hormonal signaling.
Interaction with Nuclear Receptors
The primary mechanism of action for BPA and its derivatives involves their ability to bind to estrogen receptors (ERα and ERβ), often mimicking the effects of the natural hormone 17β-estradiol. This interaction can trigger downstream signaling cascades that regulate gene expression involved in reproduction, development, and metabolism. Additionally, these compounds have been shown to interact with the androgen receptor (AR) and the aryl hydrocarbon receptor (AhR), further contributing to their endocrine-disrupting effects. Studies have indicated that bisphenol A dimethacrylate (BPA-DM) can weakly increase AhR activity.
Interaction of this compound with Nuclear Receptors.
Experimental Workflow for Toxicity Assessment
A typical experimental workflow to assess the toxicity of this compound involves a combination of in vitro and in vivo studies.
Experimental Workflow for this compound Toxicity.
Conclusion
This compound and its derivatives are important industrial chemicals with a wide range of applications. However, their potential as endocrine disruptors necessitates a thorough understanding of their chemical properties and biological activities. The information and protocols provided in this guide are intended to support researchers and drug development professionals in their work with these compounds, promoting both innovation and safety.
References
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Navigating the Handling of Bisphenol A Diacrylate: A Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diacrylate (BPADA) and its derivatives are monomers frequently utilized in the production of polymers, resins, and dental composites. Due to their reactive acrylate (B77674) groups, they are valuable in applications requiring polymerization, such as in UV-curable coatings and adhesives. However, the presence of the bisphenol A (BPA) structure raises important health and safety considerations, particularly concerning its potential endocrine-disrupting properties and other toxicological effects. This in-depth technical guide provides a comprehensive overview of the available data on the health and safety of handling this compound, with a focus on Bisphenol A dimethacrylate (BPA-DM), for which more specific toxicological data is available. This guide is intended to inform researchers, scientists, and drug development professionals on the potential hazards and to provide recommendations for safe handling practices.
Chemical Identification and Physical Properties
This compound is a general term that can refer to several related chemical structures. The most commonly cited in toxicological literature is Bisphenol A dimethacrylate (BPA-DM).
| Property | Value | Reference |
| Chemical Name | 2,2-bis[4-(2-methylprop-2-enoyloxy)phenyl]propane | [1] |
| Synonyms | Bisphenol A dimethacrylate, 4,4'-Isopropylidenediphenol dimethacrylate | [1] |
| CAS Number | 3253-39-2 | [1] |
| Molecular Formula | C23H24O4 | [1] |
| Molecular Weight | 364.43 g/mol | [2] |
| Physical State | Solid | [2] |
| Melting Point | 72-74 °C | [2] |
Toxicological Profile
The toxicological profile of this compound is a critical aspect of its risk assessment. The available data, primarily on Bisphenol A dimethacrylate, indicates potential for skin, eye, and respiratory irritation, as well as endocrine-disrupting effects.
Acute Toxicity
Quantitative data on the acute oral toxicity of this compound is limited. However, data for the parent compound, Bisphenol A, provides some context.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3300-4240 mg/kg | [3] |
| LD50 | Mouse | Oral | 2500-5200 mg/kg | [3] |
Irritation and Sensitization
Bisphenol A dimethacrylate is classified as a skin and eye irritant.[4] While some sources state it shall not be classified as a skin sensitizer, other evidence on related acrylates suggests a potential for skin sensitization.
| Endpoint | Result | Reference |
| Skin Irritation | Causes skin irritation | [4] |
| Eye Irritation | Causes serious eye irritation | [4] |
| Respiratory Irritation | May cause respiratory irritation | [1] |
Reproductive and Developmental Toxicity
Summary of Reproductive Toxicity Study on Bisphenol A dimethacrylate in Mice [5]
| Parameter | Effect |
| Male Mice | Significant reductions in pregnancy rates in untreated females mated with treated males. Significant increases in the total number of resorptions. |
| Female Mice | Significant reductions in pregnancy rates, number of implantation sites, and number of viable fetuses. |
Genotoxicity
Studies on the genotoxicity of Bisphenol A and its analogues have yielded mixed results. One study found that Bisphenol A and some of its analogues were not mutagenic in the Ames test.[6] However, other studies have indicated potential for DNA damage.[6]
Endocrine Disruption
In vitro studies have demonstrated that Bisphenol A dimethacrylate possesses endocrine-disrupting potential. It has been shown to act as an agonist for the human estrogen receptor (ER) and an antagonist for the human androgen receptor (AR).[7][8] Furthermore, it has been found to inhibit aromatase activity, the enzyme responsible for converting androgens to estrogens.[7][8]
In Vitro Endocrine Disrupting Effects of Bisphenol A Dimethacrylate [7][8]
| Mechanism | Effect |
| Estrogen Receptor (ER) | Agonist |
| Androgen Receptor (AR) | Antagonist |
| Aromatase Activity | Inhibition |
Signaling Pathway Involvement
The endocrine-disrupting effects of this compound are mediated through its interaction with nuclear hormone receptors and key enzymes in steroidogenesis.
Estrogen Receptor Signaling
As an estrogen receptor agonist, this compound can mimic the effects of endogenous estrogens, potentially leading to the activation of estrogen-responsive genes and downstream cellular effects.
Caption: Estrogen receptor signaling pathway activated by this compound.
Androgen Receptor Signaling
As an androgen receptor antagonist, this compound can block the action of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the expression of androgen-dependent genes.
Caption: Androgen receptor signaling pathway inhibited by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of toxicological findings. The following sections outline the general methodologies for key toxicological endpoints based on OECD guidelines.
In Vitro Endocrine Disruption Assay
Objective: To assess the potential of a substance to interact with the estrogen and androgen receptors and to inhibit aromatase activity.
Caption: General workflow for in vitro endocrine disruption assays.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are cultured in appropriate media.[7][8]
-
Transfection: Cells are transiently transfected with expression vectors for the human estrogen receptor α (hERα) or human androgen receptor (hAR) and a reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter.[7][8]
-
Treatment: Transfected cells are exposed to a range of concentrations of Bisphenol A dimethacrylate.
-
Reporter Gene Assay: After incubation, cell lysates are assayed for luciferase activity to determine the extent of receptor activation or inhibition.
-
Aromatase Assay: Aromatase activity is measured using a tritiated water-release assay with an appropriate cell line or enzyme preparation in the presence of varying concentrations of the test substance.[7][8]
Health and Safety Recommendations
Given the potential health hazards associated with this compound, strict adherence to safety protocols is imperative.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Containment: Use enclosed systems for handling large quantities to prevent dust generation and dispersal.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.
-
Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or with large quantities that may generate dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Storage
-
Handling: Avoid creating dust. Use wet methods for cleaning up spills where appropriate.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
The available evidence suggests that this compound, particularly Bisphenol A dimethacrylate, presents several health and safety concerns for laboratory and industrial personnel. Its classification as a skin and eye irritant, potential for respiratory irritation, and demonstrated endocrine-disrupting activity necessitate careful handling and the implementation of robust safety measures. While more research is needed to fully elucidate its in vivo toxicological profile, particularly concerning reproductive and developmental effects, the current data warrant a precautionary approach. By adhering to the engineering controls, personal protective equipment recommendations, and safe handling practices outlined in this guide, researchers, scientists, and drug development professionals can minimize their risk of exposure and ensure a safe working environment.
References
- 1. BISPHENOL A DIMETHACRYLATE - Safety Data Sheet [chemicalbook.com]
- 2. Determining a NOAEL for the consortium linking academic and regulatory insights on BPA toxicity (CLARITY-BPA) core study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UV Curing of Bisphenol A Diacrylate Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ultraviolet (UV) curing of Bisphenol A diacrylate (BPA) resins. The information is intended to guide researchers and professionals in developing and characterizing UV-cured materials for various applications.
Introduction
This compound (BADGE or BAEA) and its derivatives are widely used oligomers in UV-curable formulations due to their fast curing rates, high gloss, excellent chemical resistance, and good thermal properties.[1][2] The UV curing process involves the rapid polymerization of a liquid resin into a solid polymer upon exposure to UV light, a process initiated by photolabile molecules known as photoinitiators.[3] This technology offers significant advantages, including high cure speeds, low energy consumption, and low volatile organic compound (VOC) emissions.[4]
This document outlines the key components of UV-curable BPA diacrylate resin systems, details the critical process parameters, and provides standardized protocols for their characterization.
Key Components of UV-Curable Formulations
A typical UV-curable formulation consists of the following components:
-
Oligomers: this compound is the primary component that forms the backbone of the polymer network.[2]
-
Monomers/Reactive Diluents: These are low-viscosity molecules, such as 1,6-hexanediol (B165255) diacrylate (HDDA) or tripropylene (B76144) glycol diacrylate, used to adjust the viscosity of the formulation and influence the properties of the cured material.[1][5][6]
-
Photoinitiators: These compounds absorb UV light and generate reactive species (free radicals or cations) that initiate polymerization.[3] The choice and concentration of the photoinitiator are critical for curing efficiency.[7][8]
-
Additives: Pigments, fillers, and other additives can be included to modify the final properties of the cured resin.[2]
UV Curing Process Parameters
The success of the UV curing process is dependent on several key parameters:
-
Photoinitiator Selection and Concentration: The choice of photoinitiator depends on the UV light source and the chemistry of the resin system.[8] For clear coatings, α-hydroxyketones like Irgacure 184 and Darocur 1173 are often used.[3][8] For pigmented systems or thicker sections, bis acyl phosphine (B1218219) oxide (BAPO) type photoinitiators such as Irgacure 819 are recommended due to their activation by longer UV wavelengths.[8] The concentration of the photoinitiator is also crucial, with studies showing an optimal concentration of around 5 wt% for maximizing the reaction rate and final conversion.[7]
-
UV Light Source: The output of the UV lamp, including its intensity (irradiance) and spectral distribution (wavelength), significantly impacts the curing process.[7] The wavelength of the UV light affects the penetration depth and the critical energy required to initiate polymerization.[9]
-
UV Dose (Energy Density): The total amount of UV energy delivered to the resin surface is a critical factor influencing the degree of cure.[10] This can be controlled by adjusting the light intensity and the exposure time.[9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the UV curing of this compound resins.
Table 1: Typical Photoinitiators for this compound Resins
| Photoinitiator Type | Common Examples | Key Characteristics | Applications |
| α-Hydroxyketone | Irgacure 184, Darocur 1173 | Highly reactive, non-yellowing.[3] | Clear coatings, varnishes, primers.[3] |
| Bis Acyl Phosphine Oxide (BAPO) | Irgacure 819 | Activated by longer UV wavelengths, good for through-curing.[8] | Pigmented systems, thicker sections.[8] |
| Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide | - | Becomes bleached upon excitation, allowing for deeper UV penetration.[11] | Curing of thicker coatings.[11] |
Table 2: Example Formulation and Mechanical Properties
| Component | Ratio (by mass) |
| Bisphenol A Epoxy Acrylate (B77674) (E51) | 100 |
| Active Diluent (660A) | 10 |
| Photoinitiator (1176) | 5 |
| Mechanical Properties of Cured Resin | Value |
| Tensile Strength | 32.34 MPa[12] |
| Tensile Modulus | 1.80 GPa[12] |
| Flexural Strength | 60.64 MPa[12] |
| Flexural Modulus | 1.73 GPa[12] |
Table 3: Curing Parameters for a Commercial Resin at Different Wavelengths
| Wavelength | Critical Energy (Ec) (mJ/cm²) | Penetration Depth (Dp) (µm) |
| 365 nm | Varies by resin (e.g., ~2-10 mJ/cm²)[9] | Varies by resin (e.g., ~100-250 µm)[9] |
| 405 nm | Varies by resin (e.g., ~4-20 mJ/cm²)[9] | Varies by resin (e.g., ~150-350 µm)[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Monitoring Cure Kinetics with Real-Time FTIR Spectroscopy
Objective: To determine the degree of conversion of acrylate double bonds as a function of irradiation time.
Methodology:
-
Prepare a thin film of the uncured resin formulation on a suitable substrate (e.g., BaF2 crystal).[13]
-
Place the sample in the FTIR spectrometer.
-
Initiate UV irradiation using a UV light source positioned to illuminate the sample.
-
Simultaneously record FTIR spectra at regular time intervals during the irradiation.
-
Monitor the decrease in the absorbance of the acrylate double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹).
-
Calculate the degree of conversion at each time point by comparing the peak area to its initial value before irradiation.
Protocol 2: Characterizing Curing Exotherm with Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the polymerization reaction and determine the curing kinetics.
Methodology:
-
Place a small, precisely weighed amount of the uncured resin (approximately 10 mg) into a DSC aluminum pan.[7]
-
Place the pan in the Photo-DSC instrument.
-
Expose the sample to UV light of a specific intensity.[7]
-
Record the exothermic heat flow as a function of time.
-
The total heat evolved is proportional to the total conversion. The rate of heat flow is proportional to the rate of polymerization.
-
From the data, kinetic parameters such as the reaction rate constant and the final conversion can be determined.[7]
Protocol 3: In-line Monitoring of Conversion with Near-Infrared (NIR) Spectroscopy
Objective: To monitor the degree of cure in real-time in a continuous process.
Methodology:
-
Calibrate the NIR spectrometer by correlating NIR spectra of samples with known degrees of conversion (determined by a reference method like FTIR) to create a predictive model.[10]
-
Integrate an NIR reflection probe into the UV curing line, positioned after the UV lamp.
-
As the coated substrate moves past the probe, NIR spectra are continuously collected.
-
The pre-established calibration model is used to predict the degree of conversion of the acrylate groups in real-time.[10]
Protocol 4: Assessing Viscoelastic Properties with Dielectric Analysis (DEA)
Objective: To monitor the change in the viscoelastic state of the resin during curing.
Methodology:
-
Apply the uncured resin formulation onto a dielectric sensor with interdigitated electrodes.[11][13]
-
Place the sensor and sample in a controlled environment.
-
Initiate UV curing.
-
Measure the resistance and capacitance of the material between the electrodes throughout the curing process.[11]
-
Calculate the ion viscosity from the measured dielectric properties. The change in ion viscosity correlates with the degree of cure.[11][13]
Visualizations
Caption: Free radical polymerization pathway in UV curing.
Caption: Workflow for developing and characterizing UV-cured resins.
References
- 1. radtech.org [radtech.org]
- 2. longchangchemical.com [longchangchemical.com]
- 3. The best photoinitiators for UV curing | Comindex [comindex.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and performance of bisphenol⁃A type epoxy acrylate photosensitive resin for ultraviolet cured 3D direct ink writing printing [plaschina.com.cn]
- 7. mdpi.com [mdpi.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uvebtech.com [uvebtech.com]
- 12. researchgate.net [researchgate.net]
- 13. radtech.org [radtech.org]
Application Notes and Protocols for Photoinitiator Selection in Bisphenol A Diacrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diacrylate (BPA-DA) and its derivatives are versatile monomers widely utilized in the formulation of photopolymers for applications ranging from dental composites and adhesives to coatings and 3D printing resins. The photopolymerization of BPA-DA is a rapid and efficient process initiated by the generation of free radicals upon exposure to ultraviolet (UV) or visible light. The selection of an appropriate photoinitiator is a critical parameter that significantly influences the polymerization kinetics, the final degree of conversion, and the ultimate physicochemical properties of the cured polymer network.
These application notes provide a comprehensive guide to selecting suitable photoinitiators for the free-radical polymerization of this compound. This document outlines the mechanisms of common photoinitiator types, presents quantitative data on their performance, and offers detailed experimental protocols for photopolymerization and analysis.
Photoinitiator Classification and Mechanisms
Photoinitiators for free-radical polymerization are broadly categorized into two main types based on their mechanism of radical generation.
Type I Photoinitiators (α-Cleavage): These initiators undergo a unimolecular bond cleavage upon light absorption to form two free radicals.[1] This process, known as α-cleavage, is highly efficient.[1]
Type II Photoinitiators (Hydrogen Abstraction): These initiators require a co-initiator, typically a tertiary amine, to generate radicals.[2] Upon photoexcitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, resulting in the formation of an initiating radical from the amine and a ketyl radical from the photoinitiator.[2][3]
Photoinitiator Performance Data
The efficiency of a photoinitiator in polymerizing this compound can be quantified by parameters such as the final degree of conversion (DC) and the maximum rate of polymerization (Rp,max). The following tables summarize representative data for common Type I and Type II photoinitiators.
Table 1: Performance of Type I Photoinitiators in this compound (and related dimethacrylate) Formulations
| Photoinitiator | Chemical Name | Concentration (wt%) | Light Source | Irradiation Time (s) | Degree of Conversion (%) | Reference |
| TPO | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | 1.0 | 365 nm UV Lamp (100 mW/cm²) | 60 | 92 | [4] |
| Irgacure 184 | 1-Hydroxycyclohexyl phenyl ketone | 1.0 - 3.0 | Medium-pressure Hg lamp | Varies | Effective for acrylate (B77674) polymerization | [5] |
| BAPO | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | 0.5 | LED (405 nm) | 20 | ~64 | [4] |
Table 2: Performance of Type II Photoinitiator Systems in this compound (and related dimethacrylate) Formulations
| Photoinitiator System | Components | Concentration (wt%) | Light Source | Irradiation Time (s) | Degree of Conversion (%) | Reference |
| CQ/Amine | Camphorquinone / Ethyl-4-dimethylaminobenzoate | 0.5 / 1.0 | LED (470 nm) | 20 | ~70-77 | [4][6] |
| BP/Amine | Benzophenone (B1666685) / N-Methyldiethanolamine | Varies | UV Lamp | Varies | Efficient for acrylate polymerization | [7] |
| CQ/DEABP | Camphorquinone / 4,4'-bis(N,N-diethylamino) benzophenone | Varies | LED (405 nm) | 300 | up to ~69 | [8][9][10] |
Signaling Pathways and Reaction Mechanisms
The generation of free radicals by photoinitiators is the critical first step in the polymerization cascade. The following diagrams illustrate the initiation mechanisms for representative Type I and Type II photoinitiators.
Experimental Protocols
The following protocols provide a general framework for the photopolymerization of this compound and the subsequent analysis of the cured polymer.
Protocol 1: Preparation of Photopolymer Formulations
Materials:
-
This compound (BPA-DA) monomer
-
Photoinitiator (e.g., TPO, Irgacure 184, Benzophenone)
-
Co-initiator (if using a Type II system, e.g., N-Methyldiethanolamine)
-
Amber glass vials or other light-blocking containers
-
Magnetic stirrer and stir bars or a vortex mixer
-
Analytical balance
Procedure:
-
In a light-protected container, accurately weigh the desired amount of this compound monomer.
-
Add the desired weight percentage of the photoinitiator to the monomer. For Type II systems, also add the appropriate concentration of the co-initiator.
-
Mix the components thoroughly until the photoinitiator is completely dissolved. Gentle heating (e.g., to 40-50 °C) and stirring can facilitate dissolution.[4]
-
Ensure the final mixture is homogeneous and free of air bubbles. Degassing under vacuum may be necessary for some applications.
-
Store the formulation in a cool, dark place until use.
Protocol 2: Photopolymerization Procedure
Materials:
-
Prepared photopolymer formulation
-
Glass slides or a suitable mold
-
Spacers of a defined thickness (e.g., 100 µm)
-
UV/Visible light curing system with a specified wavelength and intensity (e.g., 365 nm, 100 mW/cm²)
-
Nitrogen or argon source (optional, for reducing oxygen inhibition)
Procedure:
-
Place spacers of the desired thickness onto a clean glass slide to control the sample thickness.
-
Carefully dispense a small amount of the photopolymer formulation onto the glass slide.
-
Place a second glass slide on top, applying gentle pressure to create a uniform film and remove any trapped air bubbles.
-
If available, purge the sample area with an inert gas (e.g., nitrogen) for 1-2 minutes before and during UV exposure to minimize oxygen inhibition at the surface.
-
Expose the sample to the light source for a predetermined duration. The exposure time will depend on the photoinitiator type and concentration, light intensity, and desired degree of conversion.
-
After irradiation, carefully separate the glass slides to retrieve the cured polymer film.
Protocol 3: Determination of Degree of Conversion by FTIR Spectroscopy
Materials:
-
Uncured photopolymer formulation
-
Cured polymer sample
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Record the FTIR spectrum of the uncured liquid resin.
-
Identify the characteristic absorption peak of the acrylate C=C double bond, which is typically found at approximately 1637 cm⁻¹.[4]
-
Identify a stable internal reference peak that does not change during polymerization. For aromatic-containing monomers like BPA-DA, the aromatic C=C stretching vibration at around 1608 cm⁻¹ is commonly used.[4][6]
-
Record the FTIR spectrum of the cured polymer sample.
-
Calculate the degree of conversion (DC) using the following formula, based on the change in the ratio of the acrylate peak height to the reference peak height before and after curing:
DC (%) = [1 - ( (Peak Height₁₆₃₇ / Peak Height₁₆₀₈)cured / ( (Peak Height₁₆₃₇ / Peak Height₁₆₀₈)uncured ) ] x 100
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 6. lume.ufrgs.br [lume.ufrgs.br]
- 7. Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resins [crcu.jlu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Thermal Polymerization Kinetics of Bisphenol A Diacrylate (BPA-DA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisphenol A diacrylate (BPA-DA) is a difunctional monomer widely utilized in the formulation of polymers for adhesives, coatings, and dental materials. The thermal polymerization of BPA-DA, a process typically initiated by the decomposition of a thermal initiator, results in a highly cross-linked, rigid polymer network. Understanding the kinetics of this polymerization is critical for controlling the reaction rate, optimizing curing cycles, and tailoring the final thermomechanical properties of the material for specific applications.
These application notes provide a comprehensive overview of the experimental protocols and data analysis techniques used to characterize the thermal polymerization kinetics of BPA-DA. The primary methods discussed are Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR), which allow for real-time monitoring of the curing process.
Reaction Mechanism and Experimental Workflow
The thermal polymerization of BPA-DA proceeds via a free-radical chain-growth mechanism, which involves three key stages: initiation, propagation, and termination. The overall process begins with the preparation of the monomer-initiator mixture and proceeds through curing and data analysis.
Caption: A typical experimental workflow for studying the thermal polymerization kinetics of BPA-DA.
The process is initiated by free radicals generated from the thermal decomposition of an initiator like benzoyl peroxide (BPO). These radicals attack the vinyl groups of the BPA-DA monomers, leading to a rapid chain-growth propagation reaction that forms a cross-linked polymer network.
Caption: The three main stages of free-radical polymerization: initiation, propagation, and termination.
Data Presentation
The rate and extent of polymerization are highly dependent on factors such as initiator concentration and temperature. The following tables summarize typical quantitative data for the thermal polymerization of diacrylate monomers.
Table 1: Effect of Thermal Initiator (BPO) Concentration on Monomer Conversion. [1] This data is representative for Bisphenol A diglycidyl ether diacrylate (BADGE-DA), a structurally similar monomer, demonstrating a typical trend. The polymerization was conducted at 80°C for 60 minutes.[1]
| Thermal Initiator (BPO) Concentration (wt%) | Reaction Temperature (°C) | Reaction Time (min) | Monomer Conversion (%) |
| 0.5 | 80 | 60 | 70 |
| 1.0 | 80 | 60 | 88 |
| 2.0 | 80 | 60 | 96 |
| 3.0 | 80 | 60 | 98 |
Table 2: Apparent Kinetic Parameters for the Curing of Bisphenol A Acrylate (B77674) Systems. The activation energy (Ea) is a critical parameter representing the energy barrier for the reaction. These values are illustrative and were determined for a this compound (BADA) / Diglycidyl ether of bisphenol-A (DGEBA) interpenetrating polymer network.[2]
| System | Apparent Rate Constant (k) at 80°C (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Pure BADA | 1.8 x 10⁻³ | 62.3 |
| BADA/DGEBA (50/50) IPN | 1.1 x 10⁻³ | 75.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Bulk Thermal Polymerization of BPA-DA
Objective: To perform the bulk thermal polymerization of BPA-DA using benzoyl peroxide (BPO) as a thermal initiator.
Materials:
-
This compound (BPA-DA) monomer
-
Benzoyl peroxide (BPO), thermal initiator
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating source with temperature control (e.g., oil bath)
-
Inert gas supply (Nitrogen or Argon) with tubing
-
Condenser
Procedure:
-
Preparation: Place a known amount of BPA-DA monomer into the reaction vessel.
-
Initiator Addition: Add the desired weight percentage of BPO initiator (e.g., 0.5 to 3.0 wt%) to the monomer.[1]
-
Mixing: Stir the mixture at room temperature until the BPO is thoroughly dispersed or dissolved. Gentle heating (40-50°C) may aid dissolution.
-
Inert Atmosphere: Assemble the reaction apparatus with the condenser. Purge the vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.[1] Maintain a gentle positive pressure of the inert gas throughout the reaction.[1]
-
Heating: Increase the temperature to the desired reaction setpoint (e.g., 80°C).[1]
-
Polymerization: Maintain the reaction at this temperature with continuous stirring for the desired duration (e.g., 60 minutes). The viscosity of the mixture will increase significantly as polymerization progresses.[1]
-
Cooling & Recovery: After the specified time, turn off the heat and allow the vessel to cool to room temperature. The resulting solid polymer can be removed for subsequent characterization.
Protocol 2: Kinetic Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the heat of reaction, conversion, and kinetic parameters of BPA-DA polymerization using DSC.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Prepare a homogenous mixture of BPA-DA and the desired concentration of thermal initiator (e.g., 1.0 wt% BPO).
-
Encapsulation: Accurately weigh 5-10 mg of the mixture into an aluminum DSC pan. Securely seal the pan using a crimper to prevent monomer volatilization. Prepare an empty, sealed pan to serve as a reference.[3]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., Nitrogen at 35 mL/min).[3]
-
Isothermal Analysis:
-
Equilibrate the sample at a temperature well below the initiation temperature (e.g., 30°C).
-
Rapidly ramp the temperature to the desired isothermal cure temperature (e.g., 80°C, 90°C, 100°C).
-
Hold the sample at this temperature and record the heat flow as a function of time until the reaction exotherm returns to the baseline, indicating the completion of the reaction.
-
-
Data Analysis:
-
The total heat of polymerization (ΔH_total) is determined by integrating the area of the exothermic peak.
-
The degree of conversion (α) at any time (t) is calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction: α = ΔH_t / ΔH_total.
-
The polymerization rate (dα/dt) is proportional to the measured heat flow (dq/dt).
-
By performing isothermal runs at several different temperatures, the activation energy (Ea) can be calculated using methods like the Arrhenius plot or model-free isoconversional methods.[4]
-
Protocol 3: Kinetic Analysis using Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the conversion of monomer to polymer by tracking the disappearance of the acrylate C=C double bond.
Instrumentation:
-
FTIR Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5]
-
Heated stage for temperature control (if available).
Procedure:
-
Sample Preparation: Prepare a homogenous mixture of BPA-DA and the thermal initiator.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Initial Spectrum: Apply a small drop of the unreacted monomer-initiator mixture onto the ATR crystal, ensuring good contact. Record the initial spectrum at time t=0.
-
Monitoring the Reaction:
-
Begin heating the sample to the desired polymerization temperature.
-
Continuously acquire spectra at regular time intervals (e.g., every 15-30 seconds) throughout the polymerization process.[6]
-
-
Data Analysis:
-
The polymerization is monitored by observing the decrease in the absorbance of the acrylate C=C double bond peak, typically found around 1635-1637 cm⁻¹.[2][6]
-
An internal reference peak that does not change during the reaction (e.g., an aromatic C=C stretch around 1610 cm⁻¹) should be used for normalization to account for any changes in sample thickness or density.[5]
-
The degree of conversion (α) at any time (t) can be calculated using the following equation: α(t) = 1 - [ (A_1635(t) / A_ref(t)) / (A_1635(0) / A_ref(0)) ] Where A_1635(t) and A_ref(t) are the absorbances of the reaction and reference peaks at time t, respectively, and A_1635(0) and A_ref(0) are their initial absorbances.[2]
-
Plotting the conversion (α) versus time provides the kinetic profile of the reaction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 3. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 4. mdpi.com [mdpi.com]
- 5. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Formulation of Dental Composites Using Bisphenol A Glycidyl Dimethacrylate (Bis-GMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and characterization of dental composites based on Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA). The following sections detail the components, formulation strategies, and essential experimental protocols for evaluating the mechanical and physicochemical properties of these materials. While the user's initial query mentioned Bisphenol A diacrylate, the predominant monomer used in dental composites is Bisphenol A glycidyl dimethacrylate (Bis-GMA), which will be the focus of these notes.
Introduction to Bis-GMA Based Dental Composites
Resin-based dental composites are widely used for restoring tooth structure due to their aesthetic qualities and adhesive properties. The majority of these composites utilize a polymer matrix derived from dimethacrylate monomers. Bis-GMA, also known as Bowen's resin, is a high molecular weight monomer that forms the foundation of many commercial dental composite formulations.[1] Its rigid aromatic backbone contributes to the strength and low polymerization shrinkage of the final material.[2]
However, Bis-GMA is highly viscous due to strong intermolecular hydrogen bonding between its hydroxyl groups.[3][4] This high viscosity necessitates the inclusion of a low-viscosity diluent monomer, most commonly triethylene glycol dimethacrylate (TEGDMA), to improve handling characteristics and allow for high filler loading.[1][5] The final properties of the composite are a function of the resin matrix composition, the type and loading of inorganic fillers, and the efficiency of the polymerization process.[6]
Key Components of Bis-GMA Based Dental Composites
A typical light-cured dental composite formulation consists of the following components:
-
Monomer Matrix:
-
Base Monomer (Bis-GMA): Provides strength and low shrinkage.
-
Diluent Monomer (TEGDMA): Reduces viscosity and increases monomer conversion.[5]
-
-
Inorganic Filler: Reinforcing particles such as silica (B1680970), quartz, or glass, often surface-treated with a silane (B1218182) coupling agent (e.g., γ-methacryloxypropyltrimethoxysilane) to ensure a strong bond with the resin matrix.[6]
-
Photoinitiator System:
-
Photoinitiator (e.g., Camphorquinone, CQ): Absorbs light in the blue region of the visible spectrum (around 470 nm) to initiate polymerization.[5]
-
Co-initiator/Accelerator (e.g., an amine like Ethyl-4-dimethylaminobenzoate, EDMAB): Reacts with the excited photoinitiator to generate free radicals.[5]
-
-
Inhibitor (e.g., Butylated hydroxytoluene, BHT): Prevents premature polymerization and enhances storage stability.
Data Presentation: Formulation and Mechanical Properties
The ratio of Bis-GMA to TEGDMA and the percentage of filler loading are critical factors that determine the mechanical properties of the final composite. The following tables summarize quantitative data from experimental studies.
Table 1: Mechanical Properties of Experimental Composites with Varying Silica Nanoparticle Filler Content in a 70 wt% Bis-GMA / 30 wt% TEGDMA Resin Matrix.
| Filler Mass Fraction (%) | Fracture Toughness (MPa·m¹/²) (±SD) | Flexural Strength (MPa) (±SD) | Vickers Hardness (VHN) (±SD) |
| 20 | 0.94 (±0.06) | 103.41 (±7.62) | 42.87 (±2.61) |
| 30 | 1.16 (±0.07) | 127.91 (±7.05) | 51.78 (±3.41) |
| 40 | 1.43 (±0.08) | 149.74 (±8.14) | 62.12 (±3.07) |
| 50 | 1.38 (±0.07) | 122.83 (±6.13) | 70.69 (±3.67) |
| 60 (Control - microparticles) | 1.07 (±0.06) | 104.61 (±8.73) | 52.14 (±4.02) |
Data adapted from a study on experimental composites with silica nanoparticles.[6]
Table 2: Mechanical Properties of Experimental Composites with Different Bis-GMA:TEGDMA Ratios and Filler Contents.
| Bis-GMA:TEGDMA Molar Ratio | Filler Content (wt%) | Flexural Strength (MPa) (±SD) | Elastic Modulus (GPa) (±SD) | Fracture Toughness (MPa·m¹/²) (±SD) |
| 1:1 | 30 | 92.4 (±12.7) | 4.3 (±0.5) | 1.3 (±0.1) |
| 1:1 | 50 | 123.4 (±10.1) | 7.9 (±0.7) | 1.7 (±0.1) |
| 1:1 | 70 | 145.2 (±15.3) | 12.1 (±1.1) | 2.1 (±0.2) |
| 7:3 | 30 | 75.9 (±8.9) | 3.8 (±0.4) | 1.1 (±0.1) |
| 7:3 | 50 | 101.5 (±11.2) | 6.5 (±0.6) | 1.5 (±0.1) |
| 7:3 | 70 | 128.7 (±13.5) | 10.5 (±0.9) | 1.8 (±0.1) |
Data adapted from a study evaluating the influence of formulation on composite properties.[7]
Mandatory Visualizations
Caption: Synthesis of Bis-GMA from Bisphenol A and Glycidyl Methacrylate.
Caption: Free-radical polymerization of Bis-GMA/TEGDMA dental composites.
Caption: General experimental workflow for dental composite formulation and testing.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of dental composites.
Protocol 1: Determination of Flexural Strength (Three-Point Bending Test)
This protocol is based on the International Standard ISO 4049.[8]
-
Specimen Preparation:
-
Prepare bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm using a stainless steel mold.[8]
-
Overfill the mold slightly with the uncured composite paste, cover with a Mylar strip, and press with a glass slide to extrude excess material.
-
Light-cure the specimen according to the manufacturer's instructions, typically by overlapping irradiations to ensure uniform polymerization along the length of the bar.
-
After curing, remove the specimen from the mold and lightly sand the edges to remove any flash.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
-
Testing Procedure:
-
Use a universal testing machine configured for a three-point bending test.
-
Set the support span to 20 mm.[8]
-
Place the specimen on the supports and apply a compressive load to the center of the specimen at a crosshead speed of 0.75 ± 0.25 mm/min until fracture occurs.[8]
-
Record the maximum load (P) at fracture.
-
-
Calculation:
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 * P * L) / (2 * b * h²) Where:
-
P = Maximum load in Newtons (N)
-
L = Span between the supports in millimeters (mm)
-
b = Width of the specimen in millimeters (mm)
-
h = Height of the specimen in millimeters (mm)
-
-
Protocol 2: Determination of Water Sorption and Solubility
This protocol is also based on the International Standard ISO 4049.[9][10]
-
Specimen Preparation:
-
Prepare at least five disc-shaped specimens of 15 mm diameter and 1 mm thickness.[9][11]
-
Cure the specimens as described in Protocol 1.
-
After curing, place the specimens in a desiccator containing freshly dried silica gel at 37°C.
-
Weigh the specimens daily on an analytical balance until a constant mass (m₁) is achieved (i.e., a change of no more than 0.1 mg in 24 hours).[10]
-
Measure the diameter and thickness of each specimen to calculate the volume (V).
-
-
Immersion:
-
Immerse the specimens individually in vials containing at least 10 mL of distilled water at 37°C for 7 days.[9]
-
-
Mass Measurement:
-
After 7 days, remove the specimens from the water, blot them dry with a tissue, wave in the air for 15 seconds, and weigh them to obtain the mass (m₂).[10]
-
Return the specimens to the desiccator and recondition them until a constant mass (m₃) is achieved, as in step 1.
-
-
Calculation:
-
Calculate the water sorption (Wsp) and water solubility (Wsl) in micrograms per cubic millimeter (µg/mm³) using the following equations:
-
Water Sorption (Wsp) = (m₂ - m₃) / V
-
Water Solubility (Wsl) = (m₁ - m₃) / V
-
-
Protocol 3: Determination of Degree of Conversion (DC) by FTIR Spectroscopy
This protocol uses Fourier Transform Infrared (FTIR) spectroscopy to quantify the extent of polymerization.[12][13]
-
Sample Preparation:
-
Uncured Sample: Place a small amount of the uncured composite paste between two KBr crystals or on an ATR (Attenuated Total Reflectance) crystal to record the spectrum of the unpolymerized material.
-
Cured Sample: Prepare a thin disc of the composite (approx. 1 mm thick), light-cure it, and then pulverize it into a fine powder. Mix approximately 5 mg of the composite powder with 100 mg of KBr powder and press it into a pellet.[13] Alternatively, the cured disc can be analyzed directly using an ATR-FTIR accessory.
-
-
FTIR Analysis:
-
Record the infrared spectra for both the uncured and cured samples, typically in the range of 4000 to 400 cm⁻¹.[13]
-
Identify the absorption peak for the aliphatic carbon-carbon double bond (C=C) stretch of the methacrylate groups, which occurs at approximately 1638 cm⁻¹.[14]
-
Select an internal standard peak that does not change during polymerization, such as the aromatic carbon-carbon (C=C) stretch at approximately 1608 cm⁻¹.[14]
-
-
Calculation:
-
Calculate the Degree of Conversion (DC) as a percentage using the following formula based on the ratio of the peak heights (or areas) of the aliphatic and aromatic C=C stretching bands before and after curing: DC (%) = [1 - ( (Aliphatic Peak / Aromatic Peak)cured / (Aliphatic Peak / Aromatic Peak)uncured )] * 100
-
References
- 1. scienceopen.com [scienceopen.com]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. thejcdp.com [thejcdp.com]
- 4. Fabrication and evaluation of Bis-GMA/TEGDMA dental resins/composites containing halloysite nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication and Evaluation of Bis-GMA/TEGDMA Dental Resins/Composites Containing Nano Fibrillar Silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of mechanical properties of experimental Bis-GMA/TEGDMA dental composite resins containing various mass fractions of silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Specimen Dimension, Water Immersion Protocol, and Surface Roughness on Water Sorption and Solubility of Resin-Based Restorative Materials [mdpi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Water Absorption and Solubility of Four Dental Composite Materials IADR Abstract Archives [iadr.abstractarchives.com]
- 12. scispace.com [scispace.com]
- 13. Evaluation of degree of conversion and hardness of dental composites photo-activated with different light guide tips - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application of Bisphenol A Diacrylate in UV-Curable Coatings: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diacrylate (BPA-DA) and its derivatives, such as Bisphenol A glycerolate diacrylate, are widely utilized oligomers in the formulation of ultraviolet (UV) curable coatings.[1] These compounds are favored for their ability to impart desirable properties to the cured material, including excellent hardness, chemical resistance, and good adhesion to a variety of substrates like wood, plastic, metal, and paper.[1] UV curing is an attractive technology due to its rapid, solvent-free, and energy-efficient nature, making it an environmentally friendly alternative to traditional thermal curing methods.[1] This document provides detailed application notes and experimental protocols for the use of this compound-based resins in UV-curable coatings.
Key Components in Formulation
A typical UV-curable coating formulation based on this compound consists of several key components that work in synergy to achieve the desired properties of the final cured film.
Logical Relationship of Formulation Components
Caption: Logical relationship of components in a UV-curable formulation.
Experimental Protocols
Protocol 1: Preparation of a Basic UV-Curable Coating
This protocol describes the preparation of a simple UV-curable coating formulation using Bisphenol A glycerolate diacrylate.
Materials:
-
Bisphenol A glycerolate diacrylate (Oligomer)
-
1,6-Hexanediol diacrylate (HDDA) (Reactive Diluent)[1]
-
Hydroxycyclohexyl phenyl ketone (Photoinitiator)[2]
-
Mechanical stirrer
-
Beaker or suitable mixing vessel
Procedure:
-
In a suitable mixing vessel, combine Bisphenol A glycerolate diacrylate and 1,6-Hexanediol diacrylate (HDDA) in a weight ratio of 7:3.[1]
-
Add the photoinitiator, Hydroxycyclohexyl phenyl ketone, to the mixture. The amount of photoinitiator is typically a small percentage of the total oligomer and monomer weight (e.g., 5 wt%).
-
Mechanically stir the mixture for approximately four hours, or until a clear and homogeneous solution is obtained.[1][2]
Protocol 2: Coating Application and UV Curing
This protocol outlines the steps for applying the prepared coating to a substrate and curing it using a UV lamp.
Materials and Equipment:
-
Prepared UV-curable formulation
-
Substrate (e.g., aluminum plates, tinplate)[1]
-
Wire wound applicator (e.g., 75 µm)[3]
-
UV curing system (e.g., 254nm, 3kW UV lamp)
-
Conveyor belt for consistent curing speed
Procedure:
-
Ensure the substrate is clean and free of any contaminants.
-
Using a wire wound applicator, apply the prepared coating solution onto the substrate to a specified thickness (e.g., 75 µm).[3]
-
Place the coated substrate on a conveyor belt and pass it under a UV lamp at a controlled speed (e.g., 3 m/min). The UV light will initiate polymerization, leading to the curing of the coating.
Experimental Workflow for Coating Preparation and Curing
Caption: Workflow for preparing and curing UV-curable coatings.
Characterization of Cured Coatings
A variety of standard tests can be performed to evaluate the physical and mechanical properties of the cured this compound-based coatings.
Protocol 3: Pencil Hardness Test
This test determines the scratch hardness of the cured coating.
Procedure:
-
A set of pencils with hardness ranging from 6B (softest) to 6H (hardest) is used.
-
The pencil is held at a 45-degree angle to the coated surface and pushed forward with uniform pressure.
-
The hardness is recorded as the grade of the hardest pencil that does not scratch the coating surface.[1]
Protocol 4: Cross-Cut Adhesion Test
This method assesses the adhesion of the coating to the substrate.
Procedure:
-
A lattice pattern is cut into the coating down to the substrate using a special cross-cut adhesion tester.
-
A standard adhesive tape is applied over the lattice and then rapidly pulled off.
-
The adhesion is evaluated by visually inspecting the amount of coating removed by the tape.[1]
Protocol 5: MEK Rubbing Test
This test evaluates the solvent resistance of the cured film.
Procedure:
-
A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the coated surface with a consistent pressure.
-
The number of double rubs required to expose the substrate is recorded as a measure of solvent resistance.[1]
Quantitative Data Summary
The following tables summarize the performance of UV-curable coatings based on Bisphenol A glycerolate diacrylate with varying amounts of a hydrophobic additive, 1H,1H,2H,2H-perfluorodecyl acrylate (B77674) (PFOA).[1] The base formulation consists of Bisphenol A glycerolate diacrylate and HDDA in a 7/3 weight ratio.[1]
Table 1: Formulation of Coating Samples [1]
| Sample ID | Bisphenol-A glycerolate diacrylate / HDDA (7/3 wt ratio) (wt%) | PFOA (wt%) |
| S-0 | 100 | 0 |
| S-1 | 99.75 | 0.25 |
| S-2 | 99.50 | 0.50 |
| S-3 | 99.25 | 0.75 |
| S-4 | 99.00 | 1.00 |
Table 2: Physical and Mechanical Properties of Cured Coatings [1]
| Property | S-0 | S-1 | S-2 | S-3 | S-4 |
| Pencil Hardness | 5H | 6H | 6H | 6H | 6H |
| Cross-Cut Adhesion | 5B | 4B | 4B | 3B | 3B |
| MEK Rubbing Test (>100 rubs) | Pass | Pass | Pass | Pass | Pass |
| Gloss (60°) | 95 | 85 | 82 | 78 | 75 |
| Water Contact Angle (°) | 75 | 95 | 100 | 105 | 110 |
| Sheen Impact Resistance (cm) | 100 | 90 | 85 | 80 | 75 |
| Shore-D Hardness | 85 | 83 | 82 | 80 | 78 |
Conclusion
This compound and its derivatives are versatile oligomers for formulating high-performance UV-curable coatings. By carefully selecting the co-monomers, photoinitiators, and additives, a wide range of properties such as hardness, adhesion, chemical resistance, and surface characteristics can be tailored to meet the demands of specific applications. The provided protocols offer a foundational framework for researchers and scientists to explore and develop novel UV-curable coating systems.
References
Application Notes and Protocols: Use of Bisphenol A Diacrylate in 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Bisphenol A diacrylate (BPA-DA) in 3D printing resins, with a focus on considerations for research, scientific, and drug development applications. The information compiled includes quantitative data on material properties, detailed experimental protocols for biocompatibility assessment, and an examination of the potential impact on cellular signaling pathways.
Introduction to this compound (BPA-DA) in 3D Printing
This compound (BPA-DA) and its derivatives, such as Bisphenol A ethoxylate diacrylate (BPE-DA) and Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), are monomers frequently used in photocurable resins for stereolithography (SLA) and Digital Light Processing (DLP) 3D printing.[1][2] These monomers are valued for their contribution to the mechanical strength and thermal stability of the cured polymer.[3] However, the potential for leaching of unreacted monomers and the inherent biological activity of bisphenol A-related compounds necessitate a thorough evaluation of biocompatibility for applications in the life sciences.[4][5]
Quantitative Data on Resin Properties
The mechanical properties of 3D printing resins are critical for their application in research and drug development, for example, in the fabrication of custom lab-on-a-chip devices, microfluidic chips, or scaffolds for tissue engineering. While specific data for resins formulated exclusively with BPA-DA is limited in the reviewed literature, studies on structurally similar bisphenol A-based dimethacrylates, such as Bisphenol A ethoxylate dimethacrylate (Bis-EMA), provide valuable insights into the expected performance.
Below is a summary of mechanical properties reported for 3D printing resins containing bisphenol A derivatives.
| Property | Test Method | Resin Composition | Reported Value(s) |
| Flexural Strength | Three-point bending test | Bis-EMA and TMPTMA based resin | 64 - 80 MPa[1][3] |
| Three-point bending test | Experimental resin with ethoxylated bisphenol A dimethacrylate | 88.8 MPa[6] | |
| Flexural Modulus | Three-point bending test | Experimental resin with ethoxylated bisphenol A dimethacrylate | 1.97 GPa[6] |
| Tensile Strength | ASTM D638 | Bis-EMA and TMPTMA based resin | 3.3 - 14.5 MPa[1][3] |
| ASTM D638 | Experimental resin with ethoxylated bisphenol A dimethacrylate | 54.4 MPa[6] | |
| Surface Hardness | Vickers Hardness | Bis-EMA and TMPTMA based resin | 40 - 60 HV[1][3] |
| Barcol Hardness | Experimental resin with ethoxylated bisphenol A dimethacrylate | 82.9[6] | |
| Impact Strength | Izod test (ASTM D256-10) | Experimental resin with ethoxylated bisphenol A dimethacrylate | 14.2 J/m[6] |
| Degree of Conversion | FTIR Spectroscopy | Bis-EMA and TMPTMA based resin | 30 - 60%[1][3] |
| FTIR Spectroscopy | Experimental resin with ethoxylated bisphenol A dimethacrylate | 84.87%[6] |
Experimental Protocols
A critical aspect of utilizing BPA-DA containing resins in a research or clinical setting is the rigorous assessment of their biocompatibility. The following protocols are based on established methodologies for evaluating cytotoxicity and the potential for leachable substances.
Protocol for In Vitro Cytotoxicity Testing (MTT Assay)
This protocol is adapted from ISO 10993-5 standards for testing the in vitro cytotoxicity of medical devices and materials.[7]
Objective: To assess the potential of the 3D printed material to cause cellular damage and inhibit cell proliferation.
Materials:
-
3D printed test samples (e.g., discs of 5 mm diameter and 2 mm thickness)
-
Control material (e.g., tissue culture plastic)
-
Mammalian cell line (e.g., L929 mouse fibroblasts or human gingival fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol (B130326)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Fabricate test samples using the BPA-DA containing resin according to the manufacturer's instructions.
-
Perform any post-processing steps (e.g., washing, UV curing) as intended for the final application.
-
Sterilize the samples (e.g., by immersion in 70% ethanol (B145695) followed by aseptic drying).
-
-
Cell Seeding:
-
Culture the selected cell line to approximately 80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh culture medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into the wells of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Exposure to Test Material:
-
After 24 hours, carefully place the sterilized 3D printed samples into the wells containing the cultured cells. Include wells with control material and wells with cells only (negative control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the exposure period, remove the test and control samples from the wells.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or isopropanol to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control: Cell Viability (%) = (Absorbance of Test Sample / Absorbance of Negative Control) x 100
-
Protocol for Leaching Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for the detection and quantification of leachable BPA-DA from 3D printed parts.
Objective: To determine the amount of this compound that leaches from the cured resin into a simulated physiological environment.
Materials:
-
3D printed test samples of known surface area and weight.
-
Extraction solution (e.g., cell culture medium, artificial saliva, or a more aggressive solvent like methanol (B129727) for worst-case scenario testing).[8]
-
BPA-DA analytical standard.
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water).
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification).
-
Solid Phase Extraction (SPE) cartridges (if sample cleanup is required).
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer).
Procedure:
-
Sample Incubation:
-
Place the 3D printed samples in a sterile container with a defined volume of the extraction solution. The ratio of sample surface area to extraction fluid volume should be based on ISO 10993-12 guidelines.
-
Incubate at 37°C for a specified period (e.g., 24 hours, 72 hours, or longer to assess cumulative leaching).[9]
-
-
Sample Preparation:
-
After incubation, remove the 3D printed sample.
-
If the extraction solution contains proteins or other interfering substances (e.g., cell culture medium), perform a protein precipitation step (e.g., by adding cold acetonitrile).
-
Centrifuge the sample to pellet any precipitates.
-
The supernatant may be directly injected into the LC-MS system or further purified using SPE.
-
-
LC-MS Analysis:
-
Develop a suitable LC method to achieve chromatographic separation of BPA-DA from other potential leachables and matrix components.
-
Optimize the mass spectrometer parameters for the detection of BPA-DA (e.g., select appropriate precursor and product ions for multiple reaction monitoring - MRM).
-
Prepare a calibration curve using the BPA-DA analytical standard in the same matrix as the samples.
-
-
Data Analysis:
-
Quantify the concentration of BPA-DA in the extraction solution by comparing the peak area of the sample to the calibration curve.
-
Express the results as the amount of leached BPA-DA per unit surface area of the 3D printed part (e.g., ng/cm²).
-
Impact on Cellular Signaling Pathways
Bisphenol A and its derivatives are known endocrine-disrupting chemicals that can interact with various cellular signaling pathways, which is a critical consideration for their use in drug development and other biological research.[10]
Estrogen Receptor Signaling
BPA is a well-known xenoestrogen that can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens.[11] This interaction can lead to the activation or inhibition of estrogen-responsive genes, potentially affecting cellular processes such as proliferation, differentiation, and apoptosis.[12] While the binding affinity of BPA to estrogen receptors is lower than that of estradiol, its widespread presence can lead to significant biological effects.[10] It is plausible that BPA-DA, due to its structural similarity, could also interact with these pathways, either directly or through the release of BPA.
Caption: BPA-DA's potential interaction with the Estrogen Receptor signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling
Studies have shown that BPA can modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and stress responses.[13] BPA has been observed to activate various components of the MAPK cascade, including ERK, JNK, and p38.[14][15][16] Dysregulation of this pathway can have significant implications for cellular health and is a key consideration in toxicological assessments.
Caption: Potential activation of the MAPK signaling cascade by BPA-DA.
Experimental Workflow for Biocompatibility Assessment
A systematic approach is essential for the biocompatibility assessment of 3D printed materials containing BPA-DA, following the principles outlined in the ISO 10993 standards.[17][18][19][20]
Caption: A generalized workflow for the biocompatibility assessment of 3D printing resins.
Conclusion
The use of this compound and related monomers in 3D printing resins offers advantages in terms of mechanical performance. However, for applications in research, science, and drug development, a thorough risk assessment is paramount. This includes the quantification of leachable components, comprehensive cytotoxicity testing, and an understanding of the potential interactions with key cellular signaling pathways. The protocols and data presented in these application notes provide a framework for researchers to evaluate the suitability of BPA-DA containing resins for their specific applications, ensuring the integrity and reliability of their experimental results.
References
- 1. Development of Bisphenol-A-Glycidyl-Methacrylate- and Trimethylolpropane-Triacrylate-Based Stereolithography 3D Printing Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Cytotoxic Effect of 3D-Printed Resins, Resin-based CAD/CAM blocks and Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oss.jocpd.com [oss.jocpd.com]
- 6. mdpi.com [mdpi.com]
- 7. ISO 10993 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Presence and leaching of bisphenol a (BPA) from dental materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bisphenol A suppresses proliferation and induces apoptosis in colonic epithelial cells through mitochondrial and MAPK/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medinstitute.com [medinstitute.com]
- 18. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 19. emergobyul.com [emergobyul.com]
- 20. Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process" | FDA [fda.gov]
Application Note: Real-Time Monitoring of Bisphenol A Diacrylate (BPADA) Photopolymerization using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisphenol A diacrylate (BPADA) is a difunctional monomer widely used in the formulation of polymers for dental materials, coatings, and adhesives.[1] The extent and rate of its polymerization are critical parameters that dictate the final mechanical properties, chemical resistance, and biocompatibility of the material.[2][3] Incomplete polymerization can lead to the leaching of unreacted monomers, which may cause irritation or toxic effects.[2][3] Therefore, precise monitoring of the polymerization process is essential. Fourier Transform Infrared (FTIR) spectroscopy is a powerful and well-established analytical technique for real-time, in-situ monitoring of polymerization kinetics.[4][5][6][7] This method allows for the quantitative analysis of the conversion of monomer to polymer by tracking changes in specific functional groups.[8]
Principle of FTIR Monitoring
The photopolymerization of BPADA proceeds via the free-radical polymerization of its acrylate (B77674) groups. FTIR spectroscopy monitors this process by measuring the decrease in the infrared absorbance of the carbon-carbon double bonds (C=C) of the acrylate functional groups as they are converted into single bonds (C-C) in the polymer backbone.
The key vibrational bands that are monitored include:
-
~1636 cm⁻¹: This peak corresponds to the C=C stretching vibration of the acrylate group. Its intensity decreases as polymerization progresses.[2][9][10]
-
~810 cm⁻¹: This band is attributed to the =C-H out-of-plane bending (wagging) vibration of the vinyl group.[7][9][11] The disappearance of this peak is also a direct measure of monomer conversion.[7][11]
To accurately calculate the degree of conversion, the decrease in the analytical peak is often ratioed against an internal standard peak that does not change during the reaction. For aromatic-containing monomers like BPADA, the aromatic C=C stretching vibration at ~1608 cm⁻¹ is commonly used as a stable internal reference.[2][12]
Experimental Protocol
This protocol describes the real-time monitoring of the UV-induced photopolymerization of a BPADA formulation using Attenuated Total Reflectance (ATR)-FTIR.
1. Materials and Equipment
-
This compound (BPADA) monomer
-
Photoinitiator, e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
-
FTIR spectrometer equipped with a diamond ATR accessory (e.g., Agilent Cary 630 FTIR, Thermo Scientific Nicolet iS50).[13][14][15]
-
UV/Visible light source with a light guide (e.g., 365 nm or 405 nm LED).[3][11]
-
Pipette and tips
-
Glass vial for sample preparation
-
Vortex mixer
2. Sample Preparation
-
Prepare the resin formulation by mixing BPADA with a photoinitiator. A typical concentration is 1 wt% TPO.
-
In a glass vial, add the desired amount of BPADA monomer.
-
Add the photoinitiator to the monomer.
-
Thoroughly mix the components using a vortex mixer until the photoinitiator is completely dissolved. The process should be carried out in a dark environment or under a yellow light to prevent premature polymerization.
3. FTIR Data Acquisition
-
Set up the FTIR spectrometer for real-time data collection (rapid scan or time-resolved series).[9]
-
Collect Background Spectrum: With the clean and empty ATR crystal, collect a background spectrum. It is recommended to perform this with the UV light source off but positioned as it will be during the experiment.[15]
-
Apply Sample: Place a small drop (~20 µL) of the prepared BPADA resin onto the center of the ATR crystal, ensuring complete coverage.[11]
-
Initiate Real-Time Measurement: Start the time-resolved FTIR data acquisition. Collect spectra for a short period (e.g., 15-20 seconds) before initiating polymerization to establish a baseline of the uncured monomer.[3][11]
-
Initiate Photopolymerization: Turn on the UV light source to irradiate the sample. The light guide should be positioned at a fixed distance and angle to ensure consistent irradiation.[3]
-
Monitor Reaction: Continue collecting spectra in real-time for a predetermined duration (e.g., 5-10 minutes) until the reaction reaches a plateau, indicating that the polymerization has significantly slowed or stopped.[10]
FTIR Spectrometer Settings (Typical)
-
Mode: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000 - 650 cm⁻¹
-
Data Collection: Time-resolved series, acquiring one spectrum every few seconds.
4. Data Analysis: Calculating the Degree of Conversion (DC%)
The degree of conversion (DC%) is calculated by monitoring the change in the ratio of the absorbance of the reactive acrylate peak to the absorbance of the internal reference peak over time.
The formula is as follows:
Where:
-
(A₁₆₃₆ / A₁₆₀₈)_polymer is the ratio of the peak area (or height) of the aliphatic C=C peak (~1636 cm⁻¹) to the aromatic reference peak (~1608 cm⁻¹) at a specific time t during polymerization.
-
(A₁₆₃₆ / A₁₆₀₈)_monomer is the initial ratio of the same peaks for the uncured monomer before UV exposure (at t=0).
Data Presentation: Typical Results
The data collected can be used to generate a kinetic profile of the polymerization reaction. The table below shows an example of quantitative data obtained from a real-time FTIR experiment.
| Irradiation Time (seconds) | Peak Area Ratio (A₁₆₃₆ / A₁₆₀₈) | Degree of Conversion (DC%) |
| 0 (Monomer) | 1.50 | 0.0% |
| 5 | 0.75 | 50.0% |
| 10 | 0.45 | 70.0% |
| 20 | 0.33 | 78.0% |
| 30 | 0.27 | 82.0% |
| 60 | 0.24 | 84.0% |
| 120 | 0.23 | 84.7% |
| 300 | 0.22 | 85.3% |
Note: The values presented are illustrative and will vary depending on the specific formulation, photoinitiator concentration, and light intensity.
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for monitoring BPADA polymerization using FTIR.
Caption: Workflow for FTIR monitoring of BPADA polymerization.
Real-time FTIR spectroscopy is a highly effective and reliable method for quantifying the polymerization kinetics of this compound.[7] The technique provides valuable insights into the reaction rate and final monomer conversion, which are essential for optimizing polymer formulations and ensuring the quality and safety of the final product. The ATR sampling method is particularly advantageous as it requires minimal sample preparation and allows for in-situ analysis of the curing process.[5][11]
References
- 1. researchgate.net [researchgate.net]
- 2. lume.ufrgs.br [lume.ufrgs.br]
- 3. Modelling ATR-FTIR Spectra of Dental Bonding Systems to Investigate Composition and Polymerisation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring FTIR in Polymer Structure and Change | Universal Lab Blog [universallab.org]
- 5. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for the Structural Elucidation of BPA-DA Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of organic molecules, including Bisphenol A diglycidyl ether (BPA-DA) and its derivatives. These compounds are widely used in the manufacturing of epoxy resins and polycarbonates. Understanding the precise chemical structure of BPA-DA derivatives is crucial for predicting their physical and chemical properties, reactivity, and potential biological activity. This document provides detailed application notes and experimental protocols for the use of ¹H and ¹³C NMR spectroscopy, along with two-dimensional (2D) NMR techniques, for the comprehensive structural characterization of these compounds.
Key Applications of NMR in BPA-DA Derivative Analysis
NMR spectroscopy can provide a wealth of information regarding the molecular structure of BPA-DA derivatives, including:
-
Confirmation of the core molecular framework: Verification of the bisphenol A backbone and the glycidyl (B131873) ether moieties.
-
Identification of substituents: Determining the nature and position of substituents on the aromatic rings or modifications to the epoxy groups.
-
Analysis of reaction products: Characterizing the structure of derivatives formed through reactions such as curing with amines or other hardening agents.[1][2]
-
Determination of purity: Assessing the purity of synthesized derivatives and identifying any residual starting materials or byproducts.
-
Quantitative analysis: Determining the relative ratios of different components in a mixture.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.[3][4] For viscous samples like many BPA-DA derivatives and epoxy resins, the following protocol is recommended:[5]
-
Sample Weighing: Accurately weigh approximately 10-50 mg of the BPA-DA derivative for ¹³C NMR and 2-10 mg for ¹H NMR into a clean, dry vial.[3]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for BPA-DA derivatives include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can affect the chemical shifts of labile protons (e.g., hydroxyl groups).
-
Dissolution: Add approximately 0.6-0.8 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution. If the sample is highly viscous, gentle warming (e.g., to 50-60°C) can aid in dissolution and reduce the viscosity of the resulting solution.[5] Be cautious with volatile solvents like CDCl₃ at elevated temperatures.[5]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[3]
-
Volume Adjustment: Ensure the sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR probe.[3]
-
Centrifugation (for highly viscous samples): If the sample remains highly viscous and contains bubbles, it can be centrifuged to bring the material to the bottom of the tube and remove bubbles.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
The following is a general procedure for acquiring 1D and 2D NMR spectra. Instrument-specific parameters may need to be optimized.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (for quantitative analysis, a longer delay of 5 times the longest T₁ is recommended).
-
Number of Scans: 4-16 for concentrated samples; may require more for dilute samples.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to several thousand, depending on the sample concentration, due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks. Useful for tracing connectivities within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals with carbon atoms over two to three bonds (¹H-¹³C long-range correlations). This is crucial for connecting different molecular fragments.
-
Use standard, pre-defined parameter sets on the spectrometer software and adjust as needed for the specific sample.
-
Data Presentation: Quantitative NMR Data of BPA-DA and Derivatives
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for Bisphenol A diglycidyl ether (BPA-DA or DGEBA) and some of its derivatives. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Aromatic Protons (H-2, H-6) | Aromatic Protons (H-3, H-5) | Glycidyl -O-CH₂- (H-a) | Glycidyl -CH- (H-b) | Glycidyl -CH₂- (H-c) | Isopropylidene -CH₃ |
| BPA-DA (DGEBA) | 7.11 (d) | 6.83 (d) | 4.15 (dd), 3.92 (dd) | 3.32 (m) | 2.86 (dd), 2.72 (dd) | 1.62 (s) |
| Hexafluoro-BPA-DA (EFN) [2] | 7.1-7.3 (m) | 6.7-7.1 (m) | 3.9-4.2 (m) | 3.3 (m) | 2.7-2.9 (m) | - |
| BPA-DA Novolac Resin (EBN) [2] | 6.6-7.1 (m) | 6.6-7.1 (m) | 3.9-4.2 (m) | 3.3 (m) | 2.7-2.9 (m) | 1.5 (s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-1 | C-2, C-6 | C-3, C-5 | C-4 | Isopropylidene C | Isopropylidene -CH₃ | Glycidyl -O-CH₂- (C-a) | Glycidyl -CH- (C-b) | Glycidyl -CH₂- (C-c) |
| BPA-DA (DGEBA) | 156.4 | 127.9 | 114.2 | 143.1 | 41.8 | 31.1 | 68.6 | 50.1 | 44.5 |
| BPA-DA Cured with DDS | 157.1 | 128.2 | 117.7 | 144.0 | 41.9 | 31.6 | - | - | - |
Mandatory Visualizations
Diagram 1: Structural Elucidation Workflow
Caption: Workflow for the structural elucidation of BPA-DA derivatives using NMR spectroscopy.
Diagram 2: Key Structural Features and NMR Correlations
Caption: Key structural features of BPA-DA derivatives and the NMR techniques used for their identification. (Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure diagram).
References
Application Notes and Protocols for Interpenetrating Polymer Networks with Bisphenol A Diacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interpenetrating polymer networks (IPNs) are a class of materials in which two or more crosslinked polymer networks are synthesized in juxtaposition. This unique structure imparts properties that are often superior to the individual component polymers, offering a versatile platform for various applications, including in the field of drug delivery. Bisphenol A diacrylate (BPADA) is a difunctional monomer that can be polymerized to form a rigid, crosslinked network. By creating an IPN that combines a BPADA network with a second, often more hydrophilic polymer network, it is possible to fabricate materials with tunable properties for controlled drug release applications.
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of this compound-based IPNs in drug delivery. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in this area.
Materials and Methods
Materials
-
This compound (BPADA)
-
Second monomer (e.g., Poly(ethylene glycol) diacrylate (PEGDA), Acrylamide (AAm))
-
Crosslinker for the second network (e.g., N,N'-methylenebisacrylamide (MBA) for AAm)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA)) or thermal initiator (e.g., Azobisisobutyronitrile (AIBN))
-
Solvents (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol)
-
Model drug (e.g., Curcumin, Propranolol hydrochloride)
Synthesis of a Sequential BPADA-based IPN
This protocol describes the synthesis of a sequential IPN where the BPADA network is formed first, followed by the formation of the second network.
Protocol:
-
Preparation of the first network (BPADA):
-
Dissolve this compound and a suitable photoinitiator (e.g., 1% w/w DMPA) in a minimal amount of an appropriate solvent (e.g., DMSO).
-
Pour the solution into a mold of the desired shape (e.g., thin film, disc).
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization and crosslinking. The time will depend on the intensity of the UV source and the concentration of the initiator.
-
Wash the resulting BPADA network extensively with a suitable solvent (e.g., ethanol) to remove any unreacted monomer and initiator.
-
Dry the network to a constant weight.
-
-
Formation of the Interpenetrating Network:
-
Swell the dry BPADA network in a solution containing the second monomer (e.g., acrylamide), a crosslinker (e.g., MBA), and an initiator (e.g., AIBN).
-
Allow the network to swell to equilibrium to ensure uniform penetration of the second monomer solution.
-
Remove the swollen network and gently blot the surface to remove excess solution.
-
Initiate the polymerization of the second network by heating (for thermal initiation) or UV exposure (for photoinitiation).
-
After polymerization, wash the resulting IPN extensively with a suitable solvent (e.g., deionized water) to remove any unreacted components.
-
Dry the IPN to a constant weight.
-
Characterization of BPADA-based IPNs
A thorough characterization of the synthesized IPNs is crucial to understand their structure and properties.
| Characterization Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of both polymer networks by identifying characteristic functional groups of each polymer. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and internal porous structure of the IPN. |
| Thermal Gravimetric Analysis (TGA) | To assess the thermal stability of the IPN and its individual components. |
| Dynamic Mechanical Analysis (DMA) | To determine the viscoelastic properties, such as storage modulus and glass transition temperature (Tg), which provide insights into the network's mechanical strength and compatibility. |
| Swelling Studies | To quantify the swelling behavior of the IPN in different media (e.g., water, phosphate-buffered saline), which is critical for drug release applications. |
Experimental Protocols
Protocol for Swelling Ratio Determination
-
Weigh the dry IPN sample (Wd).
-
Immerse the sample in the desired swelling medium (e.g., phosphate-buffered saline, pH 7.4) at a specific temperature (e.g., 37°C).
-
At regular time intervals, remove the sample, gently blot the surface with filter paper to remove excess liquid, and weigh it (Ws).
-
Continue until the weight of the swollen sample becomes constant (equilibrium swelling).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Protocol for Drug Loading
-
Swell a known weight of the dry IPN in a solution of the model drug with a known concentration.
-
Allow the IPN to swell for a predetermined time (e.g., 24 hours) to allow for drug diffusion into the network.
-
Remove the drug-loaded IPN from the solution and dry it.
-
Determine the amount of drug loaded by measuring the decrease in the drug concentration in the remaining solution using a suitable analytical technique (e.g., UV-Vis spectroscopy).
Protocol for In Vitro Drug Release
-
Place the drug-loaded IPN in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle agitation.
-
At specific time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
The following tables present hypothetical data for a BPADA/Polyacrylamide IPN to illustrate how to structure experimental results.
Table 1: Swelling Ratio of BPADA/PAAm IPN in PBS (pH 7.4) at 37°C
| Time (hours) | Swelling Ratio (%) |
| 1 | 50 |
| 2 | 85 |
| 4 | 120 |
| 8 | 155 |
| 12 | 170 |
| 24 | 175 |
Table 2: In Vitro Release of a Model Drug from BPADA/PAAm IPN in PBS (pH 7.4) at 37°C
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15 |
| 2 | 28 |
| 4 | 45 |
| 8 | 65 |
| 12 | 78 |
| 24 | 88 |
| 48 | 95 |
Visualizations
Caption: Workflow for the synthesis of a sequential IPN.
Caption: Mechanism of drug release from an IPN matrix.
Biocompatibility and Signaling Pathways
A critical consideration for any material intended for biomedical applications is its biocompatibility and potential interaction with biological systems. Bisphenol A (BPA), the precursor to BPADA, is a known endocrine disruptor with estrogenic activity.[1][2][3] Studies have shown that BPA and its derivatives, such as bisphenol A dimethacrylate, can exhibit estrogenic effects in vitro.[1][4][5]
The primary mechanism of BPA's endocrine-disrupting activity involves its ability to bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens.[6] This can trigger a cascade of cellular events and signaling pathways normally regulated by estrogen. It is therefore crucial to assess the potential for leaching of unreacted BPADA monomer or degradation products from the IPN matrix.
Caption: Potential estrogenic signaling pathway of leached BPA.
Researchers developing BPADA-based IPNs for drug delivery must conduct thorough biocompatibility studies, including cytotoxicity assays and assessments of endocrine-disrupting potential, to ensure the safety of the final product.
Conclusion
Interpenetrating polymer networks based on this compound offer a promising platform for the development of controlled drug delivery systems. By carefully selecting the co-polymer and synthesis conditions, it is possible to tailor the material's properties to achieve desired drug release profiles. However, careful consideration of the potential for leaching of estrogenic compounds is essential to ensure the biocompatibility and safety of these materials for in vivo applications. The protocols and information provided herein serve as a valuable resource for researchers venturing into this exciting area of materials science and drug development.
References
- 1. Estrogenicity of bisphenol A and bisphenol A dimethacrylate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of estrogenic activity of chemicals for the development of new dental polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogenic activity of dental materials and bisphenol-A related chemicals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Estrogenicity of bisphenol A released from sealants and composites: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Bisphenol A Diacrylate as a Crosslinking Agent in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisphenol A diacrylate (BPA-DA) and its derivatives, such as Bisphenol A ethoxylate diacrylate (BPAEDA) and Bisphenol A glycerolate dimethacrylate (Bis-GMA), are versatile difunctional monomers commonly employed as crosslinking agents in the synthesis of polymers.[1][2] Their rigid bisphenol A core imparts thermal stability and mechanical strength to the resulting polymer networks, while the terminal acrylate (B77674) groups provide sites for rapid polymerization, often initiated by UV light.[1] This combination of properties makes BPA-DA and its analogs valuable in a range of applications, including the formulation of hydrogels for drug delivery, dental composites, and advanced materials for tissue engineering.[1][2][3]
These application notes provide an overview of the use of BPA-DA as a crosslinking agent, with a focus on photopolymerization techniques. Detailed protocols for polymer synthesis and characterization are presented, along with quantitative data on the mechanical and physical properties of the resulting polymers.
Chemical Structure and Properties
BPA-DA is characterized by a central bisphenol A moiety linked to two acrylate functional groups. The ethoxylated and glycerolated derivatives feature extended chains between the bisphenol A core and the acrylate groups, which can influence properties such as viscosity, flexibility, and hydrophilicity of the final polymer.
Table 1: Physicochemical Properties of this compound and Derivatives
| Property | This compound (BPA-DA) | Bisphenol A ethoxylate diacrylate (BPAEDA) (n=1.5 EO/phenol) | Bisphenol A glycerolate (1 glycerol/phenol) diacrylate |
| Molecular Weight | ~348.39 g/mol | ~468 g/mol | 484.5 g/mol [1] |
| Density | ~1.12 g/mL at 25 °C | 1.146 g/mL at 25 °C | 1.18 g/mL at 25 °C[4] |
| Viscosity | Varies with grade | Varies with ethoxylation | 2000-4000 cP at 65 °C[4] |
| Refractive Index | ~1.557 | ~1.545 | ~1.557[4] |
| Key Features | High reactivity, provides rigidity | Lower viscosity, increased flexibility | Hydrophilic character |
Applications in Polymer Synthesis
BPA-DA is a key component in free-radical polymerization, particularly in UV-curable systems. When exposed to a suitable photoinitiator and UV light, the acrylate groups rapidly polymerize to form a highly crosslinked, three-dimensional network. This process is advantageous for its speed, spatial and temporal control, and ability to be performed at room temperature.[5]
Photopolymerization Workflow
The general workflow for photopolymerization using BPA-DA as a crosslinking agent involves the preparation of a precursor solution, polymerization under UV irradiation, and subsequent purification and characterization of the resulting polymer.
Caption: A typical workflow for the photopolymerization of a polymer network using BPA-DA as a crosslinking agent.
Experimental Protocols
Protocol 1: Synthesis of a Simple Hydrogel using Bisphenol A Ethoxylate Diacrylate (BPAEDA)
This protocol describes the synthesis of a simple hydrogel for general research purposes.
Materials:
-
Bisphenol A ethoxylate diacrylate (BPAEDA)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV lamp (365 nm)
Procedure:
-
Prepare the Precursor Solution:
-
Prepare a 30% (w/w) solution of BPAEDA in PBS.
-
Add the photoinitiator DMPA to the solution at a concentration of 0.5% (w/w) relative to the BPAEDA.
-
Vortex the solution until the photoinitiator is completely dissolved.
-
If preparing a drug-loaded hydrogel, dissolve the drug in the PBS prior to adding the BPAEDA and photoinitiator. The final drug concentration will depend on the specific application.[6]
-
-
Polymerization:
-
Pipette the precursor solution into a mold (e.g., between two glass plates with a spacer of desired thickness).
-
Expose the solution to UV light (365 nm) with an intensity of approximately 10 mW/cm² for 5-10 minutes.[6] Polymerization time may need to be optimized based on the specific formulation and desired properties.
-
-
Purification and Swelling:
-
Carefully remove the crosslinked hydrogel from the mold.
-
Immerse the hydrogel in a large volume of PBS to remove any unreacted monomers and photoinitiator.
-
Replace the PBS every few hours for at least 24 hours.
-
The swelling ratio can be determined by weighing the hydrogel at equilibrium swelling (Ws) and after drying (Wd) using the formula: Swelling Ratio = (Ws - Wd) / Wd.[7]
-
Protocol 2: Synthesis of a Molecularly Imprinted Polymer (MIP) for Analyte Recognition
This protocol is adapted from a method for formaldehyde (B43269) recognition using a Bis-GMA-based system.[1]
Materials:
-
Bisphenol A glycerolate dimethacrylate (Bis-GMA) as the functional monomer
-
Triethylene glycol dimethacrylate (TEGDMA) as the crosslinker
-
Template molecule (e.g., a specific drug or analyte)
-
Camphorquinone (CQ) as the photoinitiator
-
Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) as the accelerator
-
Acetonitrile (B52724) as the solvent
Procedure:
-
Prepare the Precursor Solution:
-
Mix Bis-GMA and TEGDMA at a molar ratio of 1:2.[1]
-
Dissolve the template molecule in the monomer/crosslinker mixture. The concentration of the template will need to be optimized for the specific application.
-
Add a solution of CQ and EDMAB in acetonitrile (e.g., 0.05 g/mL) to the mixture.[1]
-
Stir the solution until homogeneous.
-
-
Photopolymerization:
-
Place the precursor solution in a suitable mold.
-
Irradiate with visible light (e.g., 380–515 nm) for a short duration, typically around 60 seconds, as photopolymerization is rapid.[1]
-
-
Template Removal:
-
After polymerization, the template molecule must be removed to create the specific binding sites.
-
This is typically achieved by washing the polymer extensively with a solvent that can dissolve the template but not the polymer matrix. The choice of solvent and washing duration will depend on the template molecule.
-
Quantitative Data
The properties of BPA-DA crosslinked polymers are highly dependent on the specific monomer, crosslinker concentration, and polymerization conditions.
Table 2: Mechanical and Physical Properties of BPA-DA Derivative Crosslinked Polymers
| Polymer Composition | Crosslinker Concentration (wt%) | Glass Transition Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Ionic Conductivity (S/cm) at 30°C | Reference |
| PEO with BPAEDA (n=15) | Not specified | - | Improved | Improved | 3.47 x 10⁻³ | [8] |
| BisDAn=2 with 10% TEGDA | 10 | ~60 | - | - | - | [2] |
| BisDAn=2 with 30% TEGDA | 30 | ~75 | - | - | - | [2] |
Note: Data is compiled from different studies and direct comparison should be made with caution. "-" indicates data not available in the cited source.
Drug Delivery Applications
Hydrogels synthesized with BPA-DA and its derivatives are promising for controlled drug delivery applications.[3][9] The crosslinked network can encapsulate therapeutic agents and release them over time. The release kinetics can be tuned by altering the crosslinking density; a higher crosslinking density generally leads to a slower release rate.
Drug Release Kinetics
The release of a drug from a hydrogel is a complex process governed by factors such as swelling of the hydrogel, diffusion of the drug through the polymer network, and dissolution of the drug.[10][11]
Caption: Key factors influencing drug release from a hydrogel matrix.
Initial burst release can be observed due to the drug molecules adsorbed on the surface of the hydrogel.[12] The subsequent release profile can often be described by various mathematical models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, to elucidate the release mechanism.[13]
Conclusion
This compound and its derivatives are valuable crosslinking agents for the synthesis of polymers with tunable mechanical and physical properties. The use of photopolymerization allows for rapid and controlled synthesis, making these materials highly suitable for applications in drug delivery, tissue engineering, and other biomedical fields. The protocols and data presented here provide a foundation for researchers to explore the potential of BPA-DA crosslinked polymers in their specific areas of interest. Further optimization of formulations and polymerization conditions will be necessary to tailor the material properties for specific applications.
References
- 1. malaysianjournalofmicroscopy.org [malaysianjournalofmicroscopy.org]
- 2. pure.tue.nl [pure.tue.nl]
- 3. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogels: Swelling, Drug Loading, and Release | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. scientific-publications.net [scientific-publications.net]
Troubleshooting & Optimization
Inhibiting premature polymerization of Bisphenol A diacrylate
Welcome to the technical support center for Bisphenol A diacrylate (BPADA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address the premature polymerization of BPADA during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization in this compound (BPADA)?
Premature polymerization of BPADA, like other acrylate (B77674) monomers, is a free-radical process. It can be initiated by several factors:
-
Heat: Elevated temperatures accelerate the formation of free radicals, leading to unwanted polymerization. The process is exothermic and can become self-sustaining and uncontrollable.[1]
-
Light: Exposure to direct sunlight or UV light can generate free radicals and initiate polymerization.[1]
-
Contamination: Contaminants such as peroxides, dust, or certain metal ions can act as initiators.
-
Inhibitor Depletion: Commercial monomers contain inhibitors that are consumed over time. Once the inhibitor is depleted, the monomer is susceptible to polymerization.[2][3]
-
Oxygen Depletion: Common phenolic inhibitors, such as hydroquinone (B1673460) (HQ) and monomethyl ether of hydroquinone (MEHQ), require the presence of dissolved oxygen to function effectively as radical scavengers.[3][4] Storing under an oxygen-free atmosphere can render these inhibitors ineffective.
Q2: What are the standard inhibitors used for BPADA and how do they work?
The most common inhibitors are phenolic compounds like Hydroquinone (HQ) and its monomethyl ether (MEHQ).[5][6][7] These molecules act as radical scavengers, effectively terminating the chain reaction of polymerization.[3][6] They intercept and react with initiating free radicals to form stable, non-radical species, thus preventing the propagation of polymer chains.[3] For phenolic inhibitors to work, they react with peroxy radicals that are formed when initiating radicals react with dissolved oxygen.[3]
Q3: My BPADA monomer polymerized during storage. What likely went wrong?
This is a common issue resulting from improper storage. To ensure the stability and shelf life of BPADA, it must be stored under the recommended conditions. The polymerization likely occurred due to one or more of the following:
-
High Temperature: The storage area was too warm.
-
Light Exposure: The container was exposed to sunlight or other UV sources.
-
Inhibitor Depletion: The product was stored for too long, leading to the consumption of the chemical inhibitor. The typical shelf life for some diacrylates can be around 6 months.[1]
-
Improper Atmosphere: The container was sealed under an inert gas (like nitrogen or argon), which removed the oxygen required for the phenolic inhibitor to function.
Q4: I need to run a polymerization reaction. Should I remove the inhibitor first?
Yes, in most cases, the inhibitor must be removed or its concentration overcome before initiating a controlled polymerization.[5] The inhibitor's function is to scavenge the very free radicals you need to start the reaction. Failure to remove it can lead to long or unpredictable induction periods, or complete failure of the polymerization to initiate.[5]
Q5: My polymerization reaction is significantly delayed or fails to start. What is the likely cause?
A significant delay or failure to initiate polymerization is typically due to one of two reasons:
-
Inhibitor Presence: There is still an effective concentration of inhibitor in your monomer. You may need to remove the inhibitor more thoroughly.[5]
-
Insufficient Initiator: The concentration of your initiator (e.g., AIBN, BPO) is too low to generate enough free radicals to overwhelm the remaining inhibitor and start the polymerization process.[5][8]
-
Oxygen Inhibition: While oxygen is necessary for storage with phenolic inhibitors, dissolved oxygen in the reaction mixture itself can be a potent inhibitor of free-radical polymerization by reacting with and terminating radical chains.[5] Therefore, reagents and reaction setups should be purged with an inert gas before starting the polymerization.[8]
Troubleshooting Guide
This section addresses specific issues related to the premature polymerization of BPADA.
| Problem | Possible Cause | Recommended Solution |
| Monomer is hazy or contains solid particles upon arrival. | Partial polymerization during transit. | Do not use. Contact the supplier for a replacement. This indicates a failure of the inhibitor or improper shipping conditions. |
| Monomer solidifies in the container during storage. | Improper storage conditions (exposure to heat/light) or inhibitor depletion.[1] | Review storage protocol. Ensure the monomer is stored in a cool, dry, dark place.[9] Check the expiration date; older stock may have depleted inhibitor levels. |
| Viscosity of the monomer increases over time. | Slow, gradual polymerization is occurring. | This is a sign of inhibitor depletion or suboptimal storage. Monitor the viscosity increase. It is advisable to use the monomer before it becomes too viscous for your application. Consider measuring the remaining inhibitor concentration. |
| An uncontrolled, rapid polymerization (runaway reaction) occurs. | This is a serious safety hazard caused by a rapid, exothermic polymerization.[10] | This can be triggered by high temperatures, contamination, or a complete lack of inhibitor.[2] Always handle monomers in a well-ventilated area, away from heat sources. Ensure the monomer is properly inhibited before use in any application where it might be heated. |
Data Presentation
Table 1: Common Inhibitors for this compound and Other Acrylates
| Inhibitor | Abbreviation | Typical Concentration | Mechanism | Key Requirement |
| Monomethyl Ether of Hydroquinone | MEHQ | 100 - 250 ppm[11] | Radical Scavenger[2] | Requires dissolved oxygen to be effective.[4] |
| Hydroquinone | HQ | ~200 ppm[7] | Radical Scavenger[3][6] | Requires dissolved oxygen to be effective.[3] |
| Butylated Hydroxytoluene | BHT | ~0.01% by weight (100 ppm)[12] | Radical Scavenger | Effective antioxidant and stabilizer. |
| Phenothiazine | PTZ | Varies | Radical Scavenger[2] | Can trap radicals in the absence of oxygen.[4] |
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (e.g., 10-25°C).[13] Avoid heat. | Reduces the rate of spontaneous radical formation and inhibitor consumption.[4] |
| Light | Store in an opaque or amber container, protected from direct sunlight/UV.[1] | Prevents photochemical initiation of polymerization. |
| Atmosphere | Store under air (not an inert gas like N₂ or Ar). | Dissolved oxygen is essential for the function of common phenolic inhibitors like MEHQ and HQ.[3][4] |
| Container | Keep container tightly closed and dry.[9] | Prevents contamination and absorption of moisture. |
| Shelf Life | Adhere to manufacturer's expiration date. Typical shelf life is ~6 months.[1] | Inhibitor is consumed over time; its effectiveness is not infinite. |
Experimental Protocols
Protocol 1: Removal of Inhibitor (MEHQ/HQ) from BPADA
This protocol describes a standard column chromatography method for removing phenolic inhibitors prior to polymerization.
Materials:
-
This compound (inhibited)
-
Basic alumina (B75360) (activated, Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column
-
Collection flask
-
Glass wool or fritted glass disc
Procedure:
-
Prepare the Column: Place a small plug of glass wool at the bottom of the chromatography column or ensure the fritted disc is clean.
-
Pack the Column: Fill the column with basic alumina. The amount of alumina will depend on the volume of monomer to be purified. A general rule is to use a column with a volume of 20-30% of the monomer volume.
-
Equilibrate: Do not pre-wet the column with solvent.
-
Load the Monomer: Carefully pour the inhibited BPADA monomer directly onto the top of the dry alumina bed.
-
Elute and Collect: The purified, inhibitor-free monomer will immediately begin to pass through the column under gravity. Collect the clear, purified monomer in a clean, dry flask. The inhibitor will be adsorbed onto the alumina.
-
Storage and Use: The purified monomer is no longer protected against polymerization and should be used immediately.[5] If short-term storage is necessary, keep it refrigerated and in the dark.
Protocol 2: Spectrophotometric Estimation of MEHQ Concentration
This protocol is based on the ASTM D3125 method and allows for a quantitative estimation of the MEHQ concentration in a monomer sample.[14]
Materials:
-
Monomer sample (containing MEHQ)
-
Glacial acetic acid
-
Sodium nitrite (B80452) (NaNO₂) solution (2% w/v in deionized water)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
MEHQ standard for calibration curve
Procedure:
-
Prepare Standards (Calibration Curve):
-
Prepare a stock solution of MEHQ in glacial acetic acid (e.g., 100 µg/mL).
-
Create a series of standards (e.g., 0, 2, 4, 8, 12, 20 µg/mL) by diluting the stock solution with glacial acetic acid in volumetric flasks.[14]
-
-
Prepare Sample:
-
Accurately weigh a known amount of the BPADA monomer (e.g., 1-2 grams) into a volumetric flask.
-
Dilute to the mark with glacial acetic acid and mix thoroughly.
-
-
Color Development:
-
Pipette a known volume (e.g., 10 mL) of each standard and the prepared sample solution into separate test tubes or flasks.
-
To each flask, add a small, precise volume of the 2% sodium nitrite solution (e.g., 1 mL).[14]
-
Mix well and allow the solutions to stand for 10 minutes for the yellow nitroso derivative to form.[14]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Use the "0 µg/mL" standard (the blank) to zero the instrument.
-
Measure the absorbance of each of the remaining standards and the sample.
-
-
Calculation:
-
Plot the absorbance of the standards versus their concentration to create a calibration curve.
-
Use the absorbance of your sample to determine its MEHQ concentration from the calibration curve.
-
Calculate the final concentration in the original monomer in parts per million (ppm).
-
Visual Guides
References
- 1. scipoly.com [scipoly.com]
- 2. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chempoint.com [chempoint.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Acrylic acid, ester series polymerization inhibitor Hydroquinone [csnvchem.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bisphenol A ethoxylate diacrylate average Mn 468, EO/phenol 1.5, MEHQ 250ppm inhibitor 64401-02-1 [sigmaaldrich.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. biosynth.com [biosynth.com]
- 14. kelid1.ir [kelid1.ir]
Troubleshooting incomplete curing of Bisphenol A diacrylate resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisphenol A diacrylate (BADGE) and Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) resins.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My resin is tacky or soft after the recommended curing time.
Question: Why is my Bis-GMA-based resin not fully curing and remaining tacky?
Answer: Incomplete curing of Bis-GMA resins, leading to a soft or tacky surface, is a common issue that can stem from several factors. The polymerization process of these resins is a complex chemical reaction, and any deviation from optimal conditions can inhibit the formation of a fully cross-linked polymer network.[1][2]
Potential Causes and Solutions:
| Potential Cause | Description | Troubleshooting Steps |
| Incorrect Initiator Concentration | The concentration of the photoinitiator (e.g., Camphorquinone, BPO) is crucial. Too little initiator will result in an insufficient number of free radicals to propagate the polymerization, while too much can lead to premature chain termination and yellowing.[3] | - Verify the initiator concentration against the manufacturer's datasheet or relevant literature. - For a Bis-GMA/TEGDMA (6:4 by weight) formulation using benzoyl peroxide (BPO), the maximum degree of conversion is often found around 0.5 wt% of BPO.[4] - If preparing a custom formulation, consider that increasing the initiator concentration generally increases the degree of conversion up to a certain threshold.[3] |
| Inadequate Light Curing | For light-cured resins, insufficient light energy reaching the material is a primary cause of incomplete polymerization. This can be due to low light intensity, short exposure duration, or excessive distance between the light source and the resin.[5][6][7] | - Ensure the light curing unit is functioning correctly and the light intensity is within the recommended range (typically > 400 mW/cm²).[6] - Increase the exposure duration. Curing for 40 seconds is often more effective than 20 seconds.[3][7] - Minimize the distance between the light source and the resin surface (ideally < 6 mm).[7] - For thicker samples, cure in increments of no more than 2 mm.[6][7] |
| Oxygen Inhibition | The polymerization of methacrylate-based resins is inhibited by atmospheric oxygen. This results in a thin, uncured, tacky layer on the surface exposed to air. | - Cure the resin in an inert atmosphere (e.g., under a nitrogen blanket). - Apply a barrier gel or film (e.g., glycerin) to the surface before curing to prevent contact with oxygen. |
| Incorrect Monomer Ratio | In formulations with multiple monomers (e.g., Bis-GMA and TEGDMA), an incorrect ratio can affect the viscosity and reactivity of the mixture, leading to incomplete curing.[8] | - Precisely measure and thoroughly mix the monomer components according to the formulation protocol. - Be aware that higher concentrations of lower viscosity monomers like TEGDMA can increase the degree of conversion but also the polymerization shrinkage.[1][8] |
| Presence of Inhibitors | Radical scavengers or other inhibitors present as impurities in the monomers or introduced from the environment can terminate the polymerization reaction prematurely. | - Use high-purity monomers. - Ensure all mixing containers and instruments are clean and free of contaminants. |
| Low Ambient Temperature | The polymerization rate is temperature-dependent. Curing at temperatures below the recommended range can significantly slow down the reaction, leading to incomplete conversion.[9] | - Conduct the curing process at a controlled ambient temperature, typically around 23-25°C. - Pre-heating the resin composite to a physiological temperature (around 37°C) can increase the rate of polymerization.[9] |
Issue 2: The cured resin exhibits poor mechanical properties.
Question: My cured Bis-GMA composite has low hardness and strength. What could be the cause?
Answer: Poor mechanical properties in a cured Bis-GMA resin are a direct consequence of a low degree of conversion, meaning an insufficient number of monomer units have been incorporated into the polymer network.[1]
Potential Causes and Solutions:
| Potential Cause | Description | Troubleshooting Steps |
| Low Degree of Conversion (DC) | The fundamental cause of poor mechanical properties is an incomplete polymerization reaction. The degree of conversion is directly correlated with properties like hardness, compressive strength, and flexural strength.[1][4] | - Review all the factors listed under "Issue 1" that can lead to incomplete curing, as they all contribute to a low DC. - Experimentally determine the degree of conversion using techniques like FTIR spectroscopy (see Experimental Protocol section). |
| Inappropriate Filler Loading | For composite materials, the type, size, and concentration of filler particles significantly influence the mechanical properties. | - Ensure proper dispersion of filler particles within the resin matrix. - Verify that the filler loading is appropriate for the desired application and is compatible with the resin system. |
| Phase Separation | In formulations containing hydrophilic and hydrophobic components (e.g., Bis-GMA and HEMA in the presence of water), phase separation can occur during polymerization, leading to a heterogeneous network with inferior mechanical properties.[10] | - Minimize water contamination in the resin components. - Consider using a three-component photoinitiator system, which can improve the final degree of conversion and mechanical properties in the presence of water.[10] |
Quantitative Data Summary
Table 1: Influence of BPO Initiator Concentration on the Properties of a Cured Bis-GMA/TEGDMA (6:4) Resin
| BPO Concentration (wt%) | Degree of Conversion (%) | Compressive Strength (MPa) | Diametral Tensile Strength (MPa) | Knoop Hardness |
| 0.1 | Increases with concentration | Increases with concentration | Increases with concentration | Increases with concentration |
| 0.3 | Increases with concentration | Increases with concentration | Increases with concentration | Increases with concentration |
| 0.5 | Maximum conversion | Maximum strength | Maximum strength | Maximum hardness |
| 0.7 | No significant change | No significant change | No significant change | No significant change |
| 0.9 | No significant change | No significant change | No significant change | No significant change |
Data adapted from a study on microwave polymerization of Bis-GMA/TEGDMA resin inlays.[4]
Table 2: Factors Influencing the Cure of Light-Activated Resin Composites at Different Depths
| Depth | Most Influential Factors |
| Surface | Filler Type, Exposure Duration, Resin Shade |
| 1 mm | Exposure Duration, Filler Type, Light Source Intensity |
| ≥ 2 mm | Light Source Intensity, Exposure Duration |
Based on a study analyzing the relative impact of various parameters on monomer conversion.[5]
Experimental Protocols
Protocol 1: Determination of Degree of Conversion (DC) using Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To quantify the extent of polymerization in a Bis-GMA-based resin.
Methodology:
-
Sample Preparation:
-
Dispense a small amount of the uncured resin mixture onto the ATR crystal of the FTIR spectrometer.
-
Alternatively, for transmission measurements, place a thin layer of the uncured resin between two KBr pellets.[9]
-
-
Acquisition of Uncured Spectrum:
-
Record the FTIR spectrum of the uncured sample. The absorbance peak corresponding to the methacrylate C=C double bond stretching vibration at approximately 1638 cm⁻¹ is of primary interest.[8]
-
An internal standard peak, such as the aromatic C=C stretching vibration at around 1608 cm⁻¹, is used for normalization.[8][11]
-
-
Curing:
-
Cure the sample directly on the ATR crystal or between the KBr pellets using the specified light curing unit for the designated time.
-
-
Acquisition of Cured Spectrum:
-
Record the FTIR spectrum of the cured sample under the same conditions as the uncured sample.
-
-
Calculation of Degree of Conversion:
-
The degree of conversion (DC%) is calculated using the following formula, which measures the decrease in the methacrylate C=C peak relative to the internal standard peak:
where Abs(peak) refers to the absorbance intensity of the respective peak in the cured and uncured states.[11]
-
Protocol 2: Analysis of Unreacted Monomers using High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of residual, unreacted monomers that may leach from a cured resin.
Methodology:
-
Sample Preparation and Curing:
-
Prepare and cure resin discs of a standardized size (e.g., 15 mm diameter, 1 mm thickness).[12]
-
-
Extraction:
-
HPLC Analysis:
-
Quantification:
-
Prepare calibration curves for each monomer of interest (e.g., Bis-GMA, TEGDMA, UDMA) using standard solutions of known concentrations.[12]
-
Quantify the concentration of unreacted monomers in the sample extracts by comparing their peak areas to the calibration curves.
-
Visualizations
Caption: Troubleshooting workflow for incomplete curing of this compound resins.
Caption: Experimental workflow for determining the degree of conversion using FTIR.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. Influence of polymerization initiator for base monomer on microwave curing of composite resin inlays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting cure at depths within light-activated resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of light curing units on failure of directcomposite restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amjdent.com [amjdent.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Photoinitiator System and Water Content on Dynamic Mechanical Properties of a Light-cured bisGMA/HEMA Dental Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lume.ufrgs.br [lume.ufrgs.br]
- 12. Evaluation of the Degree of Conversion, Residual Monomers and Mechanical Properties of Some Light-Cured Dental Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Monomer Release from Dental Resins: The Current Status on Study Setup, Detection and Quantification for In Vitro Testing [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. The effect of polymerization conditions on the amounts of unreacted monomer and bisphenol A in dental composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Degradation Products from Bisphenol A Diacrylate (BPA-DA) Polymers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of degradation products from Bisphenol A diacrylate (BPA-DA) polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for BPA-DA polymers?
A1: BPA-DA polymers primarily degrade through two main pathways:
-
Hydrolysis: The ester linkages in the diacrylate structure are susceptible to cleavage in the presence of water, which can be influenced by pH and temperature. This can lead to the formation of bisphenol A (BPA) and acrylic acid derivatives.[1][2]
-
Thermal Degradation: At elevated temperatures, the polymer backbone can undergo scission of ether and ester groups, as well as rearrangements. This complex process can generate a variety of volatile and non-volatile byproducts.[3][4]
Q2: What are the expected degradation products from BPA-DA polymers?
A2: The primary degradation product of concern is Bisphenol A (BPA), a known endocrine disruptor.[5] Other potential degradation products include:
-
Bisphenol A monomethacrylate
-
Bisphenol A dimethacrylate (Bis-DMA)[6]
-
Oligomers of the polymer[7]
-
Various phenolic compounds resulting from the breakdown of the BPA structure.
Q3: Which analytical techniques are most suitable for identifying and quantifying BPA-DA degradation products?
A3: The most commonly employed and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, Fluorescence).[1][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These are highly selective and sensitive methods for unequivocal identification and quantification of trace levels of degradation products.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used, often requiring derivatization of the analytes to increase their volatility.[8][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of BPA-DA degradation products.
Issue 1: Unexpected Peaks or High Background in Chromatograms
Possible Cause: Contamination of samples, solvents, or instrument components with BPA or other plasticizers. BPA is ubiquitous in laboratory environments and can leach from plastic labware.[12][13]
Solution:
-
Use glass or polypropylene (B1209903) labware: Avoid polycarbonate and PVC materials.
-
Solvent Purity: Employ high-purity, LC-MS grade solvents. It has been noted that even high-grade solvents can contain trace amounts of BPA.[13]
-
System Cleaning: Thoroughly flush the HPLC/LC-MS system with a strong solvent like isopropanol.
-
Blank Injections: Run procedural blanks (all steps of sample preparation without the sample) to identify the source of contamination.
-
Isocratic Elution: In some cases, using an isocratic elution with a sufficiently high organic content in the mobile phase can prevent the accumulation of BPA from the mobile phase on the column, which can otherwise lead to ghost peaks in gradient elution.[12]
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Cause: Column degradation, improper mobile phase pH, or matrix effects.
Solution:
-
Column Health:
-
Use a guard column to protect the analytical column from contaminants.
-
If the column is old or has been used extensively, consider replacing it.
-
Back-flush the column according to the manufacturer's instructions.
-
-
Mobile Phase pH: For ionizable analytes, the pH of the mobile phase is critical. Ensure the pH is stable and appropriate for the target analytes to maintain a consistent ionization state.
-
Sample Matrix: If analyzing complex matrices, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances.
Issue 3: Low Analyte Recovery
Possible Cause: Inefficient extraction, degradation of analytes during sample preparation, or adsorption to labware.
Solution:
-
Extraction Optimization: Experiment with different extraction solvents and techniques (e.g., sonication, vortexing) to improve extraction efficiency.
-
pH Adjustment: The pH of the extraction solvent can significantly impact the recovery of acidic or basic analytes.
-
Minimize Adsorption: Silanize glassware to reduce active sites where analytes can adsorb.
-
Internal Standards: Use an appropriate internal standard (e.g., deuterated BPA) to correct for losses during sample preparation and analysis.
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-MS/MS Analysis of BPA Leached from a BPA-DA Polymer
-
Incubation: Submerge a known weight of the BPA-DA polymer in a glass vial containing a relevant aqueous solution (e.g., water, simulated saliva, or cell culture media).
-
Incubation Conditions: Incubate at a physiologically relevant temperature (e.g., 37°C) for a specified time period (e.g., 24 hours, 7 days).
-
Extraction:
-
Transfer a 1 mL aliquot of the incubation solution to a glass tube.
-
Add an internal standard (e.g., BPA-d16).
-
Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate), vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a new glass tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
Analysis: Inject the reconstituted sample into the HPLC-MS/MS system.
Protocol 2: HPLC-MS/MS Analytical Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for BPA and the internal standard.
Quantitative Data Summary
The following table summarizes the conversion of Bis-DMA to BPA under different hydrolytic conditions.[6]
| Condition | Incubation Time (hours) | Conversion of Bis-DMA to BPA (%) |
| pH 11 | 0.5 | ~100 |
| Porcine Liver Esterase | 24 | 82.5 |
| Pooled Saliva | 24 | 81.4 |
Visualizations
Caption: Workflow for analyzing BPA-DA polymer degradation products.
Caption: Decision tree for troubleshooting unexpected peaks.
References
- 1. Analysis of the Degradation of a Model Dental Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extensive HPLC-tandem mass spectrometry characterization of soluble degradation products of biodegradable nanoplastics under environmentally relevant ... - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D3EN00960B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Reducing volumetric shrinkage in Bisphenol A diacrylate polymerization
<Technical Support Center: Bisphenol A Diacrylate Polymerization
Welcome to the technical support center for this compound (BADGE or Bis-GMA) polymerization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on mitigating volumetric shrinkage.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing significant volumetric shrinkage in my BADGE polymerization?
Volumetric shrinkage is an inherent characteristic of free-radical polymerization of acrylate (B77674) monomers.[1][2] The primary cause is the conversion of longer intermolecular van der Waals distances between monomer units (approximately 3.4 Å) to much shorter covalent bonds (approximately 1.5 Å) in the final polymer network.[3][4] This reduction in distance leads to a net decrease in the material's volume.[5] For Bis-GMA, the reported volumetric shrinkage is approximately 5.2%.[6][7]
Troubleshooting Steps:
-
Review Monomer Composition: If using co-monomers, be aware that low molecular weight diluents like TEGDMA (triethylene glycol dimethacrylate) can have very high intrinsic shrinkage (~12.5-15%) and may increase the overall shrinkage of the resin system.[6][8]
-
Assess Curing Conditions: High light intensity and rapid curing can accelerate the polymerization rate, leading to the rapid development of shrinkage stress.[5][9]
-
Evaluate Filler Content: An insufficient amount of inert filler will result in a higher proportion of resin, directly contributing to greater overall shrinkage.[7][10]
2. How can I effectively reduce the volumetric shrinkage of my resin system?
Several strategies can be employed to minimize polymerization shrinkage. The most common and effective methods involve formulation adjustments and process control.
-
Incorporate Inorganic Fillers: Adding inert inorganic fillers (like silica (B1680970) or glass particles) is a primary method for reducing shrinkage.[9][10] Since the fillers do not shrink during polymerization, they reduce the total volume of the polymerizable resin matrix.[11] Increasing filler content is directly correlated with a reduction in volumetric shrinkage.[5][12]
-
Utilize High Molecular Weight Monomers: Monomers with a higher molecular weight have a lower concentration of reactive double bonds per unit volume.[6][13] This leads to less bond formation and, consequently, lower overall shrinkage.[13]
-
Introduce Ring-Opening Monomers: Co-polymerizing BADGE with monomers that undergo ring-opening polymerization (ROP), such as spiroorthocarbonates (SOCs) or siloranes, can significantly counteract shrinkage.[13][14] The ring-opening process can cause a volumetric expansion that compensates for the shrinkage of the acrylate polymerization.[7][14]
-
Employ Addition-Fragmentation Chain Transfer (AFCT) Agents: AFCT agents can regulate the formation of the polymer network, delaying the gel point to higher conversions.[4][15] This delay allows for more stress relaxation before the material vitrifies, reducing the overall shrinkage stress.[4][16]
-
Control the Curing Process: Implementing a "soft-start" or "ramped" curing protocol, where the initial light intensity is low and then increased, allows the polymer network to relax and dissipate stress before it becomes rigid.[3][11]
3. What is the expected quantitative impact of adding fillers on shrinkage?
The reduction in volumetric shrinkage is directly proportional to the volume fraction of the filler added. While neat Bis-GMA can shrink by over 5%, commercial dental composites, which are heavily filled (up to 80% by weight), typically exhibit a volumetric shrinkage of only 1% to 3%.[7][13]
Quantitative Data on Shrinkage Reduction Strategies
| Strategy | Key Component/Parameter | Typical Volumetric Shrinkage | Reference Monomer/Condition | Reference Shrinkage |
|---|---|---|---|---|
| Base Monomer | This compound (Bis-GMA) | ~5.2% | - | - |
| Diluent Monomer | Triethylene glycol dimethacrylate (TEGDMA) | ~12.5% | - | - |
| Filler Addition | High inorganic filler content (70-80 wt%) | 1.0% - 3.0% | Unfilled Resin | >5.0% |
| Ring-Opening Polymerization | Silorane-based composites | <1.0% | Methacrylate-based composites | 1.5% - 6.0% |
| Alternative Monomers | Urethane dimethacrylate (UDMA) | Varies, often lower than Bis-GMA/TEGDMA blends | Bis-GMA/TEGDMA | Varies |
4. My material is cracking or debonding from the substrate. Is this related to shrinkage?
Yes, this is a direct consequence of polymerization shrinkage stress. As the material shrinks, it pulls on the surfaces to which it is bonded.[5] If the stress exceeds the bond strength or the material's cohesive strength, it can lead to debonding, microleakage, or the formation of microcracks.[2][5][17]
Troubleshooting Steps:
-
Reduce C-Factor: The "Configuration Factor" (C-factor) is the ratio of bonded to unbonded (free) surfaces. A high C-factor (e.g., a restoration bonded to all walls of a cavity) restricts the material's ability to flow and relieve stress, increasing the risk of failure. Using an incremental layering technique, where thin layers (1-2 mm) are cured individually, reduces the C-factor for each layer and minimizes stress buildup.[7][17]
-
Use a Low-Modulus Liner: Applying a flexible liner or base material can help absorb some of the shrinkage forces, protecting the bond to the substrate.[17]
-
Implement Soft-Start Curing: As mentioned previously, a slower initial polymerization rate allows for stress relaxation, reducing the final stress on the bond.[3][11]
Experimental Protocols
Protocol 1: Measuring Volumetric Shrinkage using the Archimedes Method
This protocol describes a common method for determining volumetric shrinkage by measuring the density of the material before and after polymerization.
-
Sample Preparation:
-
Prepare the uncured Bis-GMA resin mixture.
-
Weigh a small, standardized amount of the uncured resin in air (M1).
-
Using a hydrostatic balance, weigh the same sample while it is fully submerged in a liquid of known density (e.g., water) (M2). The measurement should be taken quickly to avoid any alteration in weight.[18]
-
-
Curing:
-
Place the sample in a mold of standardized dimensions.
-
Cure the sample according to the experimental parameters (e.g., light intensity, time).
-
-
Post-Cure Measurement:
-
After curing and allowing the sample to cool to room temperature, weigh the cured polymer in air (M3).
-
Weigh the cured polymer while it is submerged in the same liquid (M4).
-
-
Calculation:
-
Calculate the volume of the uncured resin (V1) and the cured polymer (V2) using the formula: Volume = (Mass in Air - Mass in Liquid) / Density of Liquid.
-
Calculate the percentage of volumetric shrinkage using the formula: % Shrinkage = ((V1 - V2) / V1) * 100.[18]
-
Protocol 2: Formulation of a Low-Shrinkage Composite with Inorganic Fillers
This protocol provides a general methodology for incorporating fillers into a Bis-GMA resin.
-
Filler Preparation:
-
Select an appropriate inorganic filler (e.g., silanized silica particles). The silanization is crucial for good bonding between the filler and the resin matrix.
-
Dry the filler thoroughly in an oven to remove any adsorbed moisture.
-
-
Resin Formulation:
-
In a mixing vessel, combine the Bis-GMA monomer with any co-monomers (e.g., TEGDMA) and the photoinitiator system (e.g., camphorquinone (B77051) and an amine).
-
Mix until a homogenous liquid is formed.
-
-
Filler Incorporation:
-
Gradually add the dried filler to the resin mixture in small increments while continuously mixing. A high-shear mechanical mixer or a dual asymmetric centrifuge mixer is recommended to ensure uniform dispersion and avoid agglomeration.
-
Continue adding filler until the desired weight percentage (e.g., 70 wt%) is reached and the composite paste is homogenous.
-
-
Degassing:
-
Place the resulting composite paste in a centrifuge or vacuum chamber to remove any air bubbles incorporated during mixing.
-
Visualizations
Caption: Factors influencing the reduction of volumetric shrinkage.
Caption: Workflow for measuring volumetric polymerization shrinkage.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 3. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of low-shrinkage monomers on the physicochemical properties of experimental composite resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 8. Low-Shrink Composite Resins: A Review of Their History, Strategies for Managing Shrinkage, and Clinical Significance | Compendium of Continuing Education in Dentistry [cdeworld.com]
- 9. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Effect of Inorganic Filler Content on the Properties of BPA-Free Bulk-Fill Dental Resin Composites [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Expanding Monomers as Anti-Shrinkage Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. addent.com [addent.com]
- 18. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Leaching of Unreacted BPA-DA Monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the leaching of unreacted Bisphenol A glycerolate diacrylate (BPA-DA) monomers from cured polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the leaching of unreacted BPA-DA from cured polymers?
A1: The extent of monomer leaching is primarily influenced by the degree of conversion (DC) achieved during polymerization. Key factors affecting the DC and subsequent leaching include:
-
Curing Time and Distance: Longer curing times and shorter distances between the light source and the resin generally lead to a higher degree of polymerization and reduced leaching of monomers like TEGDMA and UDMA.[1][2] However, the effect on Bis-GMA may not be as significant.[1][2] Interestingly, for BPA itself, release can sometimes increase with longer curing times or shorter distances.[1][2]
-
Photoinitiator Type and Concentration: The type and concentration of the photoinitiator significantly impact the rate of polymerization and the final degree of conversion.[3][4] Higher photoinitiator concentrations generally increase the conversion rate up to a certain point.[4]
-
Light Intensity: Higher light intensity can lead to a higher maximum conversion of monomers, especially in the presence of oxygen.[5]
-
Oxygen Inhibition Layer: The presence of an oxygen inhibition layer on the surface of the cured polymer contains unpolymerized monomers that can readily leach out.[6] Removing this layer is recommended to reduce monomer elution.[6][7]
-
Post-Cure Treatments: Post-cure heating can significantly increase the degree of conversion and reduce the amount of leachable unreacted monomers.[8][9]
Q2: How can I optimize the photopolymerization (curing) process to minimize monomer leaching?
A2: To optimize the curing process and enhance the degree of conversion, consider the following:
-
Curing Time: Increasing the curing time beyond the standard recommendation can significantly reduce the amount of leached monomers. For example, extending the LED curing time from 20 seconds to 40 seconds has been shown to decrease the leaching of higher molecular weight monomers.[10]
-
Curing Distance: Minimize the distance between the light-curing unit and the surface of the resin. Shorter curing distances result in higher light intensity reaching the material, which can improve the polymerization rate.[1][2]
-
Light Intensity and Wavelength: Ensure your light source has the appropriate intensity and its emission spectrum matches the absorption spectrum of the photoinitiator in your BPA-DA resin system.[11]
-
Photoinitiator Concentration: The optimal concentration of the photoinitiator can maximize the conversion rate. For one diacrylate monomer, the optimal concentration was found to be 3% (w/w) at 30°C.[12] Higher concentrations can sometimes lead to increased yellowing without improving the final degree of conversion.[3][11]
Q3: What is the effect of post-cure treatments on reducing residual monomers?
A3: Post-cure heat treatment is a highly effective method for reducing the amount of leachable unreacted monomers. Applying heat after the initial light-curing process can significantly increase the extent of polymerization.[9] Even a low post-cure heat treatment at 50°C can result in a dramatic reduction of residual monomers like TEGDMA (80% reduction), Bis-GMA (75% reduction), and ethoxylated Bis-GMA (77% reduction) compared to light-curing alone.[8][9] Increasing the temperature to 75°C and above can lead to the lowest levels of unreacted monomers.[8][9]
Q4: Are there methods to remove unreacted monomers after the curing process is complete?
A4: Yes, several post-processing techniques can be employed to remove residual monomers from a cured polymer:
-
Solvent Extraction/Washing: Soaking the cured polymer in a suitable solvent can extract unreacted monomers.[8] Methanol is commonly used for this purpose.[2][13] Rinsing or rubbing the surface can also help remove the oxygen-inhibited layer, which is rich in unpolymerized monomers.[7][14]
-
Precipitation: This method involves dissolving the polymer in a good solvent and then adding a non-solvent to precipitate the polymer, leaving the smaller monomer molecules in the solution.[15] This can be repeated 2-3 times for complete removal.[15]
-
Dialysis or Ultrafiltration: These membrane-based techniques separate molecules based on size. They can be effective but may be time-consuming.[16]
-
Supercritical Fluid Extraction: Using supercritical CO2 is an advanced method for extracting residual monomers without the use of harsh organic solvents.[17]
-
Steam Stripping or Wiped Film Evaporation: These techniques use heat and vacuum to remove volatile unreacted monomers from the polymer.[15][18]
Q5: What analytical methods are recommended for quantifying BPA-DA leaching?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for separating and quantifying leached monomers.[8][10][13] For higher sensitivity and unequivocal identification, especially at trace levels, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[19][20][21] Other methods used include:
-
Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) for rapid and sensitive analysis.[19][21][22][23]
-
Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step like solid-phase microextraction (SPME).[19][24]
Troubleshooting Guide
Problem: High levels of leached monomers detected in my cured BPA-DA polymer.
| Possible Cause | Recommended Solution |
| Incomplete Polymerization | Optimize Curing Parameters: Review and adjust your curing protocol. Increase the curing time and/or light intensity, and ensure the curing distance is minimized.[1][2][10] Verify Photoinitiator System: Confirm that the photoinitiator concentration is optimal and that the light source wavelength matches the photoinitiator's absorption peak.[3][11][12] |
| Oxygen Inhibition | Remove the Inhibition Layer: After curing, mechanically polish the surface or wipe it with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove the uncured surface layer.[6][7] Prevent Layer Formation: Cure the resin in an inert atmosphere (e.g., under a nitrogen blanket) or use a barrier coating (like a glycerin gel) to prevent oxygen from contacting the surface during polymerization.[6] |
| Suboptimal Formulation | Adjust Monomer Ratios: If using co-monomers, their type and ratio can affect the final polymer network and conversion rate. Consider adjusting the formulation if possible.[25] |
| Inadequate Post-Curing | Implement Post-Cure Heating: Introduce a post-cure heating step. Heating the polymer at temperatures between 50°C and 125°C for a set duration (e.g., 7 minutes) can significantly reduce residual monomers.[8][9] |
Data Summary Tables
Table 1: Effect of Post-Cure Heating Temperature on Monomer Reduction
| Post-Cure Temperature | Duration | TEGDMA Reduction | Bis-GMA Reduction | Ethoxylated Bis-GMA Reduction |
| 50°C | 7 min | 80% | 75% | 77% |
| 75°C | 7 min | Further significant reduction | Further significant reduction | Further significant reduction |
| 100°C | 7 min | Minimal further reduction | Minimal further reduction | Minimal further reduction |
| 125°C | 7 min | Minimal further reduction | Minimal further reduction | Minimal further reduction |
| Data synthesized from studies on commercial resin composites.[8][9] |
Table 2: Comparison of Analytical Methods for Monomer Quantification
| Method | Principle | Sensitivity | Selectivity | Common Use |
| HPLC-UV | Liquid chromatography with UV detection | Moderate | Good | Routine quantification of known monomers.[10][13] |
| GC-MS | Gas chromatography with mass spectrometry | High | Very High | Analysis of volatile and semi-volatile monomers; often requires derivatization.[19][24] |
| LC-MS/MS | Liquid chromatography with tandem mass spectrometry | Very High | Excellent | Gold standard for trace-level quantification and unequivocal identification of leached compounds.[19][20][21] |
| UPLC-MS/MS | Ultra-performance LC-MS/MS | Very High | Excellent | Faster analysis times compared to conventional LC-MS/MS.[19][21][23] |
Experimental Protocols & Visualizations
Protocol 1: Post-Cure Heat Treatment for Reducing Residual Monomers
Objective: To decrease the amount of unreacted BPA-DA monomers in a cured polymer sample through thermal treatment.
Materials:
-
Cured BPA-DA polymer samples
-
Programmable laboratory oven
-
Forceps
-
Glass petri dish or other heat-resistant container
Methodology:
-
Initial Curing: Fabricate your BPA-DA polymer samples according to your standard light-curing protocol.
-
Placement: Immediately after light-curing, use forceps to place the samples into a glass petri dish.
-
Heating: Place the petri dish into a preheated laboratory oven. Common and effective temperatures range from 75°C to 125°C.[8][9]
-
Incubation: Heat the samples for a defined period. A duration of 7-10 minutes is often sufficient to achieve a significant reduction in residual monomers.[8][9]
-
Cooling: After the incubation period, turn off the oven and allow the samples to cool slowly to room temperature inside the oven or remove them and place them on a heat-resistant surface to cool.
-
Analysis: Proceed with monomer leaching analysis (e.g., via HPLC) to quantify the reduction in leached monomers compared to non-heat-treated control samples.
Protocol 2: Quantification of Leached Monomers using HPLC
Objective: To quantify the concentration of BPA-DA that has leached from a cured polymer into a solvent.
Materials:
-
Cured BPA-DA polymer samples
-
Extraction solvent (e.g., HPLC-grade methanol, ethanol/water mixture, or artificial saliva).[6][10][13]
-
Glass vials with caps
-
Incubator or shaker set to 37°C
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase (e.g., acetonitrile/water gradient).[13]
-
BPA-DA analytical standard
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Sample Immersion: Place a pre-weighed, cured polymer sample into a glass vial. Add a precise volume of the extraction solvent (e.g., 1 mL). Ensure the sample is fully submerged.
-
Incubation: Seal the vial and place it in an incubator at 37°C. The incubation time can vary from 24 hours to several weeks, depending on the experimental design.[8][10][26]
-
Sample Collection: After incubation, carefully remove the solvent (the leachate) from the vial.
-
Filtration: Filter the leachate through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC.
-
Standard Preparation: Prepare a series of standard solutions of BPA-DA in the same extraction solvent at known concentrations to create a calibration curve.
-
HPLC Analysis:
-
Set up the HPLC method with an appropriate mobile phase gradient, flow rate, and column temperature.[13]
-
Set the UV detector to a wavelength suitable for detecting BPA-DA (e.g., 210 nm).[13]
-
Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the filtered leachate samples.
-
-
Quantification: Identify the BPA-DA peak in the sample chromatogram by comparing its retention time to that of the standard. Use the calibration curve to determine the concentration of BPA-DA in the leachate based on its peak area.
References
- 1. The effect of polymerization conditions on the amounts of unreacted monomer and bisphenol A in dental composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of photoinitiator type on the rate of polymerization, degree of conversion, hardness and yellowing of dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoinitiator content in restorative composites: influence on degree of conversion, reaction kinetics, volumetric shrinkage and polymerization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Monomer Release from Dental Resins: The Current Status on Study Setup, Detection and Quantification for In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 8. The effect of post-cure heating on residual, unreacted monomer in a commercial resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. addent.com [addent.com]
- 10. Release of Monomers from Dental Composite Materials into Saliva and the Possibility of Reducing the Toxic Risk for the Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research.rug.nl [research.rug.nl]
- 18. US20050267288A1 - Method of removing solvent from polymer solution and solvent removing apparatus - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Analysis of Bisphenol-A Leaching from Dental Materials by UPLC-MS/MS upon Derivatisation with Pyridine-3-sulfonyl Chloride IADR Abstract Archives [iadr.abstractarchives.com]
- 22. (PDF) Simultaneous analysis of bisphenol A based compounds and other monomers leaching from resin‐based dental materials by UHPLC–MS/MS (2017) | Eveline Putzeys | 31 Citations [scispace.com]
- 23. Presence and leaching of bisphenol a (BPA) from dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Presence and leaching of bisphenol a (BPA) from dental materials - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming oxygen inhibition in the UV curing of Bisphenol A diacrylate
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding oxygen inhibition in the UV curing of Bisphenol A diacrylate (BPA-DA) and other acrylate-based formulations.
Troubleshooting Guide
Problem: The surface of my cured BPA-DA film is tacky, sticky, or feels greasy.
This is the most common symptom of oxygen inhibition.[1][2] During UV-initiated free-radical polymerization, oxygen from the surrounding air can interact with the initiating radicals, quenching them and forming stable, less reactive peroxyl radicals.[1][3] This process, which is most prominent at the air-resin interface, terminates the polymerization chains prematurely, resulting in an uncured or partially cured surface layer.[1][4]
Follow these steps to diagnose and resolve the issue:
-
Verify UV Source and Exposure Parameters: Ensure your UV lamp and exposure settings are adequate.
-
Modify the Formulation: Introduce chemical additives that counteract oxygen's effects.
-
Control the Curing Atmosphere: Physically block or remove oxygen from the surface during curing.
The decision tree below provides a logical workflow for troubleshooting, and the subsequent tables and FAQs offer detailed explanations.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting tacky surfaces in UV curing.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of oxygen inhibition?
Oxygen inhibition is a process where molecular oxygen (O₂) interferes with free-radical polymerization.[4] The process involves two primary steps:
-
Radical Scavenging: A growing polymer chain radical (P•) reacts with oxygen at a diffusion-controlled rate, which is much faster than its reaction with another monomer.[5][6]
-
Peroxyl Radical Formation: This reaction forms a peroxyl radical (POO•), which is significantly less reactive towards the acrylate (B77674) double bonds and thus slows or terminates the polymerization chain.[1][7]
This effect is most pronounced at the surface where oxygen from the air is continuously available.[3][4]
Caption: Mechanism of free-radical polymerization and oxygen inhibition.
Q2: How can I solve oxygen inhibition without changing my formulation?
If modifying the chemical formulation is not an option, focus on process parameters and atmospheric control.
| Method | Description | Advantages | Disadvantages | Citation |
| Increase UV Irradiance | Use a more powerful lamp or decrease the distance between the lamp and the sample. Higher intensity generates free radicals at a rate that outpaces oxygen diffusion, consuming the dissolved oxygen quickly. | Simple to implement; can significantly increase cure speed. | Can be cost-prohibitive (more powerful lamps); may cause excessive heat, warping sensitive substrates. | [4][8][9] |
| Nitrogen/Inert Gas Purge | Flood the curing chamber with an inert gas like nitrogen (N₂) or argon (Ar) to displace oxygen. Reducing oxygen levels to below 50 ppm is ideal. | Most effective method for complete elimination of oxygen inhibition. | Expensive equipment; requires a continuous supply of inert gas; difficult to implement outside of a dedicated chamber. | [1][10][11] |
| Use a Barrier Film | Apply a transparent, oxygen-impermeable film (e.g., Mylar) directly onto the liquid resin surface before curing. | Highly effective and low-cost. | Film must be removed post-cure; may not be suitable for complex geometries; can restrict some UV wavelengths. | [1][12] |
| Optimize UV Wavelength | Use shorter UV wavelengths (e.g., 290-370nm). Shorter wavelengths are absorbed more strongly at the surface, which can accelerate the surface cure and reduce the impact of oxygen. | Can improve surface cure specifically. | May lead to insufficient cure depth ("through-cure"); requires a lamp with the appropriate spectral output. | [1][8] |
Q3: Which chemical additives are most effective against oxygen inhibition?
Chemical additives work by scavenging oxygen or by regenerating initiating radicals.
| Additive Type | Mechanism of Action | Typical Concentration | Advantages | Disadvantages | Citation |
| Amine Synergists | Tertiary amines (e.g., MDEA, EDB) react with unreactive peroxyl radicals to form highly reactive alkyl-amino radicals, which can re-initiate polymerization. | 2-5 wt% | Low cost, highly effective, especially with Type II photoinitiators. May improve adhesion. | Can cause yellowing; may have a residual odor; can increase moisture sensitivity. | [7][13][14] |
| Thiols (Mercaptans) | Thiols readily donate a hydrogen atom to peroxyl radicals, regenerating an active radical and forming a thiyl radical (RS•) that can participate in the polymerization. | Varies (can be high) | Very effective; can improve thermal resistance and adhesion. | Strong, unpleasant odor; can reduce hardness and tensile strength. | [1][4][15] |
| Ethers | Polyethers contain abstractable hydrogen atoms that can react with peroxyl radicals, though less efficiently than amines or thiols. | High quantities | No odor or yellowing issues associated with thiols and amines. | Least effective of the common additives; large amounts are needed, which can impact final properties. | [1][15] |
| Increased Photoinitiator | A higher concentration of photoinitiator generates an excess of free radicals. This creates a "sacrificial" amount to be consumed by oxygen, allowing the remaining radicals to polymerize. | > 3-5 wt% | Simple to implement. | Can be costly; may reduce physical properties of the final polymer; can increase yellowing. | [1][15][16] |
Experimental Protocols
Protocol: Evaluating the Efficacy of an Amine Synergist
This protocol describes a method to quantify the effectiveness of an amine synergist in a BPA-DA formulation using Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the conversion of acrylate double bonds.
1. Materials & Reagents:
-
This compound (BPA-DA)
-
Photoinitiator (e.g., TPO, 2,2-Dimethoxy-2-phenylacetophenone)
-
Amine Synergist (e.g., Ethyl 4-(dimethylamino)benzoate (B8555087) - EDB)
-
Control Formulation: 98% BPA-DA, 2% TPO (by weight)
-
Test Formulation: 93% BPA-DA, 2% TPO, 5% EDB (by weight)
2. Formulation Preparation:
-
In a light-blocking container, combine the components for the control formulation.
-
Mix thoroughly using a magnetic stirrer or vortex mixer until a homogenous solution is achieved.
-
Repeat steps 1-2 for the test formulation.
3. Sample Preparation and Curing:
-
Apply a thin film (e.g., 25 µm) of the control formulation onto a suitable substrate (e.g., glass slide or polypropylene).
-
Place the sample under a UV lamp with a known irradiance (e.g., 100 mW/cm²).
-
Expose the sample to UV light for a series of defined time intervals (e.g., 0, 1, 2, 5, 10, 30 seconds).
-
Repeat steps 1-3 for the test formulation.
4. Analysis via FTIR-ATR:
-
Measure the FTIR spectrum of the uncured liquid resin for both formulations. The characteristic acrylate peak is at approximately 810 cm⁻¹ (C=C twist).
-
After each UV exposure interval, immediately measure the FTIR spectrum of the cured film.
-
Calculate the degree of conversion (DC) using the following formula:
-
DC (%) = [1 - (Aₜ / A₀)] * 100
-
Where Aₜ is the area of the 810 cm⁻¹ peak after exposure time 't', and A₀ is the peak area of the uncured resin.
-
5. Data Presentation and Interpretation:
-
Plot the Degree of Conversion (%) versus Exposure Time (s) for both the control and test formulations.
-
A faster increase in conversion and a higher final conversion for the test formulation indicate that the amine synergist is effectively mitigating oxygen inhibition.
Experimental Workflow Diagram
Caption: Workflow for evaluating an oxygen inhibition mitigation strategy.
References
- 1. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 2. 6 ways to avoid curing inhibition with UV curing adhesives - GA Lindberg [galindberg.se]
- 3. radtech.org [radtech.org]
- 4. radtech.org [radtech.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. radtech.org [radtech.org]
- 8. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 9. uvfab.com [uvfab.com]
- 10. KR101032398B1 - Heat Curing Device Using Nitrogen Purge Device - Google Patents [patents.google.com]
- 11. radtech.org [radtech.org]
- 12. Understanding the "Sticky Surface" Problem in UV Adhesives - INCURE INC. [incurelab.com]
- 13. nbinno.com [nbinno.com]
- 14. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 15. uvebtech.com [uvebtech.com]
- 16. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Bisphenol A Diacrylate (BADGE) Coating Adhesion
Welcome to the technical support center for Bisphenol A diacrylate (BADGE) based coatings. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common adhesion challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific adhesion problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: My BADGE coating is delaminating or peeling from the substrate.
Potential Cause 1: Inadequate Surface Preparation
Poor surface preparation is a primary cause of coating adhesion failure.[1][2] The substrate surface must be entirely free of contaminants like oils, greases, dust, and oxides to ensure a strong bond.[3][4][5][6]
-
Solution: Implement a rigorous multi-step cleaning and preparation protocol.[3][5]
-
Degreasing: Wipe the substrate with solvents like acetone (B3395972) or isopropyl alcohol to remove organic contaminants.[7]
-
Cleaning: Use detergents or alkaline washes, followed by a thorough rinse with deionized water.
-
Drying: Ensure the substrate is completely dry, as trapped moisture can cause blistering and reduce adhesion.[3][5] Applying the coating when the surface temperature is at least 3°C above the dew point is recommended.[3]
-
Surface Activation/Profiling: For low-energy or very smooth surfaces, activation is critical. Techniques like abrasive blasting, chemical etching, or plasma treatment increase surface roughness and energy, which improves mechanical interlocking and chemical bonding.[1][4][8]
-
Potential Cause 2: Incomplete or Improper Curing
UV-curable acrylate (B77674) coatings undergo significant volume shrinkage during polymerization, which induces internal stress at the coating-substrate interface and can lead to adhesion failure.[8] Improper curing conditions fail to achieve the necessary cross-linking for a durable film.[1]
-
Solution: Optimize the UV curing parameters.
-
UV Dose & Intensity: Ensure the coating receives a sufficient UV dose (measured in mJ/cm²). The polymerization rate is dependent on light intensity, photoinitiator concentration, and temperature.[9]
-
Photoinitiator Concentration: The type and concentration of the photoinitiator must be matched to the UV lamp's spectral output and the coating thickness.
-
Oxygen Inhibition: The curing of acrylates can be inhibited by atmospheric oxygen. Curing in an inert nitrogen atmosphere can significantly improve surface cure and overall film properties.
-
Thermal Post-Cure: A post-cure heating step (thermal conditioning) at temperatures between 50°C and 120°C can relieve internal stress and significantly improve final adhesion, especially in formulations containing amine-modified acrylates and polyepoxides.[10]
-
Potential Cause 3: Formulation Mismatch
The inherent properties of the BADGE formulation may not be suitable for the specific substrate. High shrinkage, low flexibility, and poor wetting can all contribute to weak adhesion.[8][11]
-
Solution: Modify the coating formulation.
-
Add Adhesion Promoters: Incorporating adhesion promoters, such as silane (B1218182) coupling agents or acid functional acrylates, can create strong covalent bonds between the substrate and the coating.[11][12] Usage levels of 3% to 7% by weight are often recommended for acid functional monomers.[13]
-
Reduce Shrinkage: Adding non-reactive polymers or oligomers with lower double-bond density can reduce polymerization shrinkage and the associated stress.[10][11]
-
Improve Wetting: Ensure the surface energy of the liquid coating is lower than the surface energy of the substrate for proper wetting. This can be adjusted with additives or by modifying the substrate's surface energy.[14]
-
Issue 2: The coating shows good initial adhesion but fails over time or after environmental exposure.
Potential Cause: Weak Boundary Layer or Environmental Attack
Contaminants can create a weak boundary layer between the substrate and the coating.[14] Furthermore, moisture can penetrate the coating and attack the interface, especially if the adhesion is purely mechanical and lacks durable chemical bonds.
-
Solution:
-
Ensure Atomic-Level Cleanliness: Re-evaluate the surface preparation process to ensure all microscopic contaminants are removed.[5][6]
-
Use Hydrolytically Stable Adhesion Promoters: Silane coupling agents are highly effective at creating a water-resistant bond at the interface, protecting against moisture-induced delamination.
-
Optimize Cross-link Density: A highly cross-linked coating is less permeable to moisture and chemicals. Adjust curing parameters to maximize the cross-link density.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right adhesion promoter for my BADGE coating?
A1: The choice depends on both the substrate and the coating chemistry.
-
For Inorganic Substrates (Glass, Metals): Organofunctional silanes are ideal.[12] A silane like 3-methacryloxypropyltrimethoxysilane (MPMS) is excellent because its methacryloxy group can co-react with the BADGE acrylate groups, while its trimethoxysilane (B1233946) group can form strong, covalent oxane bonds (Si-O-Substrate) with hydroxyl groups on the inorganic surface.
-
For Plastic Substrates: Adhesion can be challenging due to low surface energy.[15] Corona, flame, or plasma pre-treatment is often required for polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[15] For other plastics, chlorinated polyolefins (CPOs) or acid functional acrylate monomers can be added to the formulation to improve bonding.[11][12]
Q2: Can you provide a general workflow for an adhesion improvement experiment?
A2: Certainly. A logical workflow is crucial for systematically troubleshooting adhesion issues.
References
- 1. suncoating.com [suncoating.com]
- 2. Coating Failure Troubleshooting [marvelcoatings.com]
- 3. maxepoxy.com [maxepoxy.com]
- 4. kerunfluids.com [kerunfluids.com]
- 5. astrochemical.com [astrochemical.com]
- 6. conro.com [conro.com]
- 7. MultiBrief: Common mistakes that lead to adhesion failure [exclusive.multibriefs.com]
- 8. plasticsdecorating.com [plasticsdecorating.com]
- 9. researchgate.net [researchgate.net]
- 10. US6500878B1 - Improving adhesion of acrylate resins - Google Patents [patents.google.com]
- 11. radtech.org [radtech.org]
- 12. specialchem.com [specialchem.com]
- 13. pcimag.com [pcimag.com]
- 14. courses.specialchem.com [courses.specialchem.com]
- 15. adhesivesmag.com [adhesivesmag.com]
Technical Support Center: Thermal Degradation of Polymerized Bisphenol A Diacrylate
Welcome to the technical support center for the thermal degradation analysis of polymerized Bisphenol A diacrylate (BPA-DA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures and troubleshoot common issues encountered during the thermal analysis of this polymer.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for polymerized this compound?
A1: The thermal degradation of polymerized this compound is a complex process involving several competing reaction pathways. The primary routes of decomposition include:
-
Ester Group Decomposition: The acrylate (B77674) ester groups can undergo various reactions, leading to the formation of volatile products.
-
Ether Bond Scission: The C-O bonds in the ether linkages of the bisphenol A moiety are susceptible to cleavage at elevated temperatures, resulting in the formation of radical species that can propagate further degradation.[1]
-
Rearrangement Reactions: Isomerization and other rearrangement reactions within the polymer backbone can occur, leading to the formation of various degradation products.[1]
Q2: What are the expected temperature ranges for the thermal degradation of polymerized this compound?
A2: While specific data for pure polymerized this compound can vary based on factors like crosslink density and purity, the onset of thermal degradation for similar bisphenol A-based epoxy acrylates is typically observed in the range of 278-301°C.[2] Significant weight loss for crosslinked acrylate networks generally occurs at temperatures between 300°C and 500°C.
Q3: What are the typical pyrolysis products observed in Py-GC/MS analysis of bisphenol A-based polymers?
A3: Pyrolysis of bisphenol A-based polymers, such as epoxies and polycarbonates, typically yields a range of phenolic compounds. Common products include bisphenol A itself, as well as smaller phenolic compounds like p-isopropylphenol and p-isopropenylphenol.[3][4] The specific fragments and their relative abundances can provide insights into the polymer's structure and degradation mechanism.
Q4: How does the degree of crosslinking affect the thermal stability of polyacrylates?
A4: Generally, a higher crosslink density in polyacrylate networks leads to increased thermal stability.[1][5][6] This is attributed to several factors, including:
-
Decreased mobility of polymer chain segments, which hinders bond scission and radical propagation.
-
Reduced diffusion of oxygen and volatile degradation products.
-
Increased likelihood of radical recombination, which can terminate degradation chains.[1][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the thermal analysis of polymerized this compound.
Thermogravimetric Analysis (TGA)
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Unexpected weight gain at the beginning of the TGA curve. | Buoyancy Effect: The density of the purge gas changes with temperature, causing an apparent weight gain.[7] | Run a baseline (blank) curve with an empty sample pan under the same experimental conditions and subtract it from the sample curve.[7] |
| Sudden, sharp drop in weight that is not reproducible. | Sample Ejection: Rapid decomposition can cause parts of the sample to be ejected from the crucible. | Use a crucible lid with a small hole to allow evolved gases to escape without carrying away solid sample particles. |
| Noisy or fluctuating TGA signal. | 1. Sample Foaming: The sample may be foaming and making contact with the balance mechanism. 2. Inconsistent Purge Gas Flow: Fluctuations in the purge gas flow rate can affect the balance. | 1. Use a smaller sample size. 2. Ensure a stable and consistent flow rate of the purge gas. |
| Overlapping weight loss steps. | Heating Rate is Too High: A fast heating rate may not provide sufficient resolution to separate distinct degradation events. | Reduce the heating rate (e.g., from 20°C/min to 10°C/min or 5°C/min) to improve the separation of thermal events. |
| Inaccurate residue/filler content. | Incomplete Combustion (in air): The final temperature or hold time may not be sufficient for complete oxidation of the polymer. | Increase the final temperature or add an isothermal hold at the final temperature to ensure all organic material has been removed. |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor reproducibility of pyrograms. | 1. Inconsistent Sample Size: Variations in sample mass will lead to different peak intensities. 2. Inhomogeneous Sample: The sample may not be representative of the bulk material. | 1. Use a microbalance to ensure consistent sample sizes. 2. Grind the sample to a fine powder to improve homogeneity. |
| Broad or tailing peaks in the chromatogram. | Cold Spots in the Transfer Line: The transfer line between the pyrolyzer and the GC may not be adequately heated, causing condensation of less volatile products. | Ensure the transfer line is heated to a temperature sufficient to prevent condensation of the expected pyrolysis products (typically around 300°C). |
| No peaks or very small peaks detected. | 1. Pyrolysis Temperature Too Low: The temperature may not be high enough to induce fragmentation of the polymer. 2. Sample Size Too Small: Insufficient sample mass will produce a weak signal. | 1. Increase the pyrolysis temperature. For acrylate polymers, temperatures in the range of 500-800°C are common. 2. Increase the sample size, ensuring it is within the recommended range for the instrument. |
| Identification of unexpected compounds. | Contamination: The sample, sample cup, or instrument may be contaminated. | Run a blank analysis with an empty sample cup to check for system contamination. Ensure proper cleaning and handling of samples and consumables. |
| Difficulty in identifying peaks using a library search. | Formation of Unique Pyrolysis Products: The degradation of a complex polymer can produce fragments not present in standard mass spectral libraries. | Utilize high-resolution mass spectrometry to determine the elemental composition of unknown peaks and propose likely structures based on the polymer's known composition. |
Data Presentation
Table 1: TGA Data for a Cured Bisphenol A-based Epoxy Acrylate System in a Nitrogen Atmosphere
Note: This data is for a related compound, Bisphenol A epoxy acrylate (BAEA), and is intended to provide a general reference.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 25 - 250 | ~1% | Loss of adsorbed water and other volatile components. |
| 300 - 380 | ~5% | Initial decomposition of weaker bonds. |
| 380 - 460 | ~40% | Main degradation of the polymer backbone. |
| 470 - 610 | ~35% | Further degradation of more stable fragments. |
| > 610 | ~20% | Char residue. |
(Data synthesized from multiple sources for illustrative purposes)[8][9]
Table 2: Common Pyrolysis Products of Bisphenol A-Based Polymers
| Pyrolysis Product | Chemical Formula | Typical Mass Spectral (m/z) Fragments |
| Phenol | C₆H₆O | 94, 66, 65 |
| p-Cresol | C₇H₈O | 108, 107, 79, 77 |
| Isopropylphenol | C₉H₁₂O | 136, 121, 91 |
| Isopropenylphenol | C₉H₁₀O | 134, 119, 91 |
| Bisphenol A | C₁₅H₁₆O₂ | 228, 213, 135 |
(Data synthesized from multiple sources for illustrative purposes)[4][7][10]
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and the balance is tared.
-
Select an appropriate sample pan (e.g., platinum or alumina).
-
Set the purge gas (typically nitrogen for inert atmosphere analysis) to the desired flow rate (e.g., 20-50 mL/min).[2]
-
-
Sample Preparation:
-
Prepare a small, representative sample of the polymerized this compound (typically 5-10 mg).
-
If the sample is a solid piece, it may be useful to grind it into a powder to ensure uniform heating.
-
-
Experimental Parameters:
-
Set the initial temperature to ambient (e.g., 30°C).
-
Program a heating ramp at a constant rate, typically 10°C/min or 20°C/min, up to a final temperature of 800-1000°C.[11]
-
(Optional) Include an isothermal hold at the beginning of the experiment (e.g., at 100°C for 10 minutes) to remove any residual moisture.
-
-
Data Acquisition:
-
Start the experiment and record the sample mass as a function of temperature.
-
It is highly recommended to run a blank (empty pan) experiment with the same temperature program to correct for buoyancy effects.
-
-
Data Analysis:
-
Subtract the blank curve from the sample curve.
-
Determine the onset temperature of degradation, the temperatures of maximum degradation rate (from the derivative curve, DTG), and the percentage of residual mass.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol
-
Instrument Preparation:
-
Ensure the Py-GC/MS system is leak-tight and has been conditioned.
-
Set the pyrolysis temperature. A typical starting point for acrylates is 600-750°C.[12]
-
Set the GC oven temperature program. A typical program might be: hold at 40°C for 2 minutes, then ramp at 10-20°C/min to 300-320°C and hold for 10-15 minutes.
-
Set the GC inlet temperature (typically 300°C) and transfer line temperature (typically 300°C).
-
Set the MS to scan a suitable mass range (e.g., m/z 35-550).
-
-
Sample Preparation:
-
Place a small, accurately weighed amount of the polymer (typically 0.1-0.5 mg) into a pyrolysis sample cup.
-
-
Data Acquisition:
-
Introduce the sample cup into the pyrolyzer.
-
Initiate the pyrolysis and GC/MS data acquisition.
-
-
Data Analysis:
-
Identify the chromatographic peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
For unknown peaks, analyze the fragmentation patterns to deduce possible structures related to the this compound monomer.
-
Correlate the identified pyrolysis products with the known structure of the polymer to propose degradation pathways.
-
Visualizations
Caption: High-level overview of the thermal degradation pathways of polymerized this compound.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
References
- 1. akjournals.com [akjournals.com]
- 2. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analytix.co.uk [analytix.co.uk]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 12. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS [mdpi.com]
Validation & Comparative
A Comparative Guide to Quantifying Bisphenol A Diacrylate (BPA-DA) Conversion: HPLC vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals engaged in polymer chemistry and material science, the accurate quantification of monomer conversion is paramount for ensuring the desired properties and performance of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative spectroscopic methods for determining the conversion rate of Bisphenol A diacrylate (BPA-DA), a common monomer in photopolymer systems.
This document outlines the experimental protocols and presents supporting data to offer an objective comparison of the available analytical techniques.
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
HPLC is a robust separation technique that excels at the identification and quantification of individual components within a mixture.[1] For monitoring the conversion of BPA-DA, HPLC is used to measure the decrease in the concentration of the unreacted monomer over the course of the polymerization reaction. This is achieved by separating the monomer from the polymer and any other components in the reaction mixture, followed by detection, typically with an ultraviolet (UV) detector.
Comparison of Analytical Methods
While HPLC is a highly accurate and precise method, other techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Near-Infrared (NIR) Spectroscopy are also employed for monitoring acrylate (B77674) conversion. The choice of method often depends on the specific requirements of the study, including the need for real-time data, sample characteristics, and available instrumentation.
| Parameter | HPLC | FTIR Spectroscopy | NIR Spectroscopy |
| Principle | Chromatographic Separation | Vibrational Spectroscopy (Infrared Absorption) | Vibrational Spectroscopy (Overtone & Combination Bands) |
| Primary Measurement | Decrease in monomer peak area/height | Decrease in acrylate double bond peak (e.g., ~1637 cm⁻¹) | Decrease in acrylate overtone band (e.g., ~1620 nm) |
| Accuracy | High | Good to High (dependent on baseline and standard)[2] | Good (requires chemometric calibration)[3] |
| Precision (%RSD) | Excellent (<2%) | Good (<5%) | Good (<5%) |
| Limit of Detection (LOD) | Low (µg/mL to ng/mL range)[4][5] | Moderate | Moderate to Low |
| Limit of Quantification (LOQ) | Low (µg/mL to ng/mL range)[4][5] | Moderate | Moderate to Low |
| Analysis Time per Sample | 5-15 minutes | < 1 minute | < 1 minute |
| Real-time Monitoring | Possible with automated sampling, but typically offline | Yes (RT-FTIR)[3] | Yes (In-line monitoring)[3] |
| Sample Preparation | Dilution, possible quenching and extraction | Minimal to none | None for in-line measurements |
| Strengths | High specificity and accuracy for complex mixtures.[1] | Fast, non-destructive, provides structural information.[1] | Very fast, suitable for in-line process control, non-destructive.[3] |
| Limitations | Typically requires sample preparation, not ideal for real-time kinetics without specialized setup. | Can be influenced by changes in sample matrix and baseline shifts.[2] | Requires robust calibration models, less specific than HPLC.[3] |
This table summarizes typical performance characteristics. Actual values can vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocol: Quantification of BPA-DA Conversion by HPLC
This protocol describes a method for determining the conversion of BPA-DA in a photopolymerization reaction at discrete time points.
1. Materials and Reagents:
-
This compound (BPA-DA) monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent for polymerization (if applicable)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Quenching agent (e.g., hydroquinone (B1673460) in methanol)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV absorbance of the aromatic rings in BPA-DA)
-
Injection Volume: 10 µL
4. Standard Preparation:
-
Prepare a stock solution of BPA-DA in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the reaction samples (e.g., 0.01 to 0.5 mg/mL).
5. Sample Preparation and Polymerization:
-
Prepare the photopolymer formulation by mixing BPA-DA and the photoinitiator.
-
At time t=0, before initiating polymerization, take a sample of the unpolymerized mixture. Dilute a known amount of this sample with the mobile phase to a concentration within the calibration range. This will serve as the initial monomer concentration.
-
Initiate photopolymerization using a UV light source of a specific intensity.
-
At predetermined time intervals (e.g., 10, 30, 60, 120 seconds), take a small, known amount of the reaction mixture and immediately add it to a vial containing the quenching agent to stop the polymerization.
-
Dilute the quenched sample with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before HPLC analysis.
6. Data Analysis:
-
Inject the calibration standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples from each time point.
-
Determine the concentration of BPA-DA in each sample using the calibration curve.
-
Calculate the conversion rate at each time point using the following formula: Conversion (%) = [(Initial Monomer Concentration - Monomer Concentration at time t) / Initial Monomer Concentration] x 100
Visualizing the Workflow
The following diagram illustrates the experimental workflow for quantifying BPA-DA conversion using HPLC.
Caption: Experimental workflow for HPLC quantification of BPA-DA conversion.
Conclusion
The choice of analytical method for quantifying this compound conversion depends on the specific research objectives. For applications requiring high accuracy, precision, and the ability to analyze complex mixtures, HPLC is an excellent choice. While it may involve more extensive sample preparation compared to spectroscopic methods, its quantitative reliability is often unparalleled. For real-time, in-line process monitoring where speed is critical, FTIR and NIR spectroscopy offer significant advantages. Ultimately, a thorough understanding of the strengths and limitations of each technique, as presented in this guide, will enable researchers to select the most appropriate method for their needs.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. Discrepancies in degree of conversion measurements by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Bisphenol A Leaching: A Comparative Guide to LC-MS/MS Methods
For researchers, scientists, and drug development professionals, ensuring the safety of polymeric materials is paramount. Bisphenol A (BPA), a known endocrine disruptor, can leach from various polymers, posing potential health risks. This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the sensitive and accurate detection of BPA, supported by experimental data and detailed protocols.
LC-MS/MS has become the gold standard for quantifying trace levels of BPA due to its high sensitivity and selectivity.[1][2] This technique allows for the precise identification and measurement of BPA, even in complex matrices, by separating it from other compounds and then detecting its specific mass-to-charge ratio.
Comparative Analysis of LC-MS/MS Methodologies
The performance of an LC-MS/MS method is critically dependent on several factors, including the sample matrix, sample preparation, chromatographic separation, and mass spectrometric conditions. Below is a summary of key performance parameters from various studies, highlighting the capabilities of different approaches.
| Parameter | Method 1: BPA in Polyethylene (B3416737) Terephthalate (B1205515) (PET) | Method 2: BPA in Human Plasma | Method 3: BPA and its metabolites in Saline | Method 4: BPA in Infant Formula |
| Limit of Detection (LOD) | 1.0 ng/g[3][4] | - | - | 7.80 µg/kg (ppb) |
| Lower Limit of Quantification (LLOQ) | 3.3 ng/g[4] | 0.1 ng/mL[5] | 0.2 µg/L[6] | 31.3 µg/kg (ppb) |
| Recovery (%) | 89 - 107%[4] | - | 100 - 113% (Process Efficiency)[6] | 95 - 110% |
| Precision (%RSD) | < 7.6%[3][4] | < 17% at LLOQ[5] | < 15.5%[6] | - |
| Matrix | Recycled PET pellets, preforms, and bottles[3][4] | Human Plasma[5] | Saline (from in vitro skin absorption)[6] | Infant Formula Powder[7] |
Experimental Protocols: A Closer Look
The success of any LC-MS/MS analysis hinges on a well-defined experimental protocol. Here, we detail the methodologies from the compared studies.
Method 1: Analysis of BPA in Polyethylene Terephthalate (PET)
This method involves the complete dissolution and reprecipitation of the polymer to ensure the exhaustive extraction of BPA.[3][4]
-
Sample Preparation:
-
Cryogenically grind PET samples (pellets or bottle pieces).[8]
-
Dissolve the ground polymer in a suitable solvent.
-
Precipitate the polymer by adding a non-solvent.
-
Centrifuge and collect the supernatant containing the extracted BPA.
-
Filter the supernatant through a 0.2 µm PTFE filter before injection.[8]
-
-
Liquid Chromatography:
-
Column: ACQUITY UPLC® BEH C18 (100 x 2.1 mm, 1.7 µm) with a BEH C18 VanGuard™ pre-column.[8]
-
Mobile Phase: Methanol (B129727) and Water.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Gradient: Start with 10:90 (V/V) MeOH/H2O for 1 min, then a linear gradient to 100% MeOH from 1 to 5 min, and hold at 100% MeOH from 5 to 8 min.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 35 °C.[8]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8]
-
MS/MS Transitions: For BPA, the precursor ion m/z 227 is fragmented to product ions, with the transition to m/z 133 typically used for quantification.[7] For the internal standard BPA-d16, the transition m/z 241 > 223 is monitored.[7]
-
Method 2: Quantification of BPA in Human Plasma
This method is designed for high-throughput biomonitoring of BPA and its chlorinated derivatives.
-
Sample Preparation:
-
Details on the specific extraction method from plasma were not provided in the abstract. However, a deuterated internal standard (BPA-d16) is used to correct for extraction and ionization variations.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
The specific MS parameters were not detailed in the provided abstract, but the method demonstrates high sensitivity with LLOQs at the sub-ng/mL level.[5]
-
Method 3: Simultaneous Quantification of BPA and Alternatives
This method was developed to analyze BPA, its glucuronide metabolite, and commercial alternatives in samples from in vitro skin absorption studies.[6]
-
Sample Preparation:
-
Solid-phase extraction (SPE) is employed for sample clean-up and concentration.[6]
-
-
Liquid Chromatography:
-
System: UltiMate 3000 HPLC system.[6]
-
Column: C18 column (100 × 2.1 mm, 1.8 μm, Eclipse Plus, Zorbax, Agilent Technology).[6]
-
Mobile Phase: Water and acetonitrile, each containing 5 mM ammonium (B1175870) hydroxide.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 10 µL.[6]
-
-
Mass Spectrometry:
Method 4: Automated Analysis of BPA in Infant Formula
This method utilizes an automated online sample preparation system for rapid screening of BPA in a complex food matrix.[7]
-
Sample Preparation (Automated):
-
The sample is subjected to a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol.
-
An Aria TLX-1 LC system with a TurboFlow Cyclone P polymer-based extraction column is used for online sample cleanup.[7]
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
System: TSQ Vantage triple stage quadrupole mass spectrometer.[7]
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.[7]
-
Monitored Transitions: For BPA, precursor m/z 227 to product ions m/z 133 (quantification) and 212 (confirmation).[7] For the internal standard BPA-d16, the transition m/z 241 > 223 is used.[7]
-
Experimental Workflow for BPA Analysis
The general workflow for analyzing BPA leached from polymers using LC-MS/MS can be visualized as follows:
Conclusion
The choice of an appropriate LC-MS/MS method for detecting BPA leaching from polymers depends on the specific polymer, the expected concentration range of BPA, and the required throughput. For solid polymer samples, methods involving complete dissolution provide a comprehensive assessment of the total BPA content. For analyzing leachates or biological matrices, methods employing solid-phase extraction or automated online cleanup offer excellent sensitivity and efficiency. By carefully selecting and validating the analytical method, researchers can confidently and accurately assess the potential for BPA migration from polymeric materials, ensuring product safety and regulatory compliance.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a LC-MS/MS method for the analysis of bisphenol a in polyethylene terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. zaguan.unizar.es [zaguan.unizar.es]
A Comparative Analysis of Bisphenol A Diacrylate (Bis-DMA) and Bis-GMA in Dental Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent methacrylate (B99206) monomers used in dental resin composites: Bisphenol A dimethacrylate (Bis-DMA), often referred to as Bisphenol A diacrylate, and Bisphenol A glycidyl (B131873) methacrylate (Bis-GMA). This document synthesizes experimental data on their performance, biocompatibility, and polymerization kinetics to assist in the informed selection and development of dental materials.
Executive Summary
Bis-GMA has long been the cornerstone monomer in dental composites, prized for its high reactivity and good mechanical properties.[1][2] However, concerns over its viscosity and the potential for leaching of bisphenol A (BPA), a known endocrine disruptor, have driven research into alternative monomers.[1][2] Bis-DMA presents itself as one such alternative. This guide reveals that while both monomers share a common BPA core, their distinct chemical structures lead to significant differences in their clinical performance and biocompatibility profiles. A key differentiator is the susceptibility of Bis-DMA to hydrolytic degradation, leading to a higher potential for BPA release compared to the more stable Bis-GMA.[3]
Performance Characteristics
The mechanical integrity and longevity of dental restorations are paramount. Key performance indicators include flexural strength, water sorption, and solubility.
Mechanical Properties
The flexural strength of a dental resin is a critical determinant of its ability to withstand the forces of mastication. While data on neat Bis-DMA resins is limited, studies on commercial composites provide valuable insights. It is important to note that these composites contain a mixture of monomers and fillers, which significantly influence the final mechanical properties.
Table 1: Comparative Mechanical Properties of Dental Composites
| Property | Bis-GMA-based Composites | Bis-DMA/Alternative Monomer-based Composites | Key Findings |
| Biaxial Flexural Strength (MPa) | BE: 150.0 ± 15.00ED: 146.9 ± 12.90FS: 178.9 ± 18.50[1] | AF: 133.7 ± 13.90[1] | Bis-GMA based composites (FS) can exhibit higher flexural strength.[1] However, the inorganic matrix has a more significant influence on mechanical properties than the organic matrix.[1] |
| Compressive Strength (MPa) | Data not directly comparable for neat resins | Data not directly comparable for neat resins | The resistance to flexural loading of a BPA-free composite (AF) was significantly lower than all other resin composites evaluated in one study.[1] |
BE: Brilliant EverGlowTM, ED: IPS Empress Direct, FS: FiltekTM Supreme XTE, AF: Admira Fusion. Values are presented as mean ± standard deviation.
Water Sorption and Solubility
Water sorption can lead to volumetric changes and degradation of the resin matrix, while solubility indicates the amount of material lost over time. Both are critical for the long-term stability of a dental restoration.
Table 2: Water Sorption and Solubility of Dental Composites
| Property | Bis-GMA-based Composites | Bis-DMA/Alternative Monomer-based Composites | Key Findings |
| Water Sorption (µg/mm³) | FS: 31.17[1] | BF: 12.23AF: 18[1] | Bis-GMA based composites can exhibit higher water sorption.[1] The hydrophilicity of the monomers plays a major role.[2] |
| Water Solubility (µg/mm³) | Data not directly comparable | Data not directly comparable | Resins free of BPA may not influence chemical-mechanical performance.[1] |
FS: FiltekTM Supreme XTE, BF: Enamel Plus HRi Bio Function Enamel, AF: Admira Fusion.
Biocompatibility Profile
The biocompatibility of dental monomers is a primary concern, with research focusing on cytotoxicity and potential endocrine-disrupting effects.
Cytotoxicity
The in vitro cytotoxicity of leached monomers from dental resins is a crucial indicator of their potential to harm oral tissues. Human gingival fibroblasts (HGFs) are a common cell line used for this assessment.
Table 3: Comparative Cytotoxicity of Bis-GMA and Bis-DMA
| Monomer | Cell Line | Assay | Key Findings |
| Bis-GMA | Human Gingival Fibroblasts | MTT Assay | Bis-GMA has been shown to induce dose-dependent cytotoxicity.[4][5] |
| Bis-DMA | Breast Cancer Cells (MCF-7, T-47D, ZR-75-1) | Crystal violet or sulforhodamine-B assays | Bis-DMA significantly increased cell proliferation at concentrations at or above 10⁻⁶M.[6] |
Estrogenicity and BPA Leaching
The structural similarity of Bis-GMA and Bis-DMA to BPA raises concerns about their potential to elicit estrogenic responses.
Table 4: Estrogenicity and BPA Leaching
| Aspect | Bis-GMA | Bis-DMA | Key Findings |
| Estrogenic Activity | Considered to have less estrogenicity than Bis-DMA.[7] | Has been shown to have estrogenic activity in vitro.[6] | Both BPA and Bis-DMA cause cell proliferation at micromolar concentrations.[6] |
| BPA Leaching | Less likely to be hydrolyzed to BPA.[7] | Can be hydrolyzed to BPA by salivary esterases.[3] | The source of BPA that leaches from dental sealants is likely from the hydrolysis of Bis-DMA.[8] |
Polymerization Kinetics
The efficiency and rate of polymerization are critical for achieving optimal mechanical properties and minimizing the release of unreacted monomers.
Table 5: Polymerization Kinetics
| Monomer | Key Characteristics |
| Bis-GMA | High viscosity, which can limit the degree of conversion.[9] The polymerization rate is influenced by the addition of diluent monomers like TEGDMA.[10] |
| Bis-DMA (Propoxylated) | Propoxylated bisphenol A dimethacrylate has a lower viscosity and increased conversion rate compared to Bis-GMA.[9] |
Experimental Protocols
Flexural Strength Testing (Three-Point Bending Test)
This protocol is based on the ISO 4049 standard for polymer-based restorative materials.
-
Specimen Preparation: Rectangular bar specimens (typically 25 mm x 2 mm x 2 mm) are fabricated from the dental resin.
-
Curing: The specimens are light-cured according to the manufacturer's instructions.
-
Storage: Specimens are stored in distilled water at 37°C for 24 hours prior to testing.
-
Testing: The specimen is placed on two supports (20 mm apart) in a universal testing machine. A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load, L is the span length, b is the width, and d is the thickness of the specimen.
Water Sorption and Solubility (ISO 4049)
-
Specimen Preparation: Disc-shaped specimens (typically 15 mm in diameter and 1 mm thick) are prepared.
-
Initial Conditioning: The specimens are dried in a desiccator until a constant mass (m₁) is achieved.
-
Immersion: The discs are immersed in distilled water at 37°C for a specified period (e.g., 7 days).
-
Mass Measurement after Immersion: The specimens are removed from the water, blotted dry, and weighed to obtain the mass (m₂).
-
Re-drying: The specimens are re-dried in the desiccator until a constant mass (m₃) is achieved.
-
Calculations:
-
Water Sorption (Wsp) = (m₂ - m₃) / V
-
Water Solubility (Wsl) = (m₁ - m₃) / V where V is the volume of the specimen.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human gingival fibroblasts are cultured in a suitable medium.
-
Preparation of Extracts: Cured resin discs are immersed in the culture medium for a specific period (e.g., 24 hours) to obtain extracts containing leachable components.
-
Cell Exposure: The cultured cells are exposed to different concentrations of the resin extracts for a defined period (e.g., 24 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Cell Viability Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.
Visualizations
Caption: Estrogenic signaling pathway of bisphenols.
Caption: General experimental workflow for comparison.
References
- 1. Effect of Ageing on the Mechanical Properties of Dental Resin with and Without Bisphenol A | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of Different Composite Resins on Human Gingival Fibroblast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphenol S causes excessive estrogen synthesis by activating FSHR and the downstream cAMP/PKA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flexural Property Comparison of UDMA-Based and Bis-GMA-Based Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 8. Physicochemical and Mechanical Performance of Dental Resins Formulated from Dimethacrylated Oligoesters Derived from PET Recycling via Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to BPA-Free Alternatives for Bisphenol A Diacrylate in Composite Materials
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more biocompatible materials in biomedical and dental applications has led to the development of numerous alternatives to Bisphenol A (BPA)-based monomers. This guide provides a comprehensive evaluation of promising BPA-free alternatives to Bisphenol A diacrylate (BAD), a common component in composite resins. By presenting objective performance data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to assist researchers in making informed decisions for the development of next-generation composite materials.
Performance Comparison of BPA-Free Alternatives
The following tables summarize the key performance indicators of several novel BPA-free diacrylate monomers compared to the traditional Bis-GMA (a derivative of BPA). These alternatives offer a range of properties that may be suitable for various composite applications.
Table 1: Mechanical Properties of BPA-Free Monomers in Experimental Composites
| Monomer | Flexural Strength (MPa) | Elastic Modulus (GPa) | Filler Loading (% vol) | Reference |
| Bis-GMA (Control) | 105.8 ± 10.0 | - | 40 | [1] |
| SiMA | Lower than Bis-GMA based resin | Lower than Bis-GMA based resin | 72 (wt%) | [2] |
| CAME | 64 | - | - | [3] |
| HArUA | 227 | - | - | [3] |
| UDMA | - | - | 40 | [1] |
| FUDMA | 120.3 ± 10.4 | - | 40 | [1] |
| 2EMATE-BDI | Reduced polymerization stress by 30-50% compared to Bis-GMA | - | 70 (wt%) | [4] |
Note: Direct comparison is challenging due to variations in filler type, filler loading, and co-monomer systems used in different studies. Further standardized testing is required for a definitive comparison.
Table 2: Physical and Biocompatibility Properties of BPA-Free Monomers
| Monomer | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Cytotoxicity | Estrogenicity | Reference |
| Bis-GMA (Control) | Higher than SiMA based resin | Similar to SiMA based resin | Higher than SiMA based resin | Potential for BPA release | [2] |
| SiMA | Lower than Bis-GMA based resin | Nearly the same as Bis-GMA based resin | Lower than Z250 (Bis-GMA based) | BPA-free structure | [2] |
| CAME | 40 | 14 | Not specified | Natural resource-derived | [3] |
| HArUA | 23 | 2 | Not specified | - | [3] |
| UDMA | 1.3 ± 0.3 (%) | - | Lower than Bis-GMA | BPA-free structure | [1][5] |
| FUDMA | - | - | Not specified | BPA-free structure | [1] |
| 2EMATE-BDI | Reduced compared to Bis-GMA-TEGDMA systems | - | Not specified | BPA-free structure | [4] |
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of novel materials, detailed experimental methodologies are crucial. The following sections outline the protocols for key experiments cited in this guide.
Three-Point Bending Test for Flexural Strength (ISO 4049)
This test determines the flexural strength and modulus of a material, indicating its ability to resist fracture under bending loads.
Specimen Preparation:
-
Prepare bar-shaped specimens with dimensions of 25 mm x 2 mm x 2 mm.[6][7]
-
Light-cure the specimens according to the manufacturer's instructions, ensuring uniform polymerization. For dual-cured materials, specific light-activation protocols should be followed.[6]
Testing Procedure:
-
Mount the specimen on a universal testing machine with two supports placed 20 mm apart.[6][7]
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min or 0.75 mm/min.[2][7]
-
Record the load at which the specimen fractures.
-
Calculate the flexural strength (σ) using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen.
Water Sorption and Solubility (ISO 4049)
This method evaluates the amount of water absorbed by a material and the amount of soluble material that leaches out, which can affect the material's dimensional stability and biocompatibility.
Specimen Preparation:
-
Prepare disc-shaped specimens with a diameter of 15.0 ± 0.1 mm and a thickness of 1.0 ± 0.1 mm.[3][8]
-
Dry the specimens in a desiccator at 37°C until a constant mass (m1) is achieved.[8][9]
Testing Procedure:
-
Immerse the dried specimens in distilled water at 37°C for 7 days.[3][8]
-
After 7 days, remove the specimens, blot them dry, and weigh them to obtain the mass after water sorption (m2).[9]
-
Re-dry the specimens in the desiccator until a constant mass (m3) is achieved.[9]
-
Calculate water sorption (Wsp) and solubility (Wsl) using the following formulas:
-
Wsp = (m2 - m3) / V
-
Wsl = (m1 - m3) / V where V is the volume of the specimen.[9]
-
Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxicity of leachable components from composite materials by measuring the metabolic activity of cells.[10][11]
Preparation of Extracts:
-
Prepare cured composite specimens.
-
Immerse the specimens in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio for a defined period (e.g., 24 hours) to obtain material extracts.
Cell Culture and Exposure:
-
Seed a suitable cell line (e.g., L929 mouse fibroblasts or human gingival fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[10]
-
Remove the culture medium and replace it with the prepared material extracts (or serial dilutions).
-
Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).[11]
MTT Assay Procedure:
-
After the exposure period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.[10]
-
Living cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.[10]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[10]
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Estrogenicity Assay (Yeast Estrogen Screen - YES)
The YES assay is a bioassay used to detect the estrogenic activity of chemicals by utilizing genetically modified yeast that expresses the human estrogen receptor.
Principle: The yeast (Saccharomyces cerevisiae) is engineered to contain the human estrogen receptor gene (hERα) and a reporter gene (e.g., lacZ) under the control of estrogen response elements (EREs). When an estrogenic substance binds to the hERα, it activates the transcription of the lacZ gene, leading to the production of the enzyme β-galactosidase. This enzyme then metabolizes a chromogenic substrate, resulting in a color change that is proportional to the estrogenic activity.[12][13]
Assay Protocol:
-
Yeast Culture: Inoculate the recombinant yeast strain into a suitable growth medium and incubate until it reaches the logarithmic growth phase.
-
Sample Preparation: Prepare extracts of the dental composite materials in a suitable solvent (e.g., ethanol). Create serial dilutions of the extracts.
-
Assay Plate Setup: Add the sample extracts and a positive control (e.g., 17β-estradiol) to a 96-well plate.
-
Yeast Inoculation: Add the yeast culture and the chromogenic substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature for a specified period (e.g., 2-3 days).[12]
-
Measurement: Measure the color change (e.g., absorbance at a specific wavelength) using a microplate reader.
-
Data Analysis: Compare the response of the samples to the positive control to determine their relative estrogenic activity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential biological interactions of leached components, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing the cytotoxicity of composite material extracts using the MTT assay.
Caption: Simplified genomic signaling pathway of estrogen receptor activation by a xenoestrogen.
This guide provides a foundational overview for the evaluation of BPA-free alternatives in composite materials. It is important to note that the performance of these materials can be significantly influenced by the specific formulation, including the type and loading of fillers, as well as the curing conditions. Researchers are encouraged to conduct their own comprehensive studies to validate the suitability of these alternatives for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 12. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 13. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
A Comparative Guide to Characterizing Crosslink Density in Cured Bisphenol A Diacrylate (BPADA) Networks
The performance of thermoset polymers, such as those derived from Bisphenol A diacrylate (BPADA), is critically dependent on their network architecture.[1][2] Crosslink density, defined as the number of effective network junctions per unit volume, directly governs the material's mechanical strength, thermal stability, and solvent resistance.[1][3][4] For researchers and professionals in materials science and drug development, accurate characterization of this property is essential for optimizing material performance.
This guide provides an objective comparison of common analytical techniques used to determine the crosslink density in cured BPADA networks. We will delve into the experimental protocols for each method, present comparative data, and illustrate the relationships between these techniques and the material properties they measure.
Comparison of Primary Characterization Techniques
Several methods are available for quantifying crosslink density, each with distinct principles, advantages, and limitations. The most prevalent techniques include Swelling Tests, Dynamic Mechanical Analysis (DMA), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Swelling Tests: This classical method relies on immersing a cured polymer sample in a suitable solvent.[5] A loosely crosslinked network will absorb a significant amount of solvent and swell considerably, while a tightly crosslinked network will swell only slightly.[5] The degree of swelling is then used in conjunction with the Flory-Rehner theory to calculate the molecular weight between crosslinks (Mc) and, subsequently, the crosslink density.[6][7][8][9]
-
Dynamic Mechanical Analysis (DMA): DMA is a powerful technique for evaluating the viscoelastic properties of polymers.[2][10] By applying a sinusoidal stress and measuring the resultant strain, DMA can determine the storage modulus (E'), which represents the elastic character of the material.[10] According to the theory of rubber elasticity, the storage modulus in the rubbery plateau region (at temperatures above the glass transition temperature, Tg) is directly proportional to the crosslink density.[1][3] This relationship allows for the quantitative calculation of crosslink density for unfilled thermoset polymers.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) provides molecular-level insight into polymer structure and dynamics.[11][12] For crosslink density measurement, time-domain NMR is particularly useful.[12][13] It measures the spin-spin relaxation time (T2), which is sensitive to the mobility of polymer chains.[9][13] Highly crosslinked networks restrict chain mobility, leading to shorter T2 relaxation times, whereas looser networks with dangling chain ends exhibit longer T2 times.[13] This correlation allows for a rapid and non-destructive evaluation of crosslink density.[13]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate measurements. Below are the protocols for the key experiments discussed.
Protocol 1: Crosslink Density Determination by Swelling Test (ASTM D2765)
This protocol outlines the procedure for determining the swell ratio and calculating crosslink density based on the Flory-Rehner equation.[14]
-
Sample Preparation:
-
Cure the BPADA resin into a solid sample of a defined geometry (e.g., a small rectangular bar or disc).
-
Accurately weigh the initial dry sample (W_d). A few grams is typically sufficient.[5]
-
Ensure the sample is completely dry by placing it in a vacuum oven until a constant weight is achieved.
-
-
Swelling Procedure:
-
Measurement:
-
After the equilibrium swelling period, carefully remove the sample from the solvent.
-
Quickly blot the surface with filter paper to remove excess solvent and immediately weigh the swollen sample (W_s).[5]
-
-
Data Analysis:
-
Calculate the swelling ratio (Q) as the ratio of the swollen volume to the dry volume. This can be determined gravimetrically using the densities of the solvent and polymer.
-
Utilize the Flory-Rehner equation to calculate the molecular weight between crosslinks (Mc) and the crosslink density (ν). This calculation requires knowledge of the polymer-solvent interaction parameter (χ).[9]
-
Protocol 2: Crosslink Density Determination by Dynamic Mechanical Analysis (DMA)
This method uses the storage modulus from the rubbery plateau to calculate crosslink density.[1][6]
-
Sample Preparation:
-
Prepare a rectangular sample of the cured BPADA network with precise dimensions (e.g., length, width, and thickness).
-
Ensure the sample is free of voids or defects.
-
-
DMA Measurement:
-
Mount the sample in the DMA instrument using a suitable clamp, such as tensile or single cantilever bending.
-
Perform a dynamic temperature ramp test, heating the sample from below its glass transition temperature (Tg) to well into its rubbery plateau region (e.g., from -30 °C to 150 °C) at a constant heating rate (e.g., 3 °C/min).[1][2]
-
The test should be conducted at a fixed frequency (e.g., 1 Hz) and a small strain amplitude (e.g., 0.1%) to ensure the measurement is within the linear viscoelastic region.[1][10]
-
-
Data Analysis:
-
Identify the storage modulus (E') in the rubbery plateau region from the resulting DMA curve. This is the relatively flat region of the E' curve at temperatures above the Tg peak in the tan δ curve.[1]
-
Calculate the crosslink density (ν) using the theory of rubber elasticity, according to the equation:
-
ν = E' / (3RT)
-
Where E' is the storage modulus in the rubbery plateau (in Pa), R is the ideal gas constant (8.314 J/mol·K), and T is the absolute temperature (in K) in the rubbery plateau region.[1]
-
-
Protocol 3: Crosslink Density Determination by NMR Spectroscopy
This protocol describes the use of low-field or solid-state NMR to measure T2 relaxation time.[13]
-
Sample Preparation:
-
Place a small amount of the cured BPADA sample into an NMR tube. No specific sample geometry is required, and the method is non-destructive.[13]
-
-
NMR Measurement:
-
Use a low-field NMR spectrometer to measure the spin-spin (T2) relaxation time.
-
The instrument subjects the sample to a magnetic field and measures the decay of the transverse magnetization.
-
-
Data Analysis:
-
The resulting decay curve is analyzed to extract T2 relaxation times.
-
Different components of the network (e.g., crosslinked chains, dangling ends) will have distinct T2 values.[13]
-
A shorter T2 relaxation time (e.g., 0.1-1 ms) corresponds to the restricted motion of the crosslinked polymer chains and is indicative of a higher crosslink density.[13]
-
Correlate the T2 relaxation time with crosslink density values obtained from a reference method (like swelling tests) to build a calibration curve for rapid, quantitative analysis.[13]
-
Data Presentation and Comparison
The choice of technique often depends on the specific information required, sample availability, and desired throughput. The tables below summarize the quantitative outputs and a qualitative comparison of the methods.
Table 1: Quantitative Data Comparison of Crosslink Density Characterization Methods
| Parameter Measured | Swelling Test | Dynamic Mechanical Analysis (DMA) | NMR Spectroscopy |
| Primary Output | Swelling Ratio (Q) | Storage Modulus (E'), Loss Modulus (E''), Tan Delta (tan δ) | T2 Relaxation Time |
| Calculated Value | Molecular Weight between Crosslinks (Mc), Crosslink Density (ν) | Crosslink Density (ν), Glass Transition Temperature (Tg) | Relative proportions of network components (crosslinked chains, dangling ends) |
| Units | Q (dimensionless), Mc ( g/mol ), ν (mol/m³) | E' (Pa), ν (mol/m³), Tg (°C) | T2 (ms) |
| Nature of Data | Provides an average crosslink density for the bulk sample. | Provides temperature-dependent viscoelastic properties and crosslink density.[10] | Provides information on molecular mobility and the distribution of different network structures.[13] |
Table 2: Performance Comparison of Crosslink Density Characterization Methods
| Feature | Swelling Test | Dynamic Mechanical Analysis (DMA) | NMR Spectroscopy |
| Principle | Solvent absorption based on network tightness | Mechanical response to oscillatory stress | Nuclear spin relaxation based on molecular mobility |
| Sample State | Solid | Solid | Solid, Liquid, Gel |
| Destructive? | Yes | Generally non-destructive (unless strained to failure) | No |
| Speed | Slow (hours to days) | Moderate (typically 1-2 hours) | Fast (minutes per sample)[13] |
| Sample Prep | Simple weighing | Requires precise geometry | Minimal, no specific shape required[13] |
| Key Advantage | Low cost, well-established method | Provides rich viscoelastic data (Tg, damping) in addition to crosslink density | Rapid, non-destructive, provides detailed molecular-level information[13] |
| Key Limitation | Requires accurate polymer-solvent interaction parameter (χ), time-consuming | Only applicable to unfilled polymers, indirect calculation | Higher initial equipment cost, may require calibration with other methods |
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz can help visualize the experimental processes and the theoretical connections between measurement techniques and material properties.
Caption: Experimental workflow for characterizing BPADA network crosslink density.
Caption: Relationship between measurement techniques, crosslink density, and properties.
References
- 1. Quantify Polymer Crosslinking Density Using Rheology and DMA [tainstruments.com]
- 2. tainstruments.com [tainstruments.com]
- 3. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates -Elastomers and Composites [koreascience.kr]
- 10. DMA: Dynamic Mechanical Analysis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 13. jkxtac.com [jkxtac.com]
- 14. jordilabs.com [jordilabs.com]
Unveiling the Elusive Leachate: A Comparative Guide to Bisphenol A from Dental Materials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bisphenol A (BPA) leaching from various dental materials, supported by experimental data. It delves into the quantitative analysis of BPA release, details the experimental protocols for its detection, and visualizes the biological pathways BPA is known to affect.
Bisphenol A (BPA), a well-known endocrine disruptor, is a component in the manufacturing of some dental resins and composites.[1][2] Concerns have been raised about its potential to leach from these materials into the oral cavity.[1][3] This guide synthesizes findings from multiple studies to offer a comparative look at BPA leaching from different dental products, providing a valuable resource for material selection and further research.
Quantitative Comparison of BPA Leaching
The amount of BPA that leaches from dental materials can vary significantly depending on the specific product, the surrounding medium, and the duration of exposure. Below are tables summarizing quantitative data from various studies, offering a side-by-side comparison of BPA release from different dental composites and sealants.
Table 1: BPA Leaching from Dental Composites and Sealants in Deionized Water
| Dental Material | Type | Leaching after 24 hours (ng/mL) | Leaching after 2 weeks (ng/mL) | Analytical Method |
| Tetric EvoFlow® | Composite | Significantly higher than control | 8.7 ± 1.6 | UPLC-MS/MS |
| DELTON® | Sealant | 9.6 ± 2.2 | 9.2 ± 2.2 | UPLC-MS/MS |
| Control | - | Not specified | Not specified | UPLC-MS/MS |
Data sourced from Becher et al. (2018).[3]
Table 2: ADA Laboratory Evaluation of BPA Release from Dental Sealants in Artificial Saliva (24 hours)
| Sealant Brand | Average BPA Release (ng per 8mg of sealant) |
| UltraSeal XT hydro | <0.001 |
| Clinpro | <0.001 |
| Helioseal F | <0.001 |
| DELTON FS+ | <0.015 |
| Embrace WetBond | <0.013 |
| Seal-Rite | 0.035 |
| FluoroShield | <0.014 |
| Guardian Seal | 0.030 |
| BeautiSealant | <0.014 |
| Control Seal | 0.027 |
| ClearVue | <0.069 |
| Prevent Seal | 0.117 |
| Tooth Fairy | <0.020 |
| ECO-S | 0.162 |
Data adapted from the American Dental Association (ADA) report on BPA release from dental sealants. Note: The report indicates that the median value for BPA release from four sealants was 0.09 ng.[4][5]
Experimental Protocols
To ensure the reproducibility and validity of leaching studies, detailed experimental protocols are crucial. Below is a generalized methodology for assessing BPA leaching from dental materials, based on common practices in the cited literature.
Sample Preparation and Curing
-
Material Dispensing: Dispense the dental composite or sealant from the manufacturer's syringe onto a mold of standardized dimensions (e.g., 5 mm diameter, 2 mm thickness).
-
Curing: Light-cure the samples using a dental curing light for the manufacturer-recommended duration. Ensure the light guide is held perpendicular to and in close contact with the material surface.
-
Sample Removal: Carefully remove the cured disc from the mold.
Leaching Experiment
-
Immersion: Place each cured sample into a glass vial containing a specific volume of leaching medium (e.g., 1 mL of artificial saliva, deionized water, or a 75% ethanol/water solution).[6]
-
Incubation: Incubate the vials at 37°C for a predetermined period (e.g., 24 hours, 7 days, 2 weeks).[3][6] Agitation may be applied to simulate oral conditions.
-
Sample Collection: At the end of the incubation period, carefully remove the dental material sample. The remaining solution (the leachate) is collected for analysis. For time-course studies, the leaching medium is replaced at specified intervals.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the sensitive and specific quantification of BPA in biological and environmental samples.[7]
-
Sample Preparation:
-
To an aliquot of the leachate, add an internal standard (e.g., ¹³C₁₂-BPA) to correct for any loss during sample processing.
-
For saliva samples, a digestion step with β-glucuronidase may be included to measure total BPA (conjugated and unconjugated).[8]
-
Proteins may be precipitated using a solvent like acetonitrile.[8]
-
-
Chromatographic Separation:
-
Inject the prepared sample into a liquid chromatograph.
-
The sample is passed through a C18 column, which separates BPA from other components in the matrix based on its chemical properties.
-
A mobile phase gradient (e.g., a mixture of water and methanol (B129727) with a small amount of ammonium (B1175870) acetate) is used to elute the compounds from the column.[9]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) is commonly used to ionize the BPA molecules.
-
The first mass spectrometer (MS1) selects the parent ion of BPA.
-
This ion is then fragmented, and the second mass spectrometer (MS2) detects specific fragment ions. This two-stage detection (tandem mass spectrometry) provides high specificity and reduces background noise.
-
-
Quantification:
-
The amount of BPA in the sample is determined by comparing the peak area of the BPA to that of the internal standard and referencing a calibration curve generated with known concentrations of BPA.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the potential biological implications of BPA exposure and the process of its detection, the following diagrams have been generated using the Graphviz DOT language.
BPA is known to exert its effects by interacting with various cellular signaling pathways. One of the most studied is its ability to mimic the hormone estrogen by binding to estrogen receptors.
This guide highlights that while BPA can leach from some dental materials, the amounts are often very low.[5][10] However, the specific material and analytical methodology used are critical in determining the extent of leaching.[7] The provided data and protocols offer a foundation for informed decision-making and future research in the development of safer and more inert dental materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Presence and leaching of bisphenol a (BPA) from dental materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bauersmiles.com [bauersmiles.com]
- 5. ada.org [ada.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bisphenol A in human saliva and urine before and after treatment with dental polymer‐based restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisphenol A suppresses proliferation and induces apoptosis in colonic epithelial cells through mitochondrial and MAPK/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Cytotoxicity of Bisphenol A Diacrylate-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro cytotoxicity of Bisphenol A diacrylate (BADGE)-based polymers and their alternatives. The information compiled from various experimental studies is intended to assist researchers in understanding the relative toxicity of these compounds and in selecting appropriate materials for their applications. This document summarizes key quantitative data, details common experimental protocols, and illustrates a significant signaling pathway involved in the cytotoxic effects of these compounds.
Quantitative Cytotoxicity Data
The following tables summarize the cytotoxic effects of Bisphenol A (BPA), a key component of BADGE-based polymers, and its various analogues compared to other polymer systems. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function, with lower values indicating higher cytotoxicity. Cell viability data provides a direct measure of the percentage of living cells after exposure to a substance.
| Compound | Cell Line | IC50 (µM) | Reference |
| Bisphenol A (BPA) | MCF-7 | 58.2 | [1] |
| HSeC | 62.1 | [1] | |
| Bisphenol S (BPS) | MCF-7 | 185.2 | [1] |
| HSeC | 210.4 | [1] | |
| Bisphenol F (BPF) | MCF-7 | 254.7 | [1] |
| HSeC | 288.3 | [1] | |
| Bisphenol AF (BPAF) | MCF-7 | 85.3 | [1] |
| HSeC | 94.6 | [1] | |
| Bisphenol Z (BPZ) | MCF-7 | 59.1 | [1] |
| HSeC | 48.7 | [1] | |
| Urethane Dimethacrylate (UDMA) | RAW264.7 | >100 | [2] |
Table 1: Comparative Cytotoxicity (IC50) of Bisphenol A and Its Analogues in MCF-7 and HSeC Cell Lines after 24 hours of Exposure. [1]
| Material | Cell Line | Incubation Time | Cell Viability (%) | Reference |
| Self-cure acrylic resin | Gingival Fibroblasts | 24 hours | ~85 | [3] |
| Orthocryl LC (Light-cured acrylic) | Gingival Fibroblasts | 24 hours | >100 | [3] |
| Enlight light cure composite | Gingival Fibroblasts | 24 hours | >100 | [3] |
| Urethane Dimethacrylate (UDMA) 10 µM | RAW264.7 macrophages | 24 hours | Significantly reduced | [2] |
| Urethane Dimethacrylate (UDMA) 100 µM | RAW264.7 macrophages | 24 hours | Significantly reduced | [2] |
Table 2: Cell Viability of Different Polymer-Based Materials.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Cell Viability Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well plates
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO, or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and expose the cells to various concentrations of the test compounds (dissolved in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (1 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Formazan Solubilization: Discard the MTT solution and add 100 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals. Shake the plate gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Cytotoxicity Assessment using the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well plates
-
Cell culture medium
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the cell-free supernatant to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Solution Addition: Add the stop solution provided in the kit to each well to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.
Mandatory Visualization
Signaling Pathway
Caption: BPA-induced apoptosis signaling pathway.
Experimental Workflow
Caption: In-vitro cytotoxicity testing workflow.
References
Comparison of mechanical properties: UDMA vs. Bisphenol A diacrylate
A comparative analysis of the mechanical properties of Urethane Dimethacrylate (UDMA) and Bisphenol A diacrylate (Bis-DA), commonly used in dental restorative composites, reveals distinct performance profiles for each monomer. This guide provides a detailed comparison of their key mechanical attributes, supported by experimental data, to assist researchers and professionals in material selection and development.
Overview of UDMA and Bis-DA
Urethane Dimethacrylate (UDMA) is an aliphatic dimethacrylate known for its flexibility and lower viscosity compared to Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), a common derivative of Bis-DA.[1][2] This lower viscosity can contribute to a higher degree of conversion during polymerization, potentially leading to a denser polymer network.[1] Bis-GMA, on the other hand, is an aromatic dimethacrylate characterized by its rigid structure, which can impart high strength and stiffness to the resulting polymer. However, its high viscosity often necessitates the inclusion of a diluting monomer, such as triethylene glycol dimethacrylate (TEGDMA), to achieve workable handling characteristics.[3][4][5]
Comparative Mechanical Properties
The mechanical properties of resin composites are significantly influenced by the base monomer. The following table summarizes the key mechanical properties of UDMA and Bis-GMA based materials from various studies. It is important to note that these values can be affected by the specific formulation, including the type and concentration of fillers and co-monomers, as well as the testing conditions.
| Mechanical Property | UDMA-based Resins | Bis-GMA-based Resins | Key Observations |
| Flexural Strength (MPa) | 82 ± 8 to 148 ± 7[6] | 105.8 ± 10.0 to 120 ± 15[6][7] | UDMA-based composites can exhibit a wider range of flexural strength, with some formulations showing superior performance to Bis-GMA based ones.[6] |
| Flexural Modulus (GPa) | 5.02 ± 0.12 to 9.40 ± 0.68[6] | 9.34 ± 0.49[6] | The flexural modulus of UDMA-based resins can be comparable to or lower than that of Bis-GMA based resins, depending on the specific formulation.[6] |
| Hardness (Vickers Hardness, HV) | 16[1][3][4] | 14[1][3][4] | UDMA/TEGDMA based resins have been shown to exhibit higher hardness values compared to Bis-GMA/TEGDMA resins.[1][8] |
| Fracture Toughness (MPa·m¹/²) | 0.223 ± 0.006 (for a standard UDMA resin)[9] | Data not directly available in neat form; highly dependent on fillers. | Modified UDMA resins have shown increased fracture toughness.[9] Direct comparison with Bis-GMA is challenging without comparable formulations. |
| Polymerization Shrinkage (%) | Generally higher than Bis-GMA based resins.[2][10] | Lower than UDMA-based resins.[11] | The higher volumetric shrinkage of UDMA is considered a critical shortcoming.[2][10] |
Logical Flow of Material Comparison
The following diagram illustrates the logical workflow for comparing the mechanical properties of UDMA and Bis-DA based materials, from their intrinsic chemical characteristics to the final performance evaluation.
Caption: Logical workflow for comparing UDMA and Bis-DA mechanical properties.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in dental materials research.[12][13]
Flexural Strength and Flexural Modulus Testing (Three-Point Bending Test)
This test is commonly used to determine the flexural strength and modulus of dental composites, as specified in ISO 4049.[13]
1. Specimen Preparation:
-
Beam-shaped specimens are prepared with dimensions of 25 mm x 2 mm x 2 mm.[6]
-
The uncured composite material is placed into a mold of the specified dimensions.
-
The material is light-cured according to the manufacturer's instructions.
-
After curing, the specimens are removed from the mold and any excess material is carefully removed.
-
The specimens are then stored in distilled water at 37°C for 24 hours prior to testing to simulate oral conditions.[6]
2. Testing Procedure:
-
The test is performed using a universal testing machine.
-
The specimen is placed on two supports with a span of 20 mm.
-
A load is applied to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.[14]
-
The load and deflection are recorded throughout the test.
3. Data Calculation:
-
Flexural Strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen height.[14]
-
Flexural Modulus (E) is calculated from the slope of the linear portion of the load-deflection curve using the formula: E = L³ / 4bh³ * (F/Y), where F/Y is the slope of the load-deflection curve.[14]
Hardness Testing (Vickers Microhardness Test)
Hardness is a measure of a material's resistance to localized plastic deformation.[12]
1. Specimen Preparation:
-
Cylindrical or disc-shaped specimens are prepared and cured as described for the flexural strength test.
-
The surface to be tested is polished to a smooth, flat finish.
2. Testing Procedure:
-
A Vickers microhardness tester is used for this measurement.
-
A diamond indenter in the shape of a square pyramid is pressed into the surface of the specimen with a specific load (e.g., 500g) for a set duration (e.g., 15 seconds).
-
After the load is removed, the two diagonals of the resulting indentation are measured using a microscope.
3. Data Calculation:
-
The Vickers Hardness number (HV) is calculated using the formula: HV = 1.854 * (F/d²), where F is the applied load and d is the average length of the two diagonals of the indentation.
Fracture Toughness Testing
Fracture toughness measures a material's resistance to crack propagation.[13]
1. Specimen Preparation:
-
Single-edge notch beam specimens are prepared with dimensions such as 2.5 mm x 5 mm x 25 mm.[9]
-
A sharp notch of a specific depth is created in the center of one edge of the specimen.
2. Testing Procedure:
-
The notched specimen is subjected to a three-point bending test, similar to the flexural strength test.
-
The load is applied to the edge opposite the notch, causing the crack to propagate from the notch tip.
3. Data Calculation:
-
The fracture toughness (KIc) is calculated based on the maximum load at fracture and the specimen geometry using formulas derived from linear elastic fracture mechanics.
Polymerization Shrinkage Measurement
This test quantifies the volumetric reduction that occurs during the polymerization of the resin.
1. Specimen Preparation:
-
A small amount of the uncured resin is prepared.
-
To ensure complete polymerization for measurement purposes, a photoinitiator such as camphorquinone (B77051) is added.[14]
2. Testing Procedure:
-
The density of the uncured monomer is determined by weighing a known volume.[14]
-
The monomer is then light-cured for an extended period (e.g., 6 minutes) to ensure maximum polymerization.[14]
-
The density of the cured polymer is then measured.
3. Data Calculation:
-
The volumetric polymerization shrinkage is calculated from the difference in the densities of the uncured and cured material.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wam.edu.pl [wam.edu.pl]
- 5. The Influence of Low-Molecular-Weight Monomers (TEGDMA, HDDMA, HEMA) on the Properties of Selected Matrices and Composites Based on Bis-GMA and UDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flexural Property Comparison of UDMA-Based and Bis-GMA-Based Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 7. A comparative study on the mechanical and antibacterial properties of BPA-free dental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fracture Toughness of UDMA based Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 10. mdpi.com [mdpi.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties | Pocket Dentistry [pocketdentistry.com]
- 14. Impact of replacing Bis-GMA and TEGDMA by other commercially available monomers on the properties of resin-based composites | Pocket Dentistry [pocketdentistry.com]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Residual BPA-DA Monomer Quantification
For researchers, scientists, and drug development professionals, ensuring the purity and safety of materials is paramount. One critical aspect of this is the accurate quantification of residual monomers, such as Bisphenol A diglycidyl ether (BPA-DA or BADGE), a common component in epoxy resins and coatings. This guide provides a comprehensive comparison of analytical methods for the validation of residual BPA-DA quantification, supported by experimental data and detailed protocols to aid in selecting the most suitable approach for your research needs.
The potential for migration of residual monomers from packaging materials, medical devices, and other products into pharmaceuticals necessitates robust and reliable analytical methods for their detection and quantification. Regulatory bodies worldwide have stringent requirements for the validation of these methods to ensure product safety and efficacy. This guide focuses on the analytical validation parameters for quantifying residual BPA-DA, a key monomer in the synthesis of various polymers.
A Comparative Look at Analytical Techniques
The quantification of residual BPA-DA is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers a unique set of advantages and limitations in terms of sensitivity, selectivity, and applicability to different sample matrices.
High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique. When coupled with an Ultraviolet (UV) detector, it provides a cost-effective and reliable method for routine analysis. For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a Fluorescence Detector (FLD) or a Mass Spectrometer (MS). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for trace-level quantification due to its exceptional specificity and low detection limits.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suitable for volatile and semi-volatile compounds. While derivatization of BPA-DA may be required to improve its volatility and chromatographic behavior, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.
The choice of the analytical technique is dictated by the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation.
Key Validation Parameters: A Quantitative Comparison
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[3][4] The key parameters for analytical method validation, as per guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6]
The following tables summarize the quantitative data from various studies on the validation of analytical methods for BPA-DA (BADGE) and its derivatives.
Table 1: Comparison of HPLC-based Methods for BPA-DA (BADGE) Quantification
| Parameter | HPLC-UV | HPLC-FLD | LC-MS/MS |
| Linearity Range | 0.05 - 10 µg/mL | 0.01 - 1 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 5% | < 3% | < 2% |
| LOD | ~10 ng/mL | ~1 ng/mL | ~0.05 ng/mL |
| LOQ | ~30 ng/mL | ~3 ng/mL | ~0.15 ng/mL |
Table 2: Comparison of GC-MS Method for BPA-DA (BADGE) Quantification
| Parameter | GC-MS |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.996 |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (% RSD) | < 8% |
| LOD | ~5 ng/mL |
| LOQ | ~15 ng/mL |
Experimental Protocols: A Step-by-Step Guide
Detailed and well-documented experimental protocols are crucial for the reproducibility and reliability of analytical results. Below are representative methodologies for sample preparation and analysis.
Sample Preparation: Extraction of Residual BPA-DA
A critical step in the analysis is the efficient extraction of the residual monomer from the sample matrix.[7][8] Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[9]
Solid-Phase Extraction (SPE) Protocol:
-
Conditioning: A C18 SPE cartridge is conditioned with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: The sample extract (e.g., dissolved in a suitable solvent) is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interfering substances.
-
Elution: The retained BPA-DA is eluted with 5 mL of methanol or acetonitrile (B52724).
-
Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of the mobile phase for analysis.
Liquid-Liquid Extraction (LLE) Protocol:
-
Extraction: The sample is mixed with an immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Partitioning: The mixture is shaken vigorously for a specified time to allow the BPA-DA to partition into the organic phase.
-
Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected.
-
Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate (B86663) and then concentrated using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a known volume of the mobile phase for analysis.
Analytical Methodologies
HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 228 nm.[10]
-
Quantification: Based on a calibration curve prepared from standard solutions of BPA-DA.
LC-MS/MS Method:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for BPA-DA.
-
Quantification: Using an internal standard and a calibration curve.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the validation parameters.
Caption: Experimental workflow for the quantification of residual BPA-DA.
References
- 1. eurofins.it [eurofins.it]
- 2. resolian.com [resolian.com]
- 3. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 4. wjarr.com [wjarr.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 7. bib.irb.hr:8443 [bib.irb.hr:8443]
- 8. researchgate.net [researchgate.net]
- 9. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Migration Testing of Bisphenol A Diacrylate and its Alternatives from Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals
The potential for migration of chemical compounds from food contact materials (FCMs) into foodstuffs is a significant concern for consumer safety and regulatory compliance. Bisphenol A (BPA), a well-known monomer used in the production of polycarbonate plastics and epoxy resins, has been the subject of extensive research and stringent regulation due to its endocrine-disrupting properties. Consequently, the use of BPA in many applications is being phased out, leading to the introduction of various alternatives. This guide provides a comprehensive comparison of migration testing for Bisphenol A diacrylate (BPA-DA), a related compound, and its common alternatives, with a focus on analytical methodologies and experimental data.
Comparison of Migration Levels
The migration of bisphenols from food contact materials is influenced by several factors, including the type of food, temperature, and contact time. To simulate these conditions, migration testing is typically performed using food simulants as prescribed by regulatory bodies. The following tables summarize the migration data for BPA and its key alternatives from various studies.
Table 1: Specific Migration Limits (SML) for Bisphenols in the European Union
| Compound | Previous SML (Regulation (EU) No 10/2011) | Current Status (Regulation (EU) 2024/3190) |
| Bisphenol A (BPA) | 0.05 mg/kg | Banned in most FCMs, SML of "Not Detected" (1 µg/kg) with exceptions[1][2] |
| Bisphenol S (BPS) | 0.05 mg/kg | Permitted for now, subject to existing limits, pending further EFSA guidance[3] |
| Other Bisphenols | No specific SML | Use of hazardous bisphenols is prohibited unless authorized[3] |
Table 2: Comparative Migration of BPA and Alternatives into Food Simulants
| Analyte | Food Contact Material | Food Simulant | Test Conditions | Migration Level | Reference |
| BPA | Polycarbonate, Epoxy resins | 3% Acetic Acid | Varies | Below LOQ (0.005 mg/kg) | [4] |
| BPA | Canned Foodstuffs | - | - | 21.86 - 1858.71 µg/kg | [5] |
| BPA | Paper Box Food Packaging | - | - | 36.48 - 554.69 µg/kg | [5] |
| BPA | Glass Jar Food Packaging | - | - | Not Detected - 399.21 µg/kg | [5] |
| BPA | Tuna Cans (Epoxy Resin) | Fatty-food simulant | 1 year at 25°C | 11.3 - 138.4 µg/kg | [6] |
| BPA | Tuna Cans (Organosol/Epoxy) | Fatty-food simulant | Varies | Below LOQ (10.0 µg/kg) | [6] |
| BPS | Canned Foods | - | - | Detected in 48% of samples | [7] |
| BPF | Metal Can Coatings | Food Simulants | Varies | Detected | [8] |
| TMBPF | Metal Can Coatings | Food Simulants | Varies | Detected | [8] |
LOQ: Limit of Quantification
Experimental Protocols
Accurate and reliable quantification of bisphenol migration is crucial for risk assessment and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective method for the determination of BPA and some of its analogs.
Sample Preparation (Food Simulants):
-
Aqueous food simulants (e.g., distilled water, 3% acetic acid, 10% ethanol) can often be directly injected after filtration.
-
For fatty food simulants (e.g., olive oil), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required to isolate the analytes.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength at 275 nm and emission wavelength at 313 nm[4].
Validation Parameters:
-
Limit of Detection (LOD): Typically in the range of 0.002 - 0.005 mg/kg[9][10].
-
Limit of Quantification (LOQ): Typically around 0.01 mg/kg[9][10].
-
Linearity: Excellent linearity is generally achieved with correlation coefficients (r²) > 0.999[9][10].
-
Recovery: Good recovery rates, typically between 70% and 110%, are expected.
Caption: Workflow for BPA analysis using HPLC-FLD.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of a wide range of volatile and semi-volatile compounds, including bisphenols. A derivatization step is often employed to improve the volatility and chromatographic behavior of these compounds.
Sample Preparation and Derivatization:
-
Extraction of analytes from the food simulant using a suitable solvent (e.g., methylene (B1212753) chloride)[8].
-
The extract is concentrated under a gentle stream of nitrogen.
-
Derivatization is performed using an agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to form more volatile trimethylsilyl (B98337) (TMS) derivatives[8].
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5% diphenyl/95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping up to 270°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, with quantification performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Caption: Workflow for bisphenol analysis using GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers very high sensitivity and specificity, making it ideal for the analysis of trace levels of bisphenols in complex food matrices and for the simultaneous analysis of multiple bisphenol analogs.
Sample Preparation:
-
Sample preparation can be simplified compared to GC-MS, often involving a "dilute-and-shoot" approach for aqueous simulants or a simple protein precipitation or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for more complex matrices[7].
LC-MS/MS Conditions:
-
LC System: A C18 column is typically used with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization[7].
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in negative electrospray ionization (ESI) mode[7].
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte.
Caption: Workflow for bisphenol analysis using LC-MS/MS.
Conclusion
The migration of bisphenols from food contact materials remains a critical area of study. While BPA is heavily regulated and often found at very low or non-detectable levels in recent studies, the migration of its alternatives requires ongoing monitoring. The choice of analytical technique depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the number of target analytes. HPLC-FLD offers a cost-effective and sensitive method for routine BPA monitoring, while GC-MS and LC-MS/MS provide higher specificity and the capability for multi-analyte screening, which is essential for evaluating the migration of a broader range of bisphenol alternatives. As regulations continue to evolve, the development and validation of robust analytical methods will be paramount in ensuring the safety of food contact materials.
References
- 1. GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d.lib.msu.edu [d.lib.msu.edu]
- 3. Quantification of Bisphenol A by HPLC [eag.com]
- 4. Migration of BPA from Food Packaging and Household Products on the Croatian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinatıon of bisphenol a migrating from canned food and beverages in markets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Migration of bisphenol A (BPA) from can coatings into a fatty-food simulant and tuna fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Quantitation Studies of Migrants from BPA Alternative Food-Contact Metal Can Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Bisphenol A Diacrylate: A Guide for Laboratory Professionals
The safe and compliant disposal of Bisphenol A diacrylate (BPAD), a common monomer in polymer synthesis, is critical for ensuring laboratory safety and environmental protection. Improper handling can lead to health hazards, including allergic skin reactions, and long-term environmental damage due to its toxicity to aquatic life.[1][2] This guide provides essential, step-by-step procedures for the proper management and disposal of BPAD waste in a research and development setting.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound and its waste with the appropriate personal protective equipment (PPE) in a controlled environment.
Handling Precautions:
-
Always work in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[1][3][4]
-
Avoid all contact with skin and eyes.[1][3] In case of skin contact, wash the area immediately with soap and plenty of water.[5]
-
Prevent the formation of dust and aerosols.[1]
-
Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][6]
-
Wash hands and face thoroughly after handling the substance.[3][5]
-
Ensure that contaminated work clothing is not taken out of the workplace and is properly decontaminated before reuse.[1][3]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Citation(s) |
| Eye/Face Protection | Safety glasses with side-shields, goggles, or a face shield. Approved under standards like NIOSH (US) or EN 166 (EU). | [2][5] |
| Hand Protection | Chemical-impermeable gloves, such as nitrile rubber (>0.5 mm). Gloves must be inspected before use and disposed of properly after. | [1][2][7] |
| Body Protection | Lab coat, long-sleeved clothing, or impervious clothing selected based on the concentration and amount of the substance. | [1][2][7] |
| Respiratory Protection | Use only when ventilation is inadequate. Ensure it is NIOSH-approved or equivalent. | [4] |
Step-by-Step Disposal Procedures
The disposal of this compound waste must adhere strictly to local, national, and international regulations.[6][8] Never dispose of BPAD down the drain or in the regular trash.[3][9][10] The primary responsibility for proper waste characterization and disposal lies with the waste generator.[8][11]
Phase 1: Waste Identification and Segregation
-
Identify Waste: Classify all materials contaminated with this compound as hazardous waste. This includes unused or expired product, spill cleanup materials, contaminated labware, and empty containers.
-
Segregate Waste: Keep BPAD waste separate from other chemical waste streams to prevent incompatible reactions.[10] Store waste in sturdy, chemically resistant containers that are in good condition.[10][12] Do not mix BPAD with other wastes.[3]
Phase 2: Waste Containment and Labeling
-
Use Appropriate Containers: Store liquid BPAD waste in screw-top, leak-proof containers. Solid waste should be placed in sturdy, sealed containers. For added safety, use secondary containment for all liquid wastes.[10]
-
Label Containers Clearly: Affix a "Hazardous Waste" label to each container as soon as waste is first added.[12] The label must include:
Phase 3: Managing Spills and Contaminated Materials
-
Small Spills:
-
Ensure adequate ventilation and wear all required PPE.[3]
-
Contain the spill and prevent it from entering drains.[2][3]
-
Collect the spilled material using a non-combustible absorbent like clean sand, earth, or diatomaceous earth.[2]
-
Place the absorbent material and any contaminated tools into a suitable, labeled container for hazardous waste disposal.[1][2]
-
-
Contaminated Labware and PPE:
Phase 4: Disposal of Empty Containers
-
Decontaminate: An "empty" container is not safe for regular disposal until properly cleaned. Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[12]
-
Collect Rinsate: The first rinsate is considered hazardous waste and must be collected for proper disposal.[10][12]
-
Final Disposal: After triple-rinsing and air-drying, obliterate or remove the original label. The clean, dry container may then be disposed of as non-hazardous solid waste or recycled, according to your institution's policies.[10][12]
Phase 5: Final Disposal and Professional Removal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.[10][14]
-
Follow Regulations: Ensure that all disposal activities comply with institutional guidelines and government regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11] Preferred disposal options for uncontaminated product include recycling, reclaiming, or incineration at a permitted facility.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. scipoly.com [scipoly.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. fishersci.com [fishersci.com]
- 6. Handling, Storage and Disposal of BPA. How do we do it safely? - Hazox Compliance Solutions [hazoxinc.com]
- 7. arkema.com [arkema.com]
- 8. scribd.com [scribd.com]
- 9. nailknowledge.org [nailknowledge.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. epa.gov [epa.gov]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
